molecular formula C13H16O2 B072580 1-Phenylcyclohexanecarboxylic acid CAS No. 1135-67-7

1-Phenylcyclohexanecarboxylic acid

Cat. No.: B072580
CAS No.: 1135-67-7
M. Wt: 204.26 g/mol
InChI Key: QXXHHHWXFHPNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcyclohexanecarboxylic acid is a versatile carboxylic acid building block of significant interest in synthetic organic chemistry and neuroscience research. Its structure features a carboxylic acid functional group attached to a cyclohexane ring, which is in turn substituted with a phenyl group, creating a conformationally constrained and lipophilic scaffold. This molecular architecture is highly valuable for the synthesis of more complex chemical entities, particularly in the development of novel pharmaceutical intermediates and ligands for various receptor systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXHHHWXFHPNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150428
Record name 1-Phenylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-67-7
Record name 1-Phenylcyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylcyclohexane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1135-67-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Phenylcyclohexanecarboxylic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Phenylcyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, a molecule featuring a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclohexane ring, represents a significant scaffold in synthetic and medicinal chemistry. Its rigid, three-dimensional structure combined with the lipophilic character of the phenyl and cyclohexyl groups, and the versatile reactivity of the carboxylic acid, makes it a valuable building block for complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical methodologies.

Chapter 1: Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in this compound dictates its physical characteristics and spectroscopic signature. Understanding these properties is foundational for its application in synthesis and analysis.

Physicochemical Data

The key physicochemical properties are summarized in the table below. The molecule's structure results in it being a solid at room temperature with low solubility in water, a common trait for carboxylic acids with significant hydrocarbon frameworks.[1] Its predicted pKa is typical for a carboxylic acid.[2]

PropertyValueSource(s)
CAS Number 1135-67-7[1][3]
Molecular Formula C₁₃H₁₆O₂[3]
Molecular Weight 204.27 g/mol [3]
Appearance White to off-white/beige solid/powder[1][2]
Melting Point 119-124 °C
Boiling Point ~302.76 °C (at 760 mmHg)
Predicted pKa 4.45 ± 0.20[2]
Solubility Low in water; Soluble in methanol and other organic solvents.[1][2]
XLogP3-AA 3.4[4]
Spectroscopic Profile

The spectroscopic data for this compound provides a clear fingerprint for its structural verification.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by two characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region due to hydrogen bonding.[4] A strong C=O stretching absorption will appear around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is typical for carboxylic acids in the solid state.[4]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The most downfield signal is the acidic proton of the carboxyl group (-COOH), typically appearing as a broad singlet around 12 ppm. The five protons of the phenyl group will resonate in the aromatic region (7.2-7.5 ppm). The ten protons of the cyclohexane ring will appear as a complex series of multiplets in the upfield region, generally between 1.2 and 2.5 ppm.

  • ¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 180-185 ppm. The carbons of the phenyl group will show signals between ~125 and 145 ppm. The quaternary carbon of the cyclohexane ring attached to both the phenyl and carboxyl groups will be found around 45-55 ppm, with the remaining five cyclohexyl carbons appearing further upfield.

  • Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 204. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclohexane ring.

Chapter 2: Synthesis and Reactivity

The synthesis of this compound is straightforward, and its reactivity is primarily governed by the carboxylic acid functional group.

Synthesis

A common and effective method for synthesizing this compound involves the alkylation of benzyl cyanide (phenylacetonitrile) followed by hydrolysis of the resulting nitrile.[5]

Step 1: Synthesis of 1-Phenyl-1-cyclohexanecarbonitrile

  • Setup : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium amide (NaNH₂) in an anhydrous solvent like toluene or THF.

    • Causality: Anhydrous conditions are critical as sodium amide reacts violently with water. A strong base like NaNH₂ is required to deprotonate the α-carbon of benzyl cyanide, which has a pKa of ~22.

  • Deprotonation : Cool the flask in an ice bath and add benzyl cyanide dropwise to the stirred suspension of sodium amide.

  • Alkylation : After the addition is complete, add 1,5-dibromopentane dropwise via the dropping funnel. The reaction is exothermic and should be controlled with cooling. After the addition, heat the mixture to reflux for 2-3 hours to ensure the completion of the cyclization.

    • Causality: The generated carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,5-dibromopentane in an Sₙ2 reaction. An intramolecular Sₙ2 reaction then follows, forming the cyclohexane ring. Refluxing provides the necessary activation energy for the reaction to go to completion.

  • Workup : Cool the reaction mixture, and carefully quench by adding water or aqueous ammonium chloride. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield the crude nitrile. Purification can be achieved by vacuum distillation or chromatography.

Step 2: Hydrolysis of 1-Phenyl-1-cyclohexanecarbonitrile to this compound

  • Setup : Combine the 1-Phenyl-1-cyclohexanecarbonitrile from Step 1 with a solution of potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.[5]

    • Causality: Basic hydrolysis of a sterically hindered tertiary nitrile requires harsh conditions (strong base and high temperature) to drive the reaction. Diethylene glycol is used as a solvent due to its high boiling point (~245 °C).

  • Hydrolysis : Heat the mixture to reflux (typically >180 °C) for several hours until the evolution of ammonia gas ceases.

  • Workup : Cool the mixture and dilute it with water. Wash with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile or non-acidic impurities.

  • Isolation : Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is ~1-2, which will precipitate the carboxylic acid.

  • Purification : Collect the solid product by vacuum filtration, wash it with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Alkylation/Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_product Final Product BenzylCyanide Benzyl Cyanide Deprotonation Deprotonation (NaNH₂) BenzylCyanide->Deprotonation Dibromopentane 1,5-Dibromopentane Alkylation Cyclization Dibromopentane->Alkylation Deprotonation->Alkylation Nitrile 1-Phenyl-1-cyclohexanecarbonitrile Alkylation->Nitrile Hydrolysis Basic Hydrolysis (KOH, heat) Nitrile->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification FinalProduct This compound Acidification->FinalProduct

Workflow for the synthesis of this compound.
Chemical Reactivity

The reactivity is dominated by the carboxylic acid group, which can undergo several classic transformations.[6] The phenyl and cyclohexyl groups are generally unreactive under standard conditions.

  • Esterification : Reacting this compound with an alcohol under acidic conditions (e.g., catalytic H₂SO₄) leads to the corresponding ester. This is a reversible equilibrium reaction known as the Fischer-Speier esterification.[7][8] To drive the reaction towards the product, the alcohol is often used as the solvent (large excess) or water is removed as it is formed.[9]

  • Amide Formation : Direct reaction with an amine is generally unfavorable. The carboxylic acid must first be "activated". A common method is to convert it to the more reactive acyl chloride using thionyl chloride (SOCl₂).[10] The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate direct amide bond formation.[10][11]

  • Reduction : The carboxylic acid group is resistant to catalytic hydrogenation, which would typically reduce only alkenes or alkynes.[12] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid to the corresponding primary alcohol, (1-phenylcyclohexyl)methanol.

ReactivityDiagram cluster_products Reaction Products PCCA 1-Phenylcyclohexanecarboxylic Acid Ester Ester PCCA->Ester ROH, H⁺ (Fischer Esterification) Amide Amide PCCA->Amide 1. SOCl₂ 2. R₂NH (Amide Formation) Alcohol Primary Alcohol PCCA->Alcohol LiAlH₄ (Reduction)

Core reactivity of this compound.

Chapter 3: Applications in Research and Drug Development

While this compound itself is primarily a building block, its rigid scaffold is of significant interest in medicinal chemistry. Carboxylic acids are vital functional groups in pharmaceuticals, with roughly 25% of all commercial drugs containing a CO₂H group.[13]

Scaffold for Bioactive Molecules

The structural motif of a phenyl group on a cyclohexane ring provides a defined orientation in space, which is a desirable feature for designing ligands that fit into specific protein binding pockets. This scaffold can be used to explore structure-activity relationships (SAR) by modifying the substitution on the phenyl ring or the cyclohexane ring.

A compelling example is the discovery of potent and selective agonists for the human melanocortin-4 receptor (hMC4R), a target for treating obesity. A closely related analog, 1-amino-4-phenylcyclohexane-1-carboxylic acid, when incorporated into a linear pentapeptide, resulted in potent hMC4R agonists with high selectivity over other melanocortin receptor subtypes.[14] This highlights the value of the constrained phenylcyclohexane core in conferring receptor-specific interactions. Furthermore, derivatives of related cyclohexene carboxylic acids have been investigated for their potential as antitumor and anti-inflammatory agents.[15][16]

Synthetic Intermediate

As a versatile chemical intermediate, this compound is used in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] Its ability to be converted into esters, amides, alcohols, and other derivatives allows for its incorporation into a wide range of target structures.

Chapter 4: Analytical Methodologies

High-performance liquid chromatography (HPLC) is a suitable method for determining the purity of this compound and for its analysis in various matrices.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol is based on a standard method for analyzing non-polar carboxylic acids.[17]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Causality: The non-polar nature of the 1-phenylcyclohexane backbone makes it well-suited for retention on a non-polar C18 stationary phase.

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile (MeCN) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A typical starting condition could be 60:40 MeCN:Water.

    • Causality: The acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid group (keeping it in the -COOH form). This ensures good peak shape and consistent retention times. Formic acid is preferred for mass spectrometry (MS) compatibility.[17]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Sample Preparation : Dissolve a known amount of the compound in the mobile phase or a compatible solvent like methanol to a concentration of ~1 mg/mL.

  • Analysis : Inject 10-20 µL of the sample and record the chromatogram. The purity can be assessed by the relative area of the main peak.

Chapter 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE) : Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a multifaceted compound whose value extends from its well-defined physicochemical properties to its utility as a synthetic intermediate and a core scaffold in drug discovery. Its straightforward synthesis and the predictable reactivity of its carboxylic acid group make it an accessible and versatile tool for chemists. The demonstrated success of its derivatives in creating selective biological probes underscores its potential for future applications in the development of novel therapeutics.

References

An In-depth Technical Guide to 1-Phenylcyclohexanecarboxylic Acid: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Phenylcyclohexanecarboxylic acid, a molecule of significant interest in synthetic chemistry and as a structural scaffold in drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, synthesis pathways, and robust analytical methodologies required for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction and Significance

This compound (CAS No: 1135-67-7) is a carboxylic acid featuring a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclohexane ring.[1][2] This unique quaternary carbon substitution imparts significant steric and electronic properties to the molecule. Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry. Derivatives of this scaffold have been explored for their potential as potent and selective ligands for various biological targets, including sigma 1 receptors and melanocortin receptors, indicating its utility in developing novel therapeutics.[3][4]

Chemical Structure and Physicochemical Properties

The foundational aspect of any chemical entity is its structure, which dictates its physical properties and chemical reactivity.

Molecular Structure

The IUPAC name for the compound is 1-phenylcyclohexane-1-carboxylic acid.[1] It consists of a cyclohexane ring, a phenyl group, and a carboxylic acid functional group, all attached to the C1 position of the cyclohexane ring.

chemical_structure cluster_cyclohexane Cyclohexane Ring cluster_phenyl Phenyl Group cluster_carboxyl Carboxylic Acid C1 C1 C2 C2 C1->C2 Ph_C1 C'1 C1->Ph_C1 σ-bond COOH_C C C1->COOH_C σ-bond C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Ph_C2 C'2 Ph_C1->Ph_C2 Ph_C3 C'3 Ph_C2->Ph_C3 Ph_C4 C'4 Ph_C3->Ph_C4 Ph_C5 C'5 Ph_C4->Ph_C5 Ph_C6 C'6 Ph_C5->Ph_C6 Ph_C6->Ph_C1 O1 O COOH_C->O1 O2 OH COOH_C->O2 synthesis_workflow A Phenylacetonitrile + 1,5-Dibromopentane B Base-catalyzed Cyclization A->B Step 1 C 1-Phenyl-1-cyclohexanecarbonitrile (Intermediate) B->C D Acid or Base Hydrolvsis C->D Step 2 E This compound (Final Product) D->E analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Weigh Solid Sample IR FT-IR (ATR) Functional Groups Prep->IR NMR NMR (¹H, ¹³C) Structure & Connectivity Prep->NMR MS GC-MS MW & Fragmentation Prep->MS HPLC RP-HPLC Purity & Quantification Prep->HPLC IR_Data Confirm -COOH (Broad OH, C=O) IR->IR_Data NMR_Data Confirm Proton/Carbon Count & Environment NMR->NMR_Data MS_Data Confirm MW = 204 & Fragmentation Pattern MS->MS_Data HPLC_Data Determine Purity >95% HPLC->HPLC_Data Conclusion Confirm Structure & Purity IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion HPLC_Data->Conclusion

References

1-Phenylcyclohexanecarboxylic acid CAS number 1135-67-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Phenylcyclohexanecarboxylic Acid (CAS 1135-67-7)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1135-67-7), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, detailed analytical characterization, and safety protocols. By integrating established protocols with the underlying chemical principles, this guide serves as an authoritative resource for the practical application and understanding of this versatile molecule.

Introduction and Molecular Overview

This compound is an aromatic carboxylic acid distinguished by a cyclohexane ring bonded to both a phenyl group and a carboxylic acid functional group at the same carbon atom.[1] It typically presents as a white to off-white solid crystalline powder.[1][2] While exhibiting low solubility in water, it is more readily soluble in organic solvents like ethanol and ether.[1]

Its primary significance lies in its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[1] The rigid, three-dimensional structure imparted by the phenylcyclohexane core makes it a valuable scaffold in medicinal chemistry.

Key Identifiers:

  • IUPAC Name: 1-phenylcyclohexane-1-carboxylic acid[3]

  • CAS Number: 1135-67-7[3]

  • Molecular Formula: C₁₃H₁₆O₂[4]

  • Molecular Weight: 204.27 g/mol

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 204.27 g/mol
Melting Point 119-124 °C
Boiling Point 302.76 °C (at 760 mmHg)
Appearance White to off-white solid / Beige Powder[1][2]
XLogP3-AA 3.4[3]
InChI Key QXXHHHWXFHPNOS-UHFFFAOYSA-N[3]

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding nitrile precursor, 1-Phenyl-1-cyclohexanecarbonitrile. This transformation is a cornerstone reaction for accessing this and related carboxylic acids.

Primary Synthetic Route: Hydrolysis of 1-Phenyl-1-cyclohexanecarbonitrile

The conversion of the nitrile to a carboxylic acid is a robust and well-established method.[4] This reaction can be catalyzed by either acid or base, though base-catalyzed hydrolysis is frequently employed.[5][6] The process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and subsequent hydrolysis steps to yield the carboxylate, which is then protonated to form the final carboxylic acid.

The diagram below illustrates the general workflow for this synthesis.

SynthesisWorkflow Precursor 1-Phenyl-1-cyclohexanecarbonitrile Reagents Base (e.g., KOH) High-Boiling Solvent (e.g., Diethylene Glycol) Heat (Reflux) Precursor->Reagents 1. Hydrolysis Intermediate Potassium 1-phenylcyclohexane-1-carboxylate (Intermediate Salt) Reagents->Intermediate Acidification Acid Workup (e.g., HCl) Intermediate->Acidification 2. Protonation Product This compound Acidification->Product Purification Recrystallization / Chromatography Product->Purification 3. Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is a representative example based on established chemical principles for nitrile hydrolysis.[4]

Objective: To synthesize this compound from 1-Phenyl-1-cyclohexanecarbonitrile.

Materials:

  • 1-Phenyl-1-cyclohexanecarbonitrile

  • Potassium Hydroxide (KOH)

  • Diethylene Glycol

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-Phenyl-1-cyclohexanecarbonitrile, a molar excess of potassium hydroxide (typically 3-5 equivalents), and diethylene glycol as the solvent.

    • Causality: A strong base (KOH) is required to initiate the nucleophilic attack on the sterically hindered tertiary nitrile. A high-boiling solvent like diethylene glycol is used to achieve the high temperatures necessary to drive the reaction to completion.

  • Hydrolysis: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

  • Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the viscous solution with a significant volume of water.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

    • Causality: At this stage, the product exists as the water-soluble potassium carboxylate salt, while non-polar impurities will partition into the organic phase.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the solution is strongly acidic (pH < 2). A white precipitate of this compound should form.

    • Causality: Protonation of the carboxylate anion renders the carboxylic acid neutral and significantly less water-soluble, causing it to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified crystals under vacuum to yield the final product.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation IR IR Spectroscopy (Functional Groups) Confirmation Structural Confirmation & Purity Verified IR->Confirmation NMR NMR Spectroscopy (¹H & ¹³C) (Carbon-Hydrogen Framework) NMR->Confirmation MS Mass Spectrometry (Molecular Weight) MS->Confirmation HPLC HPLC (Purity Assessment) HPLC->Confirmation Sample Synthesized Sample Sample->IR Sample->NMR Sample->MS Sample->HPLC

Caption: A typical analytical workflow for confirming the structure and purity.

Spectroscopic Data

The following table summarizes the key spectral features used to identify the compound.

TechniqueFeatureCharacteristic Absorption / Shift
IR Spectroscopy O-H Stretch (Carboxylic Acid)Very broad, 2500–3300 cm⁻¹[7][8]
C=O Stretch (Carboxylic Acid Dimer)Strong, ~1710 cm⁻¹[7][8]
¹H NMR Carboxyl Proton (-COOH)Singlet, ~12 δ (highly deshielded)[7]
Aromatic Protons (-C₆H₅)Multiplet, ~7.2-7.4 δ
Cyclohexane Protons (-C₆H₁₀-)Multiplets, ~1.4-2.5 δ
¹³C NMR Carboxyl Carbon (-C OOH)165–185 δ[7]
Aromatic Carbons (-C ₆H₅)125-145 δ
Aliphatic Carbons (-C ₆H₁₀-)25-50 δ
Mass Spectrometry Molecular Ion (M⁺)m/z = 204[3]

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for pharmacokinetic studies. A reverse-phase (RP) method using an acetonitrile/water mobile phase with an acid modifier (e.g., phosphoric or formic acid) provides effective separation.[9]

Applications in Research and Development

This compound is not typically an end-product but rather a critical starting material or intermediate.

  • Pharmaceutical Scaffolding: Its rigid structure is used as a scaffold to synthesize more complex molecules with potential therapeutic activities. The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation and esterification.[1]

  • Precursor to Arylcyclohexylamines: Historically and in chemical literature, the nitrile precursor to this acid, 1-piperidinocyclohexanecarbonitrile, is famously used in the synthesis of Phencyclidine (PCP) and other related 1-arylcyclohexylamine derivatives.[10][11][12] These compounds have been studied for their effects as central nervous system depressants and dissociative anesthetics.[11][12] While this has applications in neuroscience research, it is also relevant in forensic chemistry due to the illicit synthesis of such compounds.[13]

  • Derivative Studies: Research has been conducted on derivatives of similar cyclohexanecarboxylic acid structures to explore potential anti-inflammatory and antimicrobial activities.[14][15]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [3]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Avoid breathing dust.[2] Avoid contact with skin and eyes.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • First Aid:

    • Eyes: Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if present. Get medical attention.[2]

    • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing. Get medical attention.[2]

    • Inhalation: Remove to fresh air. Get medical attention.[2]

  • Storage: Store at room temperature in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed.

Conclusion

This compound (CAS 1135-67-7) is a well-characterized chemical compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis from nitrile precursors, combined with its utility as a structural scaffold, makes it a valuable intermediate in the production of complex organic molecules, including pharmacologically active agents. A thorough understanding of its properties, synthesis, and analytical profile, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 1-Phenylcyclohexanecarboxylic Acid from Benzeneacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Phenylcyclohexanecarboxylic acid is a valuable scaffold in medicinal chemistry and materials science. This guide provides a comprehensive, in-depth technical overview of its synthesis, commencing from the readily available precursor, benzeneacetonitrile. The described pathway is a robust two-step process involving an initial cycloalkylation to form a key nitrile intermediate, followed by a thorough hydrolysis to yield the target carboxylic acid. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the underlying chemical principles and mechanistic considerations that govern the transformation. By elucidating the causality behind experimental choices, this guide aims to empower scientists to execute this synthesis with a high degree of control, safety, and efficiency.

Introduction

The synthesis of substituted cyclic compounds is a cornerstone of modern organic chemistry, particularly in the development of novel therapeutic agents. The 1-phenylcyclohexane moiety is a privileged structure, imparting favorable pharmacokinetic properties such as lipophilicity and metabolic stability. This compound serves as a critical starting material for more complex molecules. The synthetic route beginning with benzeneacetonitrile (also known as phenylacetonitrile or benzyl cyanide) represents an efficient and scalable approach to this important building block. This guide will meticulously detail the two primary stages of this synthesis: the base-mediated cycloalkylation of benzeneacetonitrile with 1,5-dibromopentane and the subsequent hydrolysis of the resulting 1-phenylcyclohexanecarbonitrile intermediate.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The conversion of benzeneacetonitrile to this compound is achieved in two distinct, high-yielding steps. The overall transformation leverages the unique reactivity of the nitrile group and the acidity of its α-proton.

  • Step 1: Cycloalkylation. The acidic α-hydrogen of benzeneacetonitrile is removed by a strong base to generate a resonance-stabilized carbanion. This nucleophile then participates in a double alkylation with 1,5-dibromopentane, proceeding via an initial intermolecular substitution followed by a rate-determining intramolecular cyclization to form 1-phenylcyclohexanecarbonitrile.

  • Step 2: Hydrolysis. The nitrile functional group of the cyclic intermediate is then hydrolyzed to a carboxylic acid. This transformation can be effectively catalyzed by either strong acid or strong base, each with its own mechanistic nuances and practical considerations.[1][2]

The logical flow of this synthetic sequence is outlined in the workflow diagram below.

G cluster_0 Overall Synthetic Workflow Benzeneacetonitrile Benzeneacetonitrile Intermediate 1-Phenylcyclohexanecarbonitrile Benzeneacetonitrile->Intermediate Step 1: Cycloalkylation (Base, 1,5-Dibromopentane) FinalProduct This compound Intermediate->FinalProduct Step 2: Hydrolysis (Acid or Base)

Caption: Overall workflow for the two-step synthesis.

Section 2: Step 1 - Cycloalkylation of Benzeneacetonitrile

This initial step is critical for constructing the core carbocyclic framework of the target molecule. The success of this reaction hinges on the efficient generation of the phenylacetonitrile anion and its subsequent reaction with the difunctional alkylating agent.

2.1: Mechanistic Principles

The protons on the carbon adjacent to the nitrile group in benzeneacetonitrile are acidic (pKa ≈ 22 in DMSO) due to the inductive electron-withdrawing effect of the nitrile and the resonance stabilization of the resulting conjugate base. A sufficiently strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is required to deprotonate this position quantitatively.[3]

The resulting carbanion is a potent nucleophile. The mechanism proceeds as follows:

  • Deprotonation: The base abstracts an α-proton from benzeneacetonitrile to form the nucleophilic carbanion.

  • Intermolecular Sₙ2: The carbanion attacks one of the electrophilic carbons of 1,5-dibromopentane, displacing a bromide ion in an Sₙ2 reaction.

  • Intramolecular Sₙ2 (Cyclization): The α-proton of the newly formed intermediate is still acidic and is deprotonated. The resulting carbanion then undergoes an intramolecular Sₙ2 reaction, attacking the carbon at the other end of the five-carbon chain to displace the second bromide ion, forming the stable six-membered ring.

An alternative and often safer approach involves phase-transfer catalysis (PTC), where a quaternary ammonium salt transports the hydroxide ion from an aqueous phase into the organic phase to act as the base, eliminating the need for hazardous reagents like sodium amide.[4][5]

G cluster_mech Mechanism of Cycloalkylation start Benzeneacetonitrile anion Phenylacetonitrile Anion start->anion + Base - H-Base⁺ intermediate Alkylated Intermediate anion->intermediate + 1,5-Dibromopentane - Br⁻ cyclized 1-Phenylcyclohexanecarbonitrile intermediate->cyclized + Base (Intramolecular Sₙ2) - H-Base⁺, - Br⁻

Caption: Simplified mechanistic pathway for cycloalkylation.

2.2: Protocol Deep Dive: Synthesis of 1-Phenylcyclohexanecarbonitrile

The following protocol is based on a well-established procedure using sodium amide as the base.[3]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Benzeneacetonitrile117.15222 g1.90
1,5-Dibromopentane229.99400 g1.74
Sodium Amide (NaNH₂)39.01593 g15.2
Diethyl Ether (anhydrous)74.124.5 L-
Water18.021.6 L-
3 N Hydrochloric Acid36.461.0 L-

Procedure

  • Setup: Equip a large reaction vessel with a mechanical stirrer, a reflux condenser, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Charge the vessel with sodium amide (593 g) and anhydrous diethyl ether (4.5 L). Heat the suspension to a gentle reflux.

  • Addition of Reactants: A mixture of benzeneacetonitrile (222 g) and 1,5-dibromopentane (400 g) is added dropwise from the addition funnel to the refluxing suspension over approximately 6 hours.

  • Reaction Completion: Maintain the reflux overnight to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously add water (1.6 L) dropwise over 2.5 hours, ensuring the internal temperature remains between 21-24 °C. This step quenches the excess sodium amide and should be performed with extreme care due to the evolution of ammonia gas.

  • Workup: After the addition of water, reflux the mixture for 1 hour. Cool the mixture and filter to remove any inorganic solids. Separate the aqueous layer.

  • Extraction & Washing: Wash the ether layer sequentially with water (1 L) and 3 N HCl (1 L).

  • Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is purified by fractional distillation under high vacuum (boiling point approx. 102 °C at 0.1 mm Hg) to yield pure 1-phenylcyclohexanecarbonitrile.[3] The expected yield is approximately 62%.[3]

2.3: Characterization of 1-Phenylcyclohexanecarbonitrile
  • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • Molecular Formula: C₁₃H₁₅N[6]

  • Molar Mass: 185.27 g/mol [6]

  • Boiling Point: ~102 °C @ 0.1 mmHg[3]

  • IR Spectroscopy: A sharp, strong absorption band around 2230 cm⁻¹ is characteristic of the C≡N stretch.

  • ¹H NMR: Expect complex multiplets for the cyclohexyl protons and aromatic protons in the typical regions.

  • ¹³C NMR: The nitrile carbon will appear around 120-125 ppm. The quaternary carbon attached to the phenyl group and nitrile will also be a key signal.

Section 3: Step 2 - Hydrolysis of 1-Phenylcyclohexanecarbonitrile

The final step in the sequence is the conversion of the nitrile group into a carboxylic acid. This is a classic transformation in organic synthesis that can be achieved under either acidic or basic conditions.[7] The choice of method can depend on the stability of the substrate and desired workup procedure.

3.1: Mechanistic Principles

Both acidic and basic hydrolysis proceed through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[2][7]

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[8][9] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to a tautomer of an amide (an imidic acid), which quickly rearranges to the more stable amide.[7] Under the harsh acidic conditions, the amide is then protonated on its carbonyl oxygen and undergoes further nucleophilic attack by water, eventually leading to the carboxylic acid and an ammonium ion.[2] The protonation of the liberated ammonia makes the final step effectively irreversible.[8]

G cluster_acid Mechanism of Acid-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 [R-C(OH₂⁺)=NH] ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid - H⁺ ProtonatedAmide [R-C(OH)=NH₂⁺] ImidicAcid->ProtonatedAmide + H⁺ (Tautomerization) Amide R-C(=O)-NH₂ ProtonatedAmide->Amide - H⁺ CarboxylicAcid R-COOH + NH₄⁺ Amide->CarboxylicAcid + H₃O⁺, Δ

Caption: Key stages in acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile (hydroxide ion, OH⁻) directly attacks the electrophilic nitrile carbon without prior activation.[2][7] Protonation of the resulting nitrogen anion by water forms an imidic acid, which tautomerizes to the amide.[7] The amide is then hydrolyzed by the base to form a carboxylate salt and ammonia. A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid.[1]

G cluster_base Mechanism of Base-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N Intermediate1 [R-C(O⁻)=N⁻] Nitrile->Intermediate1 + OH⁻ ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid + H₂O (Protonation) Amide R-C(=O)-NH₂ ImidicAcid->Amide (Tautomerization) Carboxylate R-COO⁻ + NH₃ Amide->Carboxylate + OH⁻, Δ CarboxylicAcid R-COOH Carboxylate->CarboxylicAcid + H₃O⁺ (Workup)

Caption: Key stages in base-catalyzed nitrile hydrolysis.

3.2: Protocol Deep Dive (Acid-Catalyzed Hydrolysis)

This protocol utilizes a potent mixture of sulfuric acid and trifluoroacetic acid, which is effective for hydrolyzing sterically hindered nitriles.[3]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
1-Phenylcyclohexanecarbonitrile185.27130 g0.70
Trifluoroacetic Acid (TFA)114.02415 g3.64
Sulfuric Acid (conc.)98.0859.5 g0.61
Ice-500 g-
Saturated Sodium Carbonate-As needed-
Isooctane or Hexane-For recrystallization-

Procedure

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 1-phenylcyclohexanecarbonitrile (130 g), trifluoroacetic acid (415 g), and concentrated sulfuric acid (59.5 g).

  • Heating: Heat the mixture at reflux for 16 hours.

  • Precipitation: After cooling, pour the reaction mixture carefully onto 500 g of ice. A tan precipitate of the crude carboxylic acid will form.

  • Washing: Collect the precipitate by filtration. Wash the solid sequentially with water, saturated aqueous sodium carbonate solution (to remove acidic residues), and finally with water again until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from isooctane or hexane to yield pure this compound.[3] The expected yield of the crude product is around 85%.[3]

3.3: Purification and Characterization of this compound

Purification of carboxylic acids typically involves extraction and recrystallization.[10] An acid-base extraction can be highly effective: dissolve the crude product in a solvent like diethyl ether, wash with aqueous sodium bicarbonate to convert the carboxylic acid to its water-soluble sodium salt, separate the aqueous layer, and then re-acidify the aqueous layer with HCl to precipitate the pure acid.[10]

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₃H₁₆O₂[11]

  • Molar Mass: 204.26 g/mol [11]

  • Melting Point: 138-141 °C

  • IR Spectroscopy: A very broad absorption from ~2500-3300 cm⁻¹ (O-H stretch) and a strong carbonyl (C=O) absorption around 1700 cm⁻¹.

  • ¹H NMR: The carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm).

  • ¹³C NMR: The carbonyl carbon will be a key signal, typically appearing in the 175-185 ppm range.

Conclusion

The synthesis of this compound from benzeneacetonitrile is a powerful and instructive example of C-C bond formation and functional group transformation. The two-step sequence, involving a robust cycloalkylation followed by a definitive hydrolysis, provides a reliable pathway to this important synthetic intermediate. A thorough understanding of the underlying mechanisms—the generation of carbanions for the alkylation and the nucleophilic attack at the nitrile for the hydrolysis—is paramount for optimizing reaction conditions and maximizing yields. By carefully controlling parameters such as the choice of base, solvent, temperature, and reaction time, researchers can efficiently produce high-purity material suitable for applications in drug discovery and advanced materials development.

References

An In-depth Technical Guide to 1-Phenylcyclohexanecarboxylic Acid: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclohexanecarboxylic acid, with the CAS number 1135-67-7, is an aromatic carboxylic acid that has garnered interest in the fields of organic synthesis and pharmaceutical development.[1] Its structure, featuring a cyclohexane ring substituted with both a phenyl group and a carboxylic acid functional group, provides a unique scaffold for the synthesis of more complex molecules.[1] This guide offers a comprehensive overview of its physical and chemical properties, synthetic routes, and modern analytical techniques for its characterization, providing a crucial resource for professionals in drug discovery and chemical research.

Physicochemical Properties

This compound typically presents as a white to off-white or beige to brown solid.[1][2] It exhibits low solubility in water but is more soluble in organic solvents such as methanol, ethanol, and ether.[1][2] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C13H16O2[2][3]
Molecular Weight 204.27 g/mol [3]
Melting Point 119-124 °C[2]
Boiling Point 302.76 °C at 760 mmHg (rough estimate)[2]
pKa 4.45 ± 0.20 (Predicted)[2]
LogP 3.35 - 3.4[3][4]
Appearance Solid. Beige to brown powder.[2]
Solubility Soluble in Methanol.[2]

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of the phenyl ring, the cyclohexane scaffold, and the carboxylic acid group. It behaves as a typical carboxylic acid, capable of donating a proton in solution and participating in reactions such as esterification and amidation.[1]

Chemical Structure

Caption: 2D structure of this compound.

Synthesis

A common synthetic route to this compound involves the hydrolysis of 1-phenyl-1-cyclohexanecarbonitrile.[5] This precursor can be synthesized from the reaction of phenylacetonitrile and 1,5-dibromopentane.[5]

Synthesis reagent1 Phenylacetonitrile + 1,5-Dibromopentane intermediate 1-Phenyl-1-cyclohexanecarbonitrile reagent1->intermediate Cyclization hydrolysis Hydrolysis (e.g., KOH, diethylene glycol) intermediate->hydrolysis product This compound hydrolysis->product

Caption: A general synthetic workflow for this compound.

Spectroscopic and Chromatographic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like this compound is characterized by two prominent absorptions. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. Additionally, a strong carbonyl (C=O) stretching absorption should appear between 1710 and 1760 cm⁻¹. The presence of the phenyl group may result in aromatic C-H and C=C stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm. The aromatic protons of the phenyl group would be expected to resonate in the region of 7-8 ppm. The protons on the cyclohexane ring will produce a complex series of signals in the aliphatic region, typically between 1 and 3 ppm.

For ¹³C NMR, the carboxyl carbon is expected to have a chemical shift in the range of 165-185 ppm. The carbons of the phenyl ring will appear in the aromatic region (around 120-150 ppm), while the cyclohexane carbons will be found in the aliphatic region (typically 20-50 ppm).

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight (204.27). Common fragments may include the loss of the carboxyl group and fragmentation of the cyclohexane ring.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis and purification of this compound.[4] A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4] This technique is scalable and can be adapted for preparative separations and pharmacokinetic studies.[4]

Experimental Protocol: HPLC Analysis

The following is a general protocol for the HPLC analysis of this compound, based on established methods for similar compounds.[4]

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or formic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak in the standard chromatogram. Compare this with the sample chromatogram to identify the this compound peak. Calculate the purity of the sample based on the peak area percentage.

Safety Information

This compound is classified as a warning-level hazard.[3] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]

References

Biological activity of 1-Phenylcyclohexanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Phenylcyclohexanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of this compound derivatives. Designed for professionals in research and drug development, this document delves into the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating this versatile chemical scaffold.

Introduction: The this compound Scaffold

The this compound core structure is a foundational scaffold in medicinal chemistry, giving rise to a diverse range of biologically active molecules. Its derivatives have garnered significant attention due to their profound effects on the central nervous system (CNS) and other biological systems. The inherent rigidity of the cyclohexyl ring, combined with the aromatic phenyl group and the reactive carboxylic acid handle, provides a unique three-dimensional framework for molecular interactions with various biological targets. This structural versatility has enabled the development of compounds with activities ranging from neuroprotection to anti-inflammatory and anti-cancer effects. Understanding the nuanced pharmacology of these derivatives is critical for harnessing their therapeutic potential.

Primary Mechanisms of Action: A Dual-Targeting Paradigm

The biological activities of many this compound derivatives are predominantly mediated through their interaction with two key protein targets: the N-Methyl-D-Aspartate (NMDA) receptor and the Sigma-1 (σ1) receptor.

Non-Competitive Antagonism of the NMDA Receptor

A significant number of derivatives, particularly those structurally analogous to phencyclidine (PCP), function as non-competitive antagonists of the NMDA receptor.[1] This receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function.[2]

Causality of Action: Overstimulation of the NMDA receptor by the neurotransmitter glutamate leads to excessive calcium (Ca²⁺) influx into neurons. This phenomenon, known as excitotoxicity, is a primary mediator of neuronal death in stroke and is implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3] this compound derivatives, by acting as channel blockers, physically obstruct the flow of ions, thereby preventing this catastrophic Ca²⁺ overload and conferring neuroprotective effects.[1] These compounds bind to a specific site within the ion channel, often referred to as the "PCP site," effectively plugging the channel when it is in its open state.[4]

NMDA_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (Closed) Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds NMDAR_Open NMDA Receptor (Open) NMDAR->NMDAR_Open Ca_Influx Ca²⁺ Influx NMDAR_Open->Ca_Influx Allows PCP_Site PCP Site Excitotoxicity Excitotoxicity / Neuronal Death Ca_Influx->Excitotoxicity Excessive Influx Leads to Derivative 1-Phenylcyclohexanecarboxylic Acid Derivative Derivative->PCP_Site Binds to Block Derivative->Block Block->Ca_Influx Prevents

Caption: NMDA Receptor Antagonism by this compound Derivatives.

Modulation of the Sigma-1 (σ1) Receptor

The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity.[5] Several this compound derivatives, such as carbetapentane, are potent σ1 receptor ligands.[1]

Pharmacological Rationale for Dual Targeting: The interplay between NMDA and σ1 receptors presents a compelling therapeutic strategy. While potent NMDA receptor blockade can lead to undesirable psychotomimetic side effects, σ1 receptor activation offers a neuroprotective and anti-amnesic counterbalance.[6] Sigma-1 receptor agonists can modulate NMDA receptor function, potentiate neurotrophic factor signaling, and reduce neuroinflammation, thereby offering a multi-faceted approach to treating complex neurological disorders.[6][7] This dual-targeting capability allows for the potential development of compounds with a more favorable therapeutic window, mitigating the risks associated with strong NMDA antagonism while enhancing neuroprotective outcomes.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound derivatives can be finely tuned through systematic structural modifications. The following table summarizes key SAR trends based on available data for related analogs.

Compound/AnalogR1 (at Cyclohexane)R2 (Amine/Ester)Target Affinity (Ki/IC50)Key SAR InsightReference
PCP -HPiperidineNMDA (Ki: 59 nM)The piperidine ring is crucial for high-affinity NMDA receptor binding.[1]
m-HO-PCP -HPiperidine with m-OH on PhenylNMDA (Ki: ~7 nM), μ-Opioid (High)Hydroxylation at the meta position of the phenyl ring significantly increases affinity for both NMDA and opioid receptors.[5]
Carbetapentane -H2-(2-(diethylamino)ethoxy)ethyl esterσ1 (High), Muscarinic (High)The ester linkage and diethylamino moiety confer high affinity for sigma and muscarinic receptors.[1]
Analog 34 -HAmide with Morpholineσ1 selective (65-fold over σ2)Replacing the ester with an amide and the diethylamino group with a morpholine ring enhances selectivity for the σ1 receptor over σ2 and muscarinic receptors.[8]

Therapeutic Potential and Applications

The diverse biological activities of these derivatives have led to their investigation in numerous therapeutic areas:

  • Neurodegenerative Diseases: Their ability to combat excitotoxicity and modulate σ1 receptors makes them promising candidates for Alzheimer's, Parkinson's, and Huntington's diseases.[3][7]

  • Depression: Following the discovery of ketamine's rapid antidepressant effects, related NMDA receptor antagonists are being explored for treatment-resistant depression.

  • Pain Management: By blocking NMDA receptors involved in central sensitization, these compounds have potential as analgesics for chronic and neuropathic pain.

  • Anti-inflammatory and Immunomodulatory Effects: Certain derivatives, particularly amidrazones of cyclohex-1-ene-1-carboxylic acid, have demonstrated the ability to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6.

  • Antitussive and Anticonvulsant Activity: The high affinity of some derivatives for σ1 receptors is linked to their potential as cough suppressants and anti-seizure agents.[8]

Key Experimental Protocols and Methodologies

Evaluating the biological activity of this compound derivatives requires a suite of well-validated in vitro assays. The rationale for selecting specific experimental systems is crucial for generating meaningful and translatable data.

Rationale for Cell System Selection:

  • Primary Cerebellar Granule Neurons (CGNs): These primary neurons provide a highly physiologically relevant model for studying neurotoxicity and neuroprotection. They form functional synaptic networks and express the necessary receptors (e.g., NMDA receptors) in a context that closely mimics the in vivo environment. Their use is critical for validating findings from immortalized cell lines.

  • HEK293 or CHO Cell Lines: These are excellent for high-throughput screening and for studying specific receptor subtypes in isolation. By transfecting these cells with specific NMDA or sigma receptor subunits, one can dissect the precise pharmacological profile of a compound without the complexity of a native neuronal system.

  • Peripheral Blood Mononuclear Cells (PBMCs): For assessing anti-inflammatory and immunomodulatory effects, PBMCs provide a readily accessible source of primary human immune cells, including lymphocytes and monocytes, which are responsible for cytokine production.

Protocol: Intracellular Calcium (Ca²⁺) Influx Assay for NMDA Receptor Antagonism

This assay directly measures the functional consequence of NMDA receptor activation and its inhibition by test compounds.

Workflow Diagram:

Calcium_Assay_Workflow start Start plate_cells Plate Primary Neurons (e.g., CGNs) in 96-well plates start->plate_cells load_dye Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate with This compound Derivative or Vehicle Control load_dye->pre_incubate stimulate Stimulate with NMDA/Glycine using a fluorescent plate reader (e.g., FLIPR) pre_incubate->stimulate measure Measure fluorescence change over time stimulate->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the Intracellular Calcium Influx Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed primary cerebellar granule neurons in black-walled, clear-bottom 96-well plates and culture for 7-10 days to allow for maturation and synapse formation.

  • Dye Loading: Prepare a loading buffer containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.

  • Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer. Add the this compound derivative at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in a fluorescent imaging plate reader (FLIPR) or a similar instrument.

  • Initiate the reading to establish a baseline fluorescence.

  • Add a solution of NMDA and its co-agonist glycine to stimulate the receptors.

  • Continuously record the fluorescence intensity for several minutes to capture the Ca²⁺ influx.

  • Data Analysis: The increase in fluorescence corresponds to the influx of Ca²⁺. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no compound). Plot the data to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NMDA-induced Ca²⁺ influx.[9]

Protocol: Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Ki) of a compound for a specific receptor target (e.g., NMDA or σ1 receptor).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target receptor in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the target site (e.g., [³H]MK-801 for the NMDA PCP site), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters corresponds to the amount of radioligand bound to the receptor. The unlabeled test compound will compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[9]

Protocol: Anti-inflammatory Cytokine Release Assay

This protocol assesses the ability of the derivatives to suppress the production of pro-inflammatory cytokines from immune cells.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Plating: Plate the PBMCs in a 96-well culture plate at a density of approximately 1 x 10⁶ cells/mL in complete RPMI medium.

  • Compound Treatment: Add the this compound derivatives at various concentrations to the wells.

  • Stimulation: Add a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS), to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Compare the cytokine levels in the compound-treated wells to the stimulated control to determine the percentage of inhibition and calculate the IC50 value.

Synthesis Outline: A General Approach

The synthesis of this compound often begins with phenylacetonitrile.

Workflow Diagram:

Synthesis_Workflow start Start phenylacetonitrile Phenylacetonitrile start->phenylacetonitrile alkylation Phase-Transfer Alkylation phenylacetonitrile->alkylation dihalide 1,5-Dihalopentane (e.g., 1,5-dibromopentane) dihalide->alkylation nitrile_intermediate 1-Phenylcyclohexanecarbonitrile alkylation->nitrile_intermediate hydrolysis Acid or Base Hydrolysis nitrile_intermediate->hydrolysis product This compound hydrolysis->product end End product->end

Caption: General Synthesis Route for this compound.

General Procedure:

  • Alkylation: Phenylacetonitrile is reacted with a 1,5-dihalopentane (e.g., 1,5-dibromopentane) under phase-transfer catalysis conditions using a strong base like sodium hydroxide. This reaction forms the cyclohexyl ring and results in the intermediate, 1-phenylcyclohexanecarbonitrile.[10]

  • Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating with a strong acid (like sulfuric acid) or a strong base (like potassium hydroxide) in a suitable solvent.[10]

Conclusion and Future Directions

Derivatives of this compound represent a pharmacologically rich and versatile class of compounds. Their ability to modulate key CNS targets, particularly the NMDA and σ1 receptors, positions them as promising candidates for the development of novel therapeutics for a range of challenging disorders. The structure-activity relationships demonstrate that subtle chemical modifications can dramatically alter target affinity and selectivity, offering a clear path for rational drug design. Future research should focus on optimizing the dual-targeting profiles to enhance therapeutic efficacy while minimizing off-target effects. The development of more subtype-selective ligands, particularly for different NMDA receptor compositions, will be crucial for creating next-generation therapeutics with improved safety and efficacy profiles.

References

The Pharmacological Maze of 1-Phenylcyclohexanecarboxylic Acid and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the pharmacological profile of 1-Phenylcyclohexanecarboxylic acid and its extensive family of analogs. Historically rooted in the development of dissociative anesthetics like Phencyclidine (PCP), this chemical scaffold has proven to be a rich source of modulators for critical central nervous system targets, primarily the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of these compounds. We will delve into detailed experimental protocols for their evaluation, present quantitative pharmacological data, and explore the intricate downstream signaling pathways they modulate. The guide also addresses the significant toxicological considerations and the landscape of their clinical investigation for various neurological disorders.

Introduction: From Anesthetic to Neuromodulator

The story of this compound and its derivatives is intrinsically linked with the discovery and subsequent investigation of PCP. While the parent carboxylic acid itself is not the primary pharmacologically active agent in the context of NMDA receptor modulation, it serves as a crucial synthetic precursor and a foundational structure for understanding the broader class of arylcyclohexylamines. The initial promise of these compounds as potent anesthetics was quickly overshadowed by their profound psychotomimetic side effects, leading to their withdrawal from clinical use but sparking decades of research into the glutamate system and its role in brain function and disease.[1][2]

This guide will navigate the complex pharmacology of this class of molecules, moving beyond their historical context to their current status as valuable research tools and potential therapeutic agents for conditions ranging from neurodegenerative diseases to depression.[3][4]

The Chemical Core: Synthesis and Structural Diversity

The synthesis of this compound and its analogs can be achieved through various routes, often starting from accessible precursors like cyclohexanone and benzeneacetonitrile.[5][6] A common strategy involves the formation of a cyclohexanecarbonitrile intermediate, which can then be subjected to hydrolysis to yield the carboxylic acid or react with Grignard reagents to introduce the phenyl group.[5]

A generalized synthetic scheme is presented below:

cluster_0 Synthesis of 1-Phenylcyclohexanecarbonitrile cluster_1 Hydrolysis to Carboxylic Acid Cyclohexanone Cyclohexanone 1-Phenylcyclohexanecarbonitrile 1-Phenylcyclohexanecarbonitrile Cyclohexanone->1-Phenylcyclohexanecarbonitrile Reaction with Benzeneacetonitrile Benzeneacetonitrile Benzeneacetonitrile Base Base 1-Phenylcyclohexanecarboxylic_acid This compound Hydrolysis Hydrolysis 1-Phenylcyclohexanecarbonitrile_ref->1-Phenylcyclohexanecarboxylic_acid Acid or Base Hydrolysis

Caption: Generalized synthetic pathway to this compound.

Further diversification to produce a wide array of pharmacologically active analogs, such as PCP, involves the reaction of the nitrile intermediate with a Grignard reagent, followed by the introduction of an amine moiety.[7]

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The pharmacological activity of this class of compounds is exquisitely sensitive to structural modifications at three key positions: the aromatic ring, the cyclohexane ring, and the amine substituent (in the case of PCP analogs). Understanding these relationships is paramount for designing new molecules with desired properties.

The Aromatic Ring
  • Substitution: The nature and position of substituents on the phenyl ring significantly impact potency. Electron-withdrawing groups can either increase or decrease activity depending on their position, while electron-donating groups are generally well-tolerated.[8]

  • Replacement: Replacing the phenyl ring with other aromatic systems, such as thiophene (as in Tenocyclidine or TCP), can lead to a substantial increase in potency at the NMDA receptor.[9]

The Cyclohexane Ring
  • Ring Size: Altering the size of the cycloalkane ring can modulate activity. For instance, cyclopentyl and cycloheptyl analogs often retain activity, though potency may vary.

  • Substitution: The addition of substituents to the cyclohexane ring can influence both potency and selectivity.

The Amine Moiety (for PCP Analogs)
  • Nature of the Amine: The nature of the amine is a critical determinant of activity. Piperidine (in PCP) and pyrrolidine (in PCPy) are common, with the latter often conferring higher potency.

  • N-Alkylation: The size of the N-alkyl substituent influences activity, with ethyl (in Eticyclidine or PCE) and propyl groups often being optimal.

A summary of the relative potencies of selected PCP analogs at the NMDA receptor is provided in the table below.

CompoundAromatic RingAmine MoietyRelative Potency (PCP = 1)Reference
PCPPhenylPiperidine1[9]
PCPyPhenylPyrrolidine~1.5 - 2[9]
TCPThienylPiperidine~2 - 4[9]
PCEPhenylN-ethylamino~1.5[10]
Ketamine2-ChlorophenylN-methylamino~0.1[10]

Mechanism of Action: Targeting the NMDA Receptor and Beyond

The primary pharmacological target for the majority of psychoactive 1-phenylcyclohexyl amine analogs is the non-competitive binding site located within the ion channel of the NMDA receptor, often referred to as the "PCP site".[9][11][12]

Non-Competitive Antagonism of the NMDA Receptor

These compounds act as open-channel blockers. Their binding is voltage-dependent, meaning they are more likely to enter and block the channel when it is open, which occurs upon the binding of glutamate and a co-agonist (glycine or D-serine) and depolarization of the neuronal membrane.[13] This mechanism prevents the influx of Ca2+, which is a key trigger for many downstream signaling cascades.

cluster_0 NMDA Receptor Activation and Blockade Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Channel_Open Ion Channel Opens (Ca2+ Influx) NMDA_Receptor->Channel_Open PCP_Analog 1-Phenylcyclohexyl Amine Analog Channel_Open->PCP_Analog Binds to PCP site Channel_Blocked Ion Channel Blocked (No Ca2+ Influx) PCP_Analog->Channel_Blocked

Caption: Mechanism of NMDA receptor blockade by 1-phenylcyclohexyl amine analogs.

Downstream Signaling Pathways

By inhibiting NMDA receptor-mediated Ca2+ influx, these compounds can profoundly impact downstream signaling pathways. Key pathways affected include:

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A critical mediator of synaptic plasticity, its activation is dependent on Ca2+ influx through NMDA receptors.[9]

  • Neuronal Nitric Oxide Synthase (nNOS): Another Ca2+-dependent enzyme that is often co-localized with NMDA receptors and is involved in both physiological signaling and excitotoxicity.[14]

  • Phosphoinositide 3-kinase (PI3K)-Akt Pathway: This pathway is involved in cell survival and is modulated by NMDA receptor activity.[8]

The diagram below illustrates the central role of NMDA receptor inhibition in modulating these downstream pathways.

NMDA_Receptor_Inhibition NMDA Receptor Inhibition by 1-Phenylcyclohexyl Amine Analogs Ca_Influx Decreased Intracellular Ca2+ NMDA_Receptor_Inhibition->Ca_Influx CaMKII Reduced CaMKII Activation Ca_Influx->CaMKII nNOS Reduced nNOS Activation Ca_Influx->nNOS PI3K_Akt Modulation of PI3K-Akt Pathway Ca_Influx->PI3K_Akt Synaptic_Plasticity Altered Synaptic Plasticity CaMKII->Synaptic_Plasticity Neuroprotection_Toxicity Neuroprotection / Neurotoxicity (Context-Dependent) nNOS->Neuroprotection_Toxicity PI3K_Akt->Neuroprotection_Toxicity

Caption: Downstream signaling consequences of NMDA receptor inhibition.

Other Potential Targets

While the NMDA receptor is the primary target, some analogs of 1-phenylcycloalkanecarboxylic acid have shown high affinity for sigma-1 receptors, suggesting a broader pharmacological profile for certain members of this chemical class.[15]

Experimental Protocols for Pharmacological Evaluation

A robust evaluation of the pharmacological profile of these compounds requires a combination of in vitro and in vivo assays.

In Vitro Assays

This competitive binding assay is used to determine the affinity of a test compound for the PCP binding site on the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the PCP binding site.

Materials:

  • Rat brain membrane homogenates (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Test compound

  • Unlabeled MK-801 (for determining non-specific binding)

  • Tris-HCl buffer (pH 7.4)

  • Glutamate and Glycine (co-agonists)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat brain membrane homogenates in Tris-HCl buffer.[16]

  • In a series of tubes, incubate a fixed concentration of [³H]MK-801 (e.g., 5 nM) with the membrane preparation in the presence of glutamate and glycine to open the ion channel.[16]

  • Add varying concentrations of the test compound to different tubes.

  • Include a set of tubes with a high concentration of unlabeled MK-801 (e.g., 10 µM) to determine non-specific binding.[16]

  • Incubate the mixture for 180 minutes at 25°C.[16]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value, from which the Ki can be calculated.

This technique allows for the direct measurement of NMDA receptor-mediated currents in neurons and the effect of test compounds on these currents.

Objective: To determine the IC50 of a test compound for the inhibition of NMDA-evoked currents.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Glass micropipettes

  • External and internal recording solutions

  • NMDA and co-agonist (glycine/D-serine)

  • Test compound

Procedure:

  • Prepare cultured neurons or acute brain slices for recording.[2]

  • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.[17]

  • Establish a whole-cell patch-clamp configuration on a neuron.[2][18]

  • Voltage-clamp the neuron at a holding potential of -70 mV.[17]

  • Apply NMDA and a co-agonist via a fast perfusion system to evoke an inward current.[2]

  • After establishing a stable baseline response, co-apply the test compound at various concentrations with the agonists.

  • Measure the peak amplitude of the NMDA-evoked current at each concentration of the test compound.

  • Plot the concentration-response curve and determine the IC50 value.

In Vivo Assays

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To assess the effect of a test compound on neurotransmitter release (e.g., dopamine, glutamate) in a specific brain region.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Test compound

Procedure:

  • Surgically implant a guide cannula into the target brain region of an anesthetized animal.[11][15]

  • Allow the animal to recover for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[15]

  • Collect baseline dialysate samples.

  • Administer the test compound (systemically or via reverse dialysis) and continue to collect dialysate samples.

  • Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of these compounds is highly dependent on their physicochemical properties, such as lipophilicity and pKa.[12] Generally, the arylcyclohexylamines are well-absorbed and readily cross the blood-brain barrier.

Metabolism is a key factor influencing the duration of action and the potential for active metabolites. For example, some N-substituted analogs can be metabolized to the parent amine.[19]

The following table summarizes key pharmacokinetic parameters for selected 1-phenylcyclohexylamine derivatives in rats following intravenous administration.[19]

CompoundClearance (ml/min/kg)Volume of Distribution (Vss; l/kg)Mean Residence Time (MRT; min)
PCDE104 ± 2422 ± 5211 ± 34
PCE68 ± 1025 ± 4370 ± 54
PCA41 ± 1017 ± 5430 ± 70
PCPY45 ± 812 ± 2270 ± 40

Data presented as mean ± S.D. (n=4 rats per compound).[19]

Therapeutic Potential and Toxicological Profile

Therapeutic Applications

The ability of these compounds to modulate the glutamatergic system has led to their investigation for a variety of neurological and psychiatric disorders.

  • Neurodegenerative Diseases: By mitigating excitotoxicity, NMDA receptor antagonists have been explored for conditions like Alzheimer's disease and Parkinson's disease.[3][13][20]

  • Depression: The rapid antidepressant effects of ketamine have spurred research into other NMDA receptor modulators for treatment-resistant depression.[21]

  • Pain: NMDA receptors play a crucial role in central sensitization, making their antagonists potential analgesics for chronic pain states.

  • Epilepsy: Due to their ability to reduce excessive neuronal excitation, these compounds have anticonvulsant properties.[22]

Toxicological Concerns

The therapeutic development of potent NMDA receptor antagonists has been significantly hampered by their adverse effect profile.

  • Psychotomimetic Effects: High-affinity channel blockers like PCP can induce hallucinations, paranoia, and delirium, mimicking symptoms of psychosis.[1][2]

  • Neurotoxicity: At high doses, some NMDA receptor antagonists can cause neuronal vacuolization in certain brain regions, although the relevance to human neurotoxicity is still under investigation.[5][23]

  • Cognitive Impairment: Blockade of NMDA receptors can interfere with learning and memory processes.

The therapeutic challenge lies in developing compounds with a favorable therapeutic window, potentially through targeting specific NMDA receptor subtypes (e.g., those containing the GluN2B subunit) or by achieving a specific kinetic profile (e.g., rapid unblocking).[3][13][19][20]

Conclusion and Future Directions

The pharmacological profile of this compound and its analogs is a testament to the profound impact of this chemical scaffold on our understanding of glutamatergic neurotransmission. While the early promise of these compounds was curtailed by significant safety concerns, the knowledge gained has been invaluable. Future research in this area will likely focus on the development of subtype-selective NMDA receptor modulators and compounds with fine-tuned kinetic properties to dissociate therapeutic effects from adverse reactions. The continued exploration of this fascinating class of molecules holds promise for the development of novel therapeutics for a range of challenging neurological and psychiatric disorders.

References

The Genesis of a Versatile Scaffold: A Technical History of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule at the Crossroads of Chemical Exploration

1-Phenylcyclohexanecarboxylic acid, a seemingly unassuming molecule with the chemical formula C₁₃H₁₆O₂, occupies a fascinating position in the history of organic and medicinal chemistry. While it may not possess the widespread recognition of some of its more notorious chemical relatives, its story is one of fundamental synthetic exploration and its role as a key precursor in the development of pharmacologically active compounds. This technical guide will delve into the discovery and history of this compound, tracing its synthetic evolution, exploring its chemical properties, and examining its significance as a building block in the broader landscape of drug discovery. For the researcher, this document aims to provide a comprehensive understanding of the compound's origins and the chemical logic that has driven its synthesis and application over the decades.

The Dawn of a New Structure: Early Synthesis and Methodologies

The precise moment of the first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, a significant early and well-documented synthesis was reported in 1952 by Robert E. Lyle and Gloria G. Lyle in the Journal of the American Chemical Society.[1] Their work, while focused on broader studies of molecular rearrangements, provides a robust method for the preparation of this compound, which has been cited in subsequent chemical literature.

The synthesis of this compound is intrinsically linked to its nitrile precursor, 1-phenylcyclohexanecarbonitrile. This nitrile is a crucial intermediate in the synthesis of the dissociative anesthetic Phencyclidine (PCP), which was first synthesized in 1926 and later marketed in the 1950s.[1] The close structural relationship suggests that interest in this compound likely grew in tandem with the burgeoning field of arylcyclohexylamine chemistry.

Classic Synthetic Approaches: A Step-by-Step Perspective

The historical synthesis of this compound has primarily revolved around two key strategies: the carbonation of a Grignard reagent and the hydrolysis of the corresponding nitrile.

1. The Grignard Carbonation Route:

This classic organometallic approach involves the formation of a phenylcyclohexyl Grignard reagent, which is then reacted with carbon dioxide (dry ice) to yield the carboxylate salt. Subsequent acidification produces the final carboxylic acid.

  • Step 1: Formation of the Grignard Reagent. 1-Bromo-1-phenylcyclohexane is reacted with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form 1-phenylcyclohexylmagnesium bromide.

  • Step 2: Carbonation. The freshly prepared Grignard reagent is then poured over crushed dry ice (solid CO₂). The nucleophilic Grignard reagent attacks the electrophilic carbon of the carbon dioxide.

  • Step 3: Acidification. The resulting magnesium salt is hydrolyzed with a strong acid, such as hydrochloric acid, to protonate the carboxylate and yield this compound.

Experimental Protocol: Grignard Carbonation of 1-Bromo-1-phenylcyclohexane

Materials:

  • 1-Bromo-1-phenylcyclohexane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Dissolve 1-Bromo-1-phenylcyclohexane in anhydrous diethyl ether and add it to the dropping funnel.

  • Slowly add the bromide solution to the magnesium turnings with vigorous stirring. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. Maintain a steady reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, crush a significant excess of dry ice.

  • Slowly pour the Grignard solution onto the crushed dry ice with constant stirring.

  • Allow the mixture to warm to room temperature, during which the excess dry ice will sublimate.

  • Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

  • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane or a mixture of ethanol and water.

2. Hydrolysis of 1-Phenylcyclohexanecarbonitrile:

This method offers a more direct route if the corresponding nitrile is readily available. The nitrile group is hydrolyzed under either acidic or basic conditions to the carboxylic acid.

  • Acid Hydrolysis: The nitrile is heated in the presence of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in an aqueous or alcoholic solution. The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

  • Alkaline Hydrolysis: The nitrile is refluxed with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This yields the carboxylate salt, which upon acidification, gives the desired carboxylic acid. The method described by Lyle and Lyle involved the use of potassium hydroxide in diethylene glycol.[1]

Experimental Protocol: Alkaline Hydrolysis of 1-Phenylcyclohexanecarbonitrile

Materials:

  • 1-Phenylcyclohexanecarbonitrile

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-Phenylcyclohexanecarbonitrile in diethylene glycol.

  • Add a stoichiometric excess of potassium hydroxide pellets.

  • Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the cessation of ammonia evolution (if an aqueous solution is used) or by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker of water.

  • Acidify the aqueous solution to a low pH with concentrated hydrochloric acid, which will precipitate the this compound.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization.

Evolution of Synthetic Strategies

While the Grignard and nitrile hydrolysis routes remain fundamental, modern organic synthesis offers a variety of alternative and refined methods. These often focus on improving yields, reducing reaction times, and employing milder conditions. Some of these approaches include:

  • Phase-Transfer Catalysis: For the alkylation of phenylacetonitrile with 1,5-dibromopentane, which can then be hydrolyzed.

  • Oxidative Cleavage: Of precursor molecules that can be transformed to generate the carboxylic acid functionality.

The choice of synthetic route today is often dictated by the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity.

Chemical Properties and Structural Significance

This compound is a white to off-white crystalline solid with a melting point in the range of 119-124 °C. Its structure, featuring a phenyl group and a carboxylic acid attached to the same carbon of a cyclohexane ring, is of significant interest. The quaternary carbon at the point of substitution creates a sterically hindered environment around the carboxylic acid group, which can influence its reactivity.

PropertyValue
CAS Number 1135-67-7
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol
Melting Point 119-124 °C
Boiling Point ~302.76 °C (estimated)
pKa ~4.45 (predicted)

Data sourced from PubChem and other chemical supplier databases.

The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The bulky phenyl and carboxylic acid groups will preferentially occupy equatorial positions to minimize steric strain. This conformational preference can have implications for the biological activity of its derivatives.

Pharmacological Context and Derivatives

While this compound itself is not known for significant direct pharmacological activity, its true importance lies in its role as a scaffold and precursor for a range of bioactive molecules. The primary area of pharmacological interest for derivatives of this structure has been in the realm of neuroscience.

The Link to Arylcyclohexylamines

As previously mentioned, the nitrile precursor to this compound is a key intermediate in the synthesis of PCP and its analogs (e.g., Eticyclidine (PCE) and Tenocyclidine (TCP)). These compounds are potent N-methyl-D-aspartate (NMDA) receptor antagonists, producing dissociative anesthetic and hallucinogenic effects.[1] The study of these compounds has been pivotal in developing the glutamate hypothesis of schizophrenia.

Sigma Receptor Ligands

More recently, derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as potent and selective ligands for sigma receptors, particularly the sigma-1 subtype. These receptors are involved in a variety of cellular functions and are targets for the development of novel therapeutics for neurological and psychiatric disorders. For instance, carbetapentane, a 1-phenylcyclopentanecarboxylate derivative, binds with high affinity to sigma sites and exhibits antitussive and anticonvulsant properties.

Modern Analytical Techniques

The characterization of this compound and its reaction products is routinely achieved through a suite of modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the characteristic carbonyl (C=O) stretch of the carboxylic acid group (typically around 1700 cm⁻¹) and the O-H stretch (a broad peak around 2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of a reaction.

Conclusion: A Legacy in Synthesis and a Future in Discovery

The history of this compound is a testament to the interconnectedness of chemical synthesis and drug discovery. From its early preparation, likely driven by the burgeoning interest in arylcyclohexylamines, it has emerged as a valuable and versatile chemical intermediate. Its story underscores a fundamental principle in medicinal chemistry: the exploration of novel molecular scaffolds can pave the way for the development of new classes of pharmacologically active compounds. For today's researchers, this compound remains a relevant starting material and a source of inspiration for the design of new molecules targeting a range of biological systems, particularly within the central nervous system. The continued study of its derivatives ensures that the legacy of this foundational molecule will extend far into the future of drug development.

References

Potential Research Areas for 1-Phenylcyclohexanecarboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Phenylcyclohexanecarboxylic acid represents a versatile scaffold with significant potential in drug discovery. Its derivatives have emerged as potent and selective modulators of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a myriad of cellular functions and pathological states. This technical guide provides an in-depth exploration of promising research avenues for this compound, moving beyond its established role in neuropharmacology to encompass novel therapeutic applications in oncology and cardiovascular disease. We will delve into the mechanistic underpinnings of σ1 receptor modulation, dissect structure-activity relationships, and provide detailed experimental protocols to empower researchers in this exciting field. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this intriguing chemical entity.

Introduction: The this compound Scaffold and its Privileged Target, the Sigma-1 Receptor

This compound (1-PCCA) is a carbocyclic compound featuring a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclohexane ring.[1] While the parent molecule itself has limited documented biological activity, its derivatives, particularly esters and amides, have been identified as high-affinity ligands for the sigma-1 (σ1) receptor.[2]

The σ1 receptor is a ligand-regulated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[3] It plays a crucial role in cellular homeostasis by modulating a wide range of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[4] The unique pharmacology and widespread tissue distribution of the σ1 receptor have made it an attractive target for therapeutic intervention in a variety of disorders.

This guide will illuminate key research areas for 1-PCCA derivatives, focusing on the development of novel therapeutics targeting the σ1 receptor.

Core Research Area: Neuroprotection and Neurodegenerative Diseases

The most established therapeutic potential for σ1 receptor ligands lies in the realm of neuroprotection. A wealth of preclinical data suggests that σ1 receptor agonists can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

Mechanistic Rationale

The neuroprotective effects of σ1 receptor agonists are multifactorial and stem from their ability to:

  • Modulate Calcium Homeostasis: By interacting with inositol 1,4,5-trisphosphate (IP3) receptors, σ1 receptors regulate the release of calcium from the endoplasmic reticulum, preventing excitotoxicity-induced neuronal death.[4]

  • Attenuate Oxidative Stress: σ1 receptor activation has been shown to enhance the expression of antioxidant enzymes and reduce the production of reactive oxygen species.

  • Promote Neuronal Survival and Plasticity: σ1 receptor agonists can enhance the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and promote neurite outgrowth.

Proposed Research Directions
  • Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity: A key publication on 1-phenylcycloalkanecarboxylic acid derivatives demonstrated that modifications to the ester side chain and the cycloalkane ring size significantly impact σ1 receptor affinity and selectivity over muscarinic receptors.[2] Future research should systematically explore substitutions on the phenyl ring (e.g., electron-withdrawing or -donating groups) and the cyclohexane ring of the 1-PCCA scaffold to optimize these properties. The minimal pharmacophore for high-affinity σ1 receptor binding generally consists of a phenylalkylamine structure.[5]

  • Development of CNS-penetrant Derivatives: For neurological applications, excellent blood-brain barrier permeability is paramount. The lipophilicity of 1-PCCA derivatives can be fine-tuned through chemical modifications to enhance brain uptake.

  • In Vivo Efficacy Studies in Disease Models: Promising candidates from SAR studies should be evaluated in established animal models of neurodegenerative diseases to assess their ability to improve cognitive function, motor deficits, and neuronal survival.

Experimental Protocols

A competitive radioligand binding assay is the gold standard for determining the affinity of novel compounds for the σ1 receptor.

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig liver, which is a rich source of σ1 receptors.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a high-affinity radioligand, such as --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.[6]

This assay assesses the ability of a compound to protect neurons from an excitotoxic insult.

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a defined period.

  • Induction of Excitotoxicity: Expose the cells to an excitotoxic agent, such as glutamate or NMDA.

  • Assessment of Cell Viability: Measure cell viability using a standard assay, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Determine the EC50 value (the concentration of the test compound that provides 50% of the maximum neuroprotective effect).[6]

Emerging Research Area: Oncology

Recent evidence has implicated the σ1 receptor in the pathophysiology of cancer, opening up new avenues for the therapeutic application of 1-PCCA derivatives.[7]

Mechanistic Rationale

The σ1 receptor is overexpressed in various cancer cell lines, including those from breast, prostate, and lung cancers.[8] Its role in cancer progression is linked to:

  • Regulation of Cell Proliferation and Apoptosis: Sigma-1 receptor ligands can modulate signaling pathways involved in cell cycle progression and programmed cell death.[9]

  • Modulation of Tumor Microenvironment: The σ1 receptor can influence the interaction between cancer cells and the surrounding stroma.

  • Overcoming Multidrug Resistance: Some σ1 receptor ligands have been shown to sensitize cancer cells to conventional chemotherapeutic agents.[9]

Proposed Research Directions
  • Screening of 1-PCCA Derivatives for Antiproliferative Activity: A library of 1-PCCA derivatives should be screened against a panel of cancer cell lines to identify compounds with potent antiproliferative effects.

  • Investigation of the Mechanism of Action: For active compounds, further studies are needed to elucidate the underlying molecular mechanisms, such as induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways (e.g., Akt, MAPK).

  • In Vivo Antitumor Efficacy Studies: The most promising candidates should be evaluated in xenograft models to assess their ability to inhibit tumor growth.

Experimental Protocols

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Assessment of Cell Proliferation: Measure cell proliferation using an appropriate method, such as the MTT assay, crystal violet staining, or a commercially available cell proliferation kit.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.[6]

Novel Frontier: Cardiovascular Diseases

The role of the σ1 receptor in cardiovascular physiology and pathology is a rapidly evolving field of research. Recent studies suggest that σ1 receptor agonists may offer cardioprotective benefits.[10][11]

Mechanistic Rationale

The cardioprotective effects of σ1 receptor agonists are thought to be mediated by:

  • Modulation of Cardiac Ion Channels: The σ1 receptor can interact with and modulate the activity of various ion channels in cardiomyocytes, including potassium and calcium channels, thereby influencing cardiac excitability and contractility.[11]

  • Reduction of Ischemia-Reperfusion Injury: Sigma-1 receptor activation has been shown to reduce infarct size and improve cardiac function in animal models of myocardial infarction.[12]

  • Anti-hypertrophic Effects: Sigma-1 receptor agonists can attenuate cardiac hypertrophy by modulating signaling pathways involved in cardiomyocyte growth.[10]

Proposed Research Directions
  • Characterization of the Cardiovascular Effects of 1-PCCA Derivatives: The effects of novel 1-PCCA derivatives on cardiac function, including heart rate, blood pressure, and contractility, should be investigated in vitro and in vivo.

  • Evaluation in Models of Cardiac Disease: Promising compounds should be tested in animal models of cardiovascular diseases, such as myocardial infarction, heart failure, and cardiac hypertrophy.

  • Investigation of the Underlying Mechanisms: Further research is needed to elucidate the precise molecular mechanisms by which 1-PCCA derivatives exert their cardioprotective effects.

Experimental Protocols

This ex vivo technique allows for the assessment of the direct effects of a compound on cardiac function, independent of systemic influences.

Protocol:

  • Heart Isolation: Isolate the heart from an anesthetized rodent.

  • Perfusion: Mount the heart on a Langendorff apparatus and perfuse it with a physiological salt solution.

  • Compound Administration: Administer the test compound into the perfusion solution.

  • Measurement of Cardiac Parameters: Continuously monitor cardiac parameters such as heart rate, left ventricular developed pressure, and coronary flow.

  • Data Analysis: Analyze the changes in cardiac parameters in response to compound administration.

Critical Considerations for Drug Development

Pharmacokinetics and Metabolism

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of 1-PCCA derivatives is crucial for their successful development as drugs.[13] While specific data for this class of compounds is limited, studies on the related compound carbetapentane (a 1-phenylcyclopentanecarboxylic acid ester) indicate that esterase-mediated hydrolysis is a likely metabolic pathway. The resulting carboxylic acid may then undergo further metabolism.

Proposed Research:

  • In Vitro Metabolic Stability: Assess the metabolic stability of new derivatives in liver microsomes and hepatocytes from different species, including humans.

  • Metabolite Identification: Identify the major metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Studies in Animals: Determine key pharmacokinetic parameters, such as bioavailability, clearance, volume of distribution, and half-life, in preclinical species.[14]

Asymmetric Synthesis and Chiral Separation

The 1-PCCA scaffold contains a chiral center at the C1 position. Since the biological activity of chiral molecules often resides in a single enantiomer, the development of enantioselective synthetic methods is of paramount importance.[15]

Proposed Research:

  • Development of Asymmetric Synthetic Routes: Explore various strategies for the enantioselective synthesis of 1-PCCA derivatives, such as the use of chiral catalysts or auxiliaries.[16]

  • Chiral Separation of Enantiomers: Develop analytical and preparative methods for the separation of enantiomers, such as chiral high-performance liquid chromatography (HPLC), to enable the evaluation of the biological activity of individual stereoisomers.[17][18][19]

Data Summary

Compound ClassTargetKey FindingsReference
1-Phenylcycloalkanecarboxylic acid derivativesSigma-1 ReceptorPotent and selective ligands with potential as antitussive, anticonvulsant, and anti-ischemic agents.[2][2]
Sigma-1 Receptor AgonistsSigma-1 ReceptorCardioprotective effects through modulation of mitochondrial function.[10][10]
Sigma-1 Receptor LigandsSigma-1 ReceptorPotential as anticancer agents by modulating cancer cell energy metabolism.[8][20][8][20]

Visualizations

Proposed Research Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of 1-PCCA Derivatives SAR Structure-Activity Relationship Studies Synthesis->SAR Asymmetric_Synthesis Asymmetric Synthesis & Chiral Separation SAR->Asymmetric_Synthesis Binding_Assay Sigma-1 Receptor Binding Assay Asymmetric_Synthesis->Binding_Assay Cell_Assays Cell-Based Assays (Neuroprotection, Antiproliferation) Binding_Assay->Cell_Assays ADME In Vitro ADME & Metabolism Cell_Assays->ADME PK_Studies Pharmacokinetic Studies ADME->PK_Studies Efficacy_Models Disease Models (Neurodegeneration, Cancer, CVD) PK_Studies->Efficacy_Models Tox Preliminary Toxicology Efficacy_Models->Tox

Caption: A streamlined workflow for the discovery and preclinical development of 1-PCCA derivatives.

Sigma-1 Receptor Signaling Pathways

G PCCA_Derivative 1-PCCA Derivative (Agonist) Sigma1_Receptor Sigma-1 Receptor PCCA_Derivative->Sigma1_Receptor binds & activates Ca_Signaling Calcium Homeostasis Sigma1_Receptor->Ca_Signaling Ion_Channels Ion Channel Modulation Sigma1_Receptor->Ion_Channels Cell_Survival Neuronal Survival & Plasticity Sigma1_Receptor->Cell_Survival Antiproliferation Cancer Cell Antiproliferation Sigma1_Receptor->Antiproliferation Cardioprotection Cardioprotection Sigma1_Receptor->Cardioprotection

Caption: Key signaling pathways modulated by 1-PCCA derivatives through the sigma-1 receptor.

Conclusion

The this compound scaffold holds immense promise for the development of novel therapeutics targeting the sigma-1 receptor. While the initial focus has been on neurodegenerative diseases, emerging evidence strongly supports the exploration of this chemical class in oncology and cardiovascular medicine. The successful translation of these promising preclinical findings into clinical candidates will require a multidisciplinary approach encompassing medicinal chemistry, pharmacology, and drug metabolism. This guide provides a strategic framework and detailed methodologies to facilitate and accelerate research in this exciting and rapidly evolving field.

References

A Comprehensive Technical Guide to 1-Phenylcyclohexanecarboxylic Acid (PCCA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenylcyclohexanecarboxylic acid, hereafter referred to as PCCA, is a bifunctional organic molecule characterized by a cyclohexane ring substituted at the C1 position with both a phenyl group and a carboxylic acid moiety. This unique structural arrangement imparts a combination of rigidity from the cycloalkane core and aromaticity from the phenyl ring, making it a molecule of significant interest in synthetic chemistry and materials science. For professionals in drug discovery and development, PCCA serves not only as a potential scaffold for the synthesis of novel therapeutic agents but also as a critical reference standard in analytical methodologies essential for pharmacokinetic and quality control studies.

This guide provides an in-depth exploration of PCCA, moving beyond basic data to elucidate the causality behind its synthesis, characterization, and application. It is designed to equip researchers and scientists with the technical knowledge and field-proven insights necessary to effectively utilize this compound in a laboratory setting.

Section 1: Core Molecular and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data points are critical for everything from reaction stoichiometry and solvent selection to analytical method development and safety assessments.

The molecular formula for this compound is C₁₃H₁₆O₂.[1][2][3][4][5][6] Its molecular weight is approximately 204.27 g/mol .[3][6][7]

PropertyValueSource(s)
CAS Number 1135-67-7[1][2][3][4]
Molecular Formula C₁₃H₁₆O₂[1][2][3][4][5][6]
Molecular Weight 204.27 g/mol [3][6][7]
IUPAC Name 1-phenylcyclohexane-1-carboxylic acid[3]
Synonyms This compound, Cyclohexanecarboxylic acid, 1-phenyl-[1][3][8]
Physical Form Solid, Powder[9]
Appearance Beige to brown[4][9]
Melting Point 119-124 °C[4]
Boiling Point 302.76 °C (at 760 mmHg, rough estimate)[4]
pKa 4.45 ± 0.20 (Predicted)[4]
XLogP3-AA 3.4[3]
Solubility Soluble in Methanol[4]

Section 2: Synthesis and Purification

The synthesis of PCCA is a foundational exercise in organic chemistry, typically involving the formation of a quaternary carbon center. The most common and reliable laboratory-scale synthesis proceeds via the hydrolysis of a nitrile precursor, 1-phenyl-1-cyclohexanecarbonitrile.

Synthetic Rationale and Workflow

The choice of nitrile hydrolysis is predicated on the stability of the nitrile group to various reaction conditions and the commercial availability of the starting materials. The hydrolysis requires forcing conditions (high temperature and strong base) due to the steric hindrance around the nitrile group, which is attached to a quaternary carbon. Diethylene glycol is an excellent solvent for this purpose, as its high boiling point allows the reaction to be conducted at the necessary temperature for the hydrolysis to proceed to completion.

SynthesisWorkflow Start Starting Material: 1-Phenyl-1-cyclohexanecarbonitrile Step1 Step 1: Hydrolysis • KOH • Diethylene Glycol • Heat (Reflux) Start->Step1 [1] Workup Step 2: Acidic Workup • Cool reaction mixture • Dilute with H₂O • Acidify (e.g., HCl) to pH < 2 Step1->Workup [2] Precipitate Crude PCCA (Precipitate) Workup->Precipitate Precipitation Step3 Step 3: Purification • Filter precipitate • Recrystallize from suitable  solvent (e.g., Ethanol/Water) Precipitate->Step3 Product Final Product: Pure 1-Phenylcyclohexanecarboxylic Acid Step3->Product Validation: M.P., HPLC, NMR

Caption: General workflow for the synthesis and purification of PCCA.

Experimental Protocol: Nitrile Hydrolysis

This protocol is a self-validating system; successful synthesis will yield a precipitate upon acidification, and the purity can be confirmed by a sharp melting point range consistent with literature values.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-1-cyclohexanecarbonitrile (1.0 eq), potassium hydroxide (KOH, 3.0-5.0 eq), and diethylene glycol.

    • Causality: A molar excess of KOH is used to drive the saponification of the intermediate amide to the carboxylate salt, ensuring complete conversion.

  • Hydrolysis: Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Precipitation: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a significant volume of water. Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is approximately 1-2, checking with pH paper. A solid precipitate of PCCA should form.

    • Causality: The initial product is the potassium salt of the carboxylic acid, which is soluble in the polar medium. Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which is insoluble in water and precipitates out.

  • Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure PCCA as a beige or off-white solid. Dry the final product under a vacuum.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous characterization is the cornerstone of chemical research. For a molecule like PCCA, a combination of spectroscopic and chromatographic techniques provides a comprehensive identity and purity profile.

Spectroscopic Identification
  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is highly diagnostic. Key expected signals include the carboxylic acid carbonyl carbon (~175-185 ppm), the quaternary carbon attached to the phenyl group, and distinct signals for the aromatic and aliphatic carbons. The availability of ¹³C NMR data for this compound has been documented.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of PCCA is characterized by a very broad O-H stretching band from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching band at approximately 1700 cm⁻¹.[3] Aromatic C-H and aliphatic C-H stretches will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of 204.27.

Chromatographic Purity Assessment: HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds and is suitable for pharmacokinetic studies.[1] A robust reverse-phase HPLC method has been developed for PCCA.[1]

Protocol: Reverse-Phase HPLC Analysis

  • Column: Newcrom R1 or equivalent C18 column.

    • Causality: A reverse-phase column is chosen because PCCA is a moderately nonpolar molecule (XLogP3-AA = 3.4[3]) that will have sufficient retention on a nonpolar stationary phase.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid).

    • Causality: Acetonitrile serves as the organic modifier to elute the compound. The acid is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized form of the analyte. This results in a sharp, symmetrical peak shape and reproducible retention times. For Mass-Spec (MS) compatible applications, phosphoric acid must be replaced with a volatile acid like formic acid.[1]

  • Detection: UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of PCCA in the mobile phase or methanol at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create calibration standards.

  • Analysis: Inject the standards and sample. Purity is determined by the area percentage of the main peak relative to all other peaks.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Prepare PCCA Standard (e.g., 1 mg/mL in MeOH) Injector Autosampler/Injector Prep_Standard->Injector Prep_Sample Prepare Unknown Sample (Dissolve in Mobile Phase) Prep_Sample->Injector MobilePhase Mobile Phase: ACN / H₂O / Acid Pump HPLC Pump MobilePhase->Pump Pump->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Purity or Concentration Integration->Quantification

Caption: Standard workflow for the analytical characterization of PCCA using HPLC.

Section 4: Applications in Research and Drug Development

While not a drug itself, PCCA's structure is relevant to the drug development pipeline in two key areas: as a molecular scaffold and as an analytical tool.

  • Chemical Scaffold and Building Block: The carboxylic acid moiety is a functional group present in approximately 450 drugs.[10] However, it can sometimes lead to poor metabolic stability or membrane permeability.[10] PCCA represents a rigid scaffold that can be modified to create analogues or bioisosteres of known drugs. The phenyl ring can be substituted to explore structure-activity relationships (SAR), and the carboxylic acid can be converted to other functional groups (esters, amides, etc.) or replaced with bioisosteres to optimize pharmacokinetic properties.

  • Analytical Standard: As detailed in the HPLC section, pure, well-characterized PCCA is an invaluable reference standard. In a drug development context, if a lead compound contains the 1-phenylcyclohexane moiety, PCCA could be used as a standard for a potential metabolite. Its established HPLC method makes it suitable for supporting quality control (QC) and pharmacokinetic (PK) sample analysis.[1]

DrugDev_Role cluster_synthesis Synthetic Chemistry cluster_analytics Analytical & Clinical Support PCCA 1-Phenylcyclohexanecarboxylic Acid (PCCA) Scaffold Chemical Scaffold / Building Block PCCA->Scaffold Standard Analytical Reference Standard PCCA->Standard Derivatization Derivatization: - Phenyl Ring Subs. - Carboxyl Mods. Scaffold->Derivatization SAR Lead Optimization & Structure-Activity Studies Derivatization->SAR QC Quality Control (QC) Assays Standard->QC PK Pharmacokinetic (PK) Studies Standard->PK

Caption: The dual role of PCCA in the drug development pipeline.

Section 5: Safety, Handling, and Storage

Proper handling of any chemical is paramount for laboratory safety. PCCA is classified as an irritant.

Hazard ClassGHS StatementPictogramSource(s)
Skin Irritation H315: Causes skin irritationGHS07 (Harmful)[3]
Eye Irritation H319: Causes serious eye irritationGHS07 (Harmful)[3]
Respiratory Irritation H335: May cause respiratory irritationGHS07 (Harmful)[3]
  • Handling: Use in a well-ventilated area or chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[9]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[9]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[9]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention.[9]

References

An In-depth Technical Guide to the Stability and Storage of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage conditions for 1-Phenylcyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with industry-standard stability testing methodologies. It offers practical, field-proven insights into maintaining the integrity and purity of this compound through proper handling, storage, and experimental evaluation.

Introduction and Physicochemical Profile

This compound (CAS No: 1135-67-7) is a carboxylic acid derivative with a molecular structure featuring a phenyl group and a carboxyl group attached to the same carbon of a cyclohexane ring.[1] Its utility in chemical synthesis and as a potential intermediate in pharmaceutical development necessitates a thorough understanding of its stability profile. The integrity of an active pharmaceutical ingredient (API) or intermediate is paramount, as chemical degradation can compromise efficacy, introduce toxic impurities, and affect regulatory approval.[2]

Forced degradation studies, or stress testing, are essential for elucidating potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[3][4] This guide will explore the stability of this compound within the framework of these principles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.27 g/mol [5]
Physical Form White to off-white solid/powder[6]
Melting Point 119-124 °C[7]
Boiling Point ~302.8 °C at 760 mmHg[7]
pKa 4.45 ± 0.20 (Predicted)[7]
Solubility Soluble in methanol[7]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the reactivity of its functional groups—the carboxylic acid, the phenyl ring, and the saturated cyclohexyl ring—under various environmental stresses. While specific degradation studies on this molecule are not extensively published, its potential degradation pathways can be predicted based on established chemical principles and forced degradation methodologies applied to APIs.[3][8] The primary conditions to consider are hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Stability

Hydrolysis involves the reaction of a substance with water, often catalyzed by acidic or basic conditions.[3] Carboxylic acids are generally stable against hydrolysis. However, forced degradation protocols typically include testing at varying pH levels to ensure no unexpected lability. Given its structure, this compound is expected to be highly stable under neutral, acidic, and basic hydrolytic conditions at ambient temperatures.

Oxidative Stability

The molecule possesses sites susceptible to oxidation, particularly the tertiary carbon attached to the phenyl and carboxyl groups, and the aromatic ring itself. Exposure to strong oxidizing agents is a known incompatibility for similar compounds.[9][10] Degradation may occur via hydroxylation of the phenyl ring or other oxidative cleavage mechanisms.

Thermal Stability

As a solid with a relatively high melting point, this compound is expected to be stable under normal ambient temperatures.[9] At elevated temperatures, particularly approaching its boiling point, the primary risk is thermal decarboxylation, where the carboxylic acid group is lost as CO₂. This is a common degradation pathway for many carboxylic acids.

Photostability

The presence of the phenyl group, a chromophore, suggests potential sensitivity to light, particularly in the UV spectrum.[2] Photolytic degradation can lead to complex reactions, including the formation of radical species and subsequent rearrangement or cleavage products. For this reason, opaque or amber-colored containers are often recommended for light-sensitive compounds.[2]

G cluster_main Hypothetical Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound C₁₃H₁₆O₂ oxidation Oxidation (e.g., H₂O₂) main->oxidation Oxidative Stress thermal Thermal Stress (High Temp) main->thermal Thermal Stress photo Photolysis (UV/Vis Light) main->photo Photolytic Stress prod_ox Hydroxylated Derivatives e.g., 1-(4-hydroxyphenyl)cyclohexanecarboxylic acid oxidation->prod_ox prod_therm Decarboxylation Product Phenylcyclohexane thermal->prod_therm prod_photo Radical Species & Rearrangements (Complex Mixture) photo->prod_photo

Caption: Hypothetical degradation pathways for this compound.

Recommended Storage and Handling Procedures

Proper storage is critical to prevent degradation and maintain the long-term integrity of this compound. Recommendations are derived from safety data sheets (SDS), general principles for carboxylic acids, and vendor-supplied information.[10][11][12]

Storage Conditions

The optimal storage conditions depend on the intended duration of storage.

Table 2: Recommended Storage Conditions

DurationTemperatureAtmosphere / ContainerLight Conditions
Short-Term Room Temperature (15-25°C)Store in a tightly closed, corrosion-resistant container in a dry, well-ventilated area.[9][10][11]Protect from direct sunlight.[11]
Long-Term 2-8°C (Refrigerator) or -20°C (Freezer)For optimal stability, store sealed in a dry environment.[13][14] Use containers with inert liners.Store in the dark or in amber glass/opaque containers.

Key Considerations:

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[9][10] Do not store in corrodible metal cabinets.[15]

  • Moisture: The compound should be kept dry to prevent potential moisture-related degradation and clumping.[11][12]

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Handling Procedures

Standard laboratory safety protocols should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[10][16]

  • Ventilation: Use with adequate ventilation to minimize inhalation of dust.[10] A fume hood is recommended for handling larger quantities.

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[10]

Experimental Protocol: Forced Degradation Study

This section provides a standardized workflow for conducting a forced degradation study on this compound to empirically determine its stability profile. The goal is to achieve 5-20% degradation, which is sufficient to validate stability-indicating methods without generating an unrealistic degradation profile.[3][8]

Methodology
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[3]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for 24-48 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Store the solid powder in an oven at 80°C for 7 days.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 7 days.

    • Photostability: Expose the stock solution and solid powder to a light source combining UV and visible light, as per ICH Q1B guidelines.[3]

  • Sample Neutralization and Analysis:

    • After the specified stress period, allow samples to return to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of NaOH and HCl, respectively.

    • Dilute all samples (including an unstressed control) to a suitable concentration for analysis.

    • Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

G cluster_stress Stress Conditions (ICH Guidelines) start Prepare 1 mg/mL Stock Solution control Unstressed Control Sample start->control acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 60-80°C) start->thermal photo Photostability (UV/Vis Light) start->photo analyze Analyze All Samples by Stability-Indicating HPLC Method control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Evaluate Degradation Profile & Validate Method analyze->end

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a chemically stable compound under standard ambient conditions.[9] However, its integrity can be compromised by exposure to high temperatures, strong oxidizing agents, and potentially high-energy light. The primary degradation risks are thermal decarboxylation and oxidation. To ensure its long-term purity and suitability for research and development, it is imperative to store the compound in tightly sealed, appropriate containers in a cool, dry, and dark environment, away from incompatible chemicals.[11][12] Empirical validation of its stability through a systematic forced degradation study is strongly recommended to establish its degradation profile and develop robust analytical methods for quality control.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Phenylcyclohexanecarboxylic Acid using Reverse-Phase HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Phenylcyclohexanecarboxylic acid (PCCA). PCCA is a significant analyte, often encountered as a metabolite or a synthetic precursor to compounds of forensic and pharmaceutical interest. The developed method utilizes a reverse-phase C18 column with an isocratic mobile phase and UV detection, ensuring high specificity, accuracy, and precision. This protocol is designed for researchers, scientists, and professionals in drug development and forensic toxicology, providing a reliable framework for the quantification of PCCA in various sample matrices.

Introduction

This compound (PCCA) is an organic compound with a molecular weight of 204.27 g/mol [1]. Its analysis is critical in several scientific domains. In forensic science, it can be a marker or metabolite related to the synthesis or metabolism of controlled substances. In pharmaceutical development, it may serve as a precursor or be identified as a process-related impurity that requires careful monitoring and quantification.

The chemical structure of PCCA, featuring both a non-polar phenylcyclohexane group and a polar carboxylic acid moiety, makes it an ideal candidate for reverse-phase HPLC.[2] This chromatographic mode separates molecules based on their hydrophobicity. The challenge in analyzing acidic compounds like PCCA lies in controlling their ionization state to achieve reproducible retention and symmetrical peak shapes. This is effectively managed by controlling the pH of the mobile phase.[3][4] This application note provides a detailed, step-by-step protocol that has been developed and validated according to principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

Principle of the Method

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The stationary phase is a non-polar C18 silica-based column. The mobile phase is a polar, acidified mixture of acetonitrile and water.[2] The acidic pH of the mobile phase suppresses the ionization of the carboxylic acid group of PCCA, rendering the molecule more non-polar. This suppression of ionization is crucial for achieving consistent retention on the C18 column and obtaining sharp, symmetrical peaks.[8][9] The analyte is detected by its absorbance of UV light, which is characteristic of the phenyl group in its structure.[10][11] Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard (external standard method).

Materials and Methods

Reagents and Chemicals
  • This compound (PCCA) reference standard, ≥98% purity (Sigma-Aldrich or equivalent)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Phosphoric acid (H₃PO₄), ACS grade, 85%

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
pH of Mobile Phase ~2.5 (Adjusted with H₃PO₄)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 10 minutes

Causality Behind Choices:

  • Column (C18): The C18 stationary phase provides excellent hydrophobic interaction with the phenylcyclohexane moiety of PCCA, ensuring good retention.[8]

  • Mobile Phase (ACN/Water with H₃PO₄): Acetonitrile is a common organic modifier providing good elution strength. The addition of phosphoric acid lowers the pH to approximately 2.5, well below the pKa of the carboxylic acid group (~4-5), ensuring it remains in its protonated (non-ionized) form for optimal peak shape and retention.[2][3][9]

  • Detection Wavelength (210 nm): Carboxylic acids and aromatic compounds exhibit strong absorbance at lower UV wavelengths.[10][12] 210 nm provides high sensitivity for PCCA while minimizing interference from many solvents.[8][9]

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine them in a 1 L solvent bottle.

  • Add 1.0 mL of 85% phosphoric acid to the mixture.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of PCCA reference standard into a 25 mL volumetric flask.

  • Dissolve and bring to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock solution is stable for several weeks when stored at 2-8°C.

Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation Protocol
  • Accurately weigh the sample material.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex the solution for 1 minute, followed by sonication for 10 minutes to ensure complete extraction/dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Method Validation and System Suitability

To ensure the trustworthiness of the analytical results, the method was validated according to ICH guidelines, focusing on key performance characteristics.[5][13] System Suitability Testing (SST) must be performed before any analysis to verify that the chromatographic system is adequate for the intended analysis.[14][15][16]

System Suitability Testing (SST)

Before starting the sample analysis, inject a mid-concentration standard (e.g., 25 µg/mL) five times. The results must meet the following criteria.[14][17]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good column performance and appropriate mobile phase pH.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce narrow peaks.
Repeatability (%RSD) ≤ 2.0%For peak area and retention time of five replicate injections, ensuring system precision.[6]
Method Validation Summary

The following table summarizes the performance characteristics of this validated method.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 1.5%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Specificity No interference from blank matrix

Experimental Workflow and Data Analysis

The overall process from sample receipt to final report generation follows a logical sequence to ensure data integrity and traceability.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standards (1-100 µg/mL) Cal Calibration Curve (6 Levels) Prep_Standard->Cal Prep_Sample Prepare Sample (Dissolve & Filter) Analysis Sample Injection Prep_Sample->Analysis SST System Suitability (5 Injections) SST->Cal If Pass Cal->Analysis Integration Peak Integration Analysis->Integration Quant Quantification Integration->Quant Report Generate Report Quant->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

The reverse-phase HPLC method described in this application note is a reliable, accurate, and robust procedure for the quantitative determination of this compound. The use of a standard C18 column and an acidified mobile phase provides excellent chromatographic performance with symmetric peaks and reproducible retention times. The method has been validated to meet stringent pharmaceutical industry standards and is suitable for routine quality control, stability testing, and research applications.

References

Gas chromatography methods for 1-Phenylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Gas Chromatography Methods for the Analysis of 1-Phenylcyclohexanecarboxylic Acid

Authored by a Senior Application Scientist

Abstract

This application note provides a comprehensive and robust gas chromatography (GC) methodology for the quantitative analysis of this compound. Due to the inherent low volatility and high polarity of the target analyte, direct GC analysis is challenging, often resulting in poor peak shape and column adsorption.[1][2] This protocol details a necessary derivatization step, converting the carboxylic acid into its more volatile and thermally stable trimethylsilyl (TMS) ester via silylation. This conversion enables excellent chromatographic separation and sensitive detection. The described methods, including detailed protocols for sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis, are specifically designed for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of this compound.

Introduction and Scientific Principle

This compound is a molecule of interest in pharmaceutical research and organic synthesis. Accurate analytical methods are essential for its quantification, whether as a final product, an intermediate, or a potential metabolite. Gas chromatography offers high resolution and sensitivity, making it a powerful tool for this purpose.

However, the direct analysis of carboxylic acids like this compound by GC is fundamentally problematic. The presence of the carboxylic acid functional group leads to strong intermolecular hydrogen bonding, which significantly reduces volatility and promotes undesirable interactions with the stationary phase, causing severe peak tailing.[2][3][4]

To overcome these challenges, chemical derivatization is an essential prerequisite.[5][6] This process chemically modifies the analyte to enhance its analytical properties for GC. The three most common derivatization strategies for functional groups with active hydrogens (like carboxylic acids) are:

  • Silylation: Replaces the active proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group. This is a highly effective and widely used method that dramatically increases volatility and thermal stability.[1][7]

  • Acylation: Introduces an acyl group, converting the acid into an ester or amide, which are more volatile.[3][8][9]

  • Alkylation (Esterification): Replaces the acidic proton with an alkyl group (e.g., methyl, butyl), forming a less polar and more volatile ester.[3][8][10][11]

This guide will focus on a validated silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a highly efficient and popular silylating agent, for the derivatization of this compound.[7] The resulting TMS-ester is then analyzed by GC coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification and quantification.

Overall Analytical Workflow

The entire process, from sample receipt to final data analysis, follows a systematic and logical progression designed to ensure reproducibility and accuracy.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Weighing B 2. Dissolution (in Anhydrous Solvent) A->B C 3. Derivatization (BSTFA + 1% TMCS) B->C D 4. Heating & Incubation (e.g., 70°C for 30 min) C->D E 5. GC Injection D->E F 6. Chromatographic Separation E->F G 7. MS / FID Detection F->G H 8. Peak Integration G->H I 9. Quantification (Calibration Curve) H->I J 10. Identity Confirmation (Mass Spectrum) H->J

Caption: High-level workflow for the GC analysis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the derivatization and analysis of this compound.

Materials and Reagents
Material/ReagentSpecificationsPurpose
Analyte Standard This compound (≥98% purity)Calibration and reference
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Silylating agent and catalyst
Solvent Anhydrous Pyridine or Anhydrous AcetonitrileDissolves analyte and facilitates reaction
Internal Standard (Optional) e.g., Tetradecane, HexadecaneImproves quantitative precision
Vials 2 mL amber glass autosampler vials with PTFE-lined capsInert reaction and sample vessel
Heating Source Heating block or laboratory ovenProvides energy for the derivatization reaction
Vortex Mixer Standard laboratory modelEnsures complete dissolution and mixing
Instrumentation and Chromatographic Conditions

The following parameters are recommended for a standard GC-MS system. These should be considered a starting point and may require optimization for specific instruments.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentProvides stable and reproducible separations
Mass Spectrometer Agilent 5977A or equivalentProvides mass data for identification
GC Column DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[12]A non-polar column offering excellent resolution for a wide range of analytes
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[4][12]Inert gas providing optimal separation efficiency
Inlet Temperature 250 °C[4][12]Ensures rapid and complete vaporization of the derivatized analyte
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode for concentrated samples; Splitless for trace analysis
Injection Volume 1 µLStandard volume for capillary GC
Oven Program Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 minSeparates the analyte from the solvent and other potential components
MS Ionization Mode Electron Ionization (EI) at 70 eV[12]Standard mode for creating reproducible fragmentation patterns
MS Mass Range m/z 40-450Covers the expected mass of the derivative and its fragments
MS Source Temp. 230 °C[12]Maintains ions in the gas phase without thermal degradation
Transfer Line Temp. 280 °C[12]Prevents condensation of the analyte between the GC and MS
Step-by-Step Procedure
  • Standard/Sample Preparation: Accurately weigh approximately 5 mg of the this compound standard or sample into a 2 mL amber glass vial.[13]

  • Dissolution: Add 500 µL of anhydrous pyridine to the vial. If using an internal standard, it should be added at this stage. Vortex thoroughly until the sample is completely dissolved. The use of an anhydrous solvent is critical to prevent the hydrolysis of the BSTFA reagent.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial. Cap the vial tightly immediately to prevent the ingress of atmospheric moisture.

  • Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70 °C for 30 minutes. The heat drives the silylation reaction to completion.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Injection: The sample is now derivatized and ready for injection into the GC-MS system. Transfer to an autosampler vial if necessary.

Mechanism and Data Interpretation

Silylation Reaction Mechanism

The derivatization process involves the reaction of the acidic proton on the carboxyl group with the BSTFA reagent. The TMCS acts as a catalyst to accelerate the reaction. The result is the formation of a non-polar, volatile trimethylsilyl ester of this compound.

Caption: Silylation of this compound with BSTFA.

Expected Results and Data Analysis

Successful analysis will yield a sharp, symmetrical chromatographic peak for the TMS-ester derivative. The quantitative data below is illustrative and must be determined experimentally during method validation.

Table 1: Expected Method Performance Characteristics

ParameterExpected ValueDescription
Retention Time (RT) 10 - 15 minDependent on the exact GC oven program and column
Linearity (R²) ≥ 0.995Indicates a strong correlation between concentration and response
Limit of Detection (LOD) ~10 ng/mLThe lowest concentration that can be reliably detected
Limit of Quantitation (LOQ) ~30 ng/mLThe lowest concentration that can be accurately quantified

Table 2: Expected Mass Spectrometry Fragmentation

The mass spectrum provides a chemical fingerprint for identification. For the TMS-ester of this compound (Molecular Weight: 276.4 g/mol ), key expected ions include:

m/z (Mass-to-Charge Ratio)Proposed Fragment IonSignificance
276 [M]⁺Molecular Ion
261 [M - CH₃]⁺Loss of a methyl group from the TMS moiety
203 [M - Si(CH₃)₃]⁺Loss of the trimethylsilyl group
159 [C₁₂H₁₅]⁺A key fragment from the parent molecule structure[14]
73 [Si(CH₃)₃]⁺Characteristic ion for TMS derivatives

Conclusion

The protocol detailed in this application note presents a reliable and robust method for the analysis of this compound using gas chromatography. The critical step of silylation derivatization with BSTFA successfully converts the non-volatile acid into a thermally stable TMS-ester, enabling high-quality chromatographic separation and detection. This method, combining a straightforward sample preparation with the specificity of GC-MS, is highly suitable for quantitative and qualitative analysis in research, quality control, and drug development environments.

References

Application Note: A Robust Two-Step Synthesis of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable protocol for the laboratory-scale synthesis of 1-Phenylcyclohexanecarboxylic acid. The described methodology is a two-step process commencing with the formation of the key intermediate, 1-phenylcyclohexanecarbonitrile, via a phase-transfer catalyzed (PTC) alkylation of phenylacetonitrile with 1,5-dibromopentane. The subsequent step involves the robust hydrolysis of the nitrile intermediate to yield the final carboxylic acid product. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the underlying chemical principles, a step-by-step experimental procedure, and critical safety information.

Introduction and Scientific Principles

This compound is a valuable organic building block and a key precursor in the synthesis of various chemical entities. Its synthesis in the laboratory requires a robust and high-yielding methodology. The protocol outlined herein employs a powerful two-step sequence that leverages the efficiency of phase-transfer catalysis and the reliability of nitrile hydrolysis.

Step 1: Phase-Transfer Catalyzed (PTC) Synthesis of 1-Phenylcyclohexanecarbonitrile

The first stage of the synthesis involves the formation of a new carbon-carbon bond to construct the cyclohexane ring. This is achieved by the double alkylation of phenylacetonitrile with 1,5-dibromopentane. Phenylacetonitrile possesses a methylene group (—CH₂—) that is acidic due to the electron-withdrawing effects of both the phenyl (—C₆H₅) and cyano (—C≡N) groups.

A strong base is required to deprotonate this carbon, generating a carbanion. However, the reactants have poor mutual solubility; phenylacetonitrile and 1,5-dibromopentane are soluble in organic solvents, while the base (e.g., sodium hydroxide) is soluble in water. This immiscibility prevents the reaction from occurring. Phase-transfer catalysis is an elegant solution to this problem.[1][2] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[2] Once in the organic phase, the hydroxide ion deprotonates the phenylacetonitrile, and the resulting carbanion undergoes a sequence of two Sₙ2 reactions with the 1,5-dibromopentane to form the six-membered ring of 1-phenylcyclohexanecarbonitrile. The PTC methodology offers mild reaction conditions, reduces the need for hazardous anhydrous solvents, and often leads to higher yields.[3]

Step 2: Hydrolysis of 1-Phenylcyclohexanecarbonitrile

The conversion of a nitrile to a carboxylic acid is a classic transformation in organic synthesis.[4] This hydrolysis can be catalyzed by either acid or base.[5] In this protocol, we utilize a strong base (potassium hydroxide) in a high-boiling solvent (diethylene glycol) to ensure the complete hydrolysis of the sterically hindered tertiary nitrile.

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[6] This is followed by a series of proton transfers and tautomerization steps, leading first to an amide intermediate. Under the harsh reaction conditions (high temperature and excess base), this amide is not isolated but is subsequently hydrolyzed to form a carboxylate salt and ammonia. The final step is an acidic workup, which protonates the carboxylate salt to precipitate the desired this compound.[4]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment
  • Reagents: Phenylacetonitrile (≥98%), 1,5-Dibromopentane (97%), Sodium Hydroxide (pellets, ≥97%), Tetrabutylammonium bromide (TBAB, ≥98%), Toluene, Diethyl ether, Potassium Hydroxide (pellets, ≥85%), Diethylene glycol, Hydrochloric acid (conc., 37%), Magnesium sulfate (anhydrous).

  • Equipment: Round-bottom flasks (250 mL, 500 mL), reflux condenser, magnetic stirrer with hotplate, dropping funnel, separatory funnel, ice-water bath, rotary evaporator, Buchner funnel and flask, pH paper.

Step 1: Synthesis of 1-Phenylcyclohexanecarbonitrile
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Charging Reagents: To the flask, add phenylacetonitrile (11.7 g, 0.10 mol), 1,5-dibromopentane (23.0 g, 0.10 mol), and tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol).

  • Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 20 g of NaOH in 40 mL of water (Caution: exothermic). Allow the solution to cool to room temperature.

  • Reaction Execution: Begin vigorous stirring of the organic mixture in the flask. Slowly add the 50% NaOH solution via the dropping funnel over 30 minutes. The reaction is exothermic; use an ice-water bath to maintain the internal temperature between 25-35 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours, then heat the mixture to 60 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of water and 100 mL of toluene. Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine all organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-phenylcyclohexanecarbonitrile as an oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation.

Step 2: Synthesis of this compound
  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: To the flask, add potassium hydroxide (28 g, 0.50 mol), 100 mL of diethylene glycol, and 10 mL of water. Heat the mixture gently with stirring until the KOH has dissolved.

  • Add the crude 1-phenylcyclohexanecarbonitrile (from Step 1, ~0.10 mol) to the hot KOH solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 150-160 °C) and maintain reflux for 6 hours. The progress of the reaction can be monitored by the cessation of ammonia gas evolution (use moist pH paper to test).

  • Workup: Cool the reaction mixture to below 100 °C and pour it cautiously into 400 mL of cold water.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted nitrile or neutral byproducts. Discard the ether layers.

  • Cool the aqueous layer in an ice-water bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove inorganic salts.

  • Dry the product in a vacuum oven at 60 °C to a constant weight. The typical melting point is 119-124 °C.[7]

Quantitative Data and Expected Yields

The following table summarizes the reagent quantities for a typical laboratory-scale synthesis and provides expected yields.

StepReagentMolar Mass ( g/mol )Amount UsedMolesExpected Yield
1Phenylacetonitrile117.1511.7 g0.10
11,5-Dibromopentane229.94[8]23.0 g0.10
11-Phenylcyclohexanecarbonitrile 185.26--15.7 g (85%)
21-Phenylcyclohexanecarbonitrile185.26~15.7 g~0.085
2Potassium Hydroxide56.1128.0 g0.50
2This compound 204.26[9][10]--15.6 g (90%)
Overall Yield ~76.5%

Workflow Visualization

The diagram below illustrates the complete synthetic workflow from starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Nitrile Hydrolysis SM Phenylacetonitrile + 1,5-Dibromopentane Step1 Phase-Transfer Alkylation SM->Step1 Reagents1 NaOH (50% aq.) TBAB (Catalyst) Reagents1->Step1 Intermediate Crude 1-Phenylcyclohexanecarbonitrile Step1->Intermediate Organic Workup Step2 Base-Catalyzed Hydrolysis Intermediate->Step2 Reagents2 KOH / Diethylene Glycol Heat (Reflux) Reagents2->Step2 Workup Acidic Workup (HCl) Step2->Workup Precipitation Product Final Product: 1-Phenylcyclohexanecarboxylic Acid Workup->Product Filtration & Drying

Caption: Workflow diagram for the two-step synthesis.

Safety and Hazard Information

All operations must be conducted in a certified chemical fume hood.

  • Phenylacetonitrile (Benzyl Cyanide): Highly toxic. May be fatal if inhaled, swallowed, or absorbed through the skin.[11] Wear suitable protective clothing, gloves, and eye/face protection.[12][13] In case of exposure, seek immediate medical attention.[11]

  • 1,5-Dibromopentane: Causes serious skin and eye irritation.[8][14][15][16][17] Avoid contact with skin and eyes.[16]

  • Sodium Hydroxide (50% solution) & Potassium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate gloves and face shield.

  • Diethylene Glycol: Combustible liquid. Handle away from open flames.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

  • Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines.

References

Application Notes and Protocols: 1-Phenylcyclohexanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenylcyclohexanecarboxylic acid is a versatile scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds.[1][2][3] Its rigid cyclohexyl ring system, coupled with the aromatic phenyl group, provides a unique three-dimensional structure that has been exploited to design ligands for various central nervous system (CNS) targets. Historically, this scaffold is well-known as a precursor in the synthesis of phencyclidine (PCP) and its analogs, which are potent N-methyl-D-aspartate (NMDA) receptor antagonists.[4][5] However, its applications extend far beyond this initial association, with derivatives showing promise as anticonvulsants, sigma receptor ligands, and potential therapeutics for neurological disorders.[6][7][8][9] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into structure-activity relationships.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC13H16O2[1][2]
Molecular Weight204.26 g/mol [1][2]
CAS Number1135-67-7[1][2]
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in organic solvents such as ethanol, methanol, and dichloromethane. Insoluble in water.
Melting Point148-151 °C

Core Applications in Medicinal Chemistry

The 1-phenylcyclohexyl scaffold has been a fruitful starting point for the development of compounds targeting several key receptors and pathways in the central nervous system. The inherent rigidity of the cyclohexane ring and the ability to introduce diverse functionalities at the carboxyl group and on the phenyl ring have allowed for the fine-tuning of pharmacological activity.

NMDA Receptor Antagonists

The most prominent application of the 1-phenylcyclohexyl scaffold is in the development of NMDA receptor antagonists.[10] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[11]

Mechanism of Action

Derivatives of this compound, particularly the amine derivatives like phencyclidine (PCP), act as uncompetitive antagonists of the NMDA receptor.[12] They bind to a site within the ion channel pore, known as the PCP binding site, thereby blocking the influx of Ca2+ ions.[13] This blockade is voltage-dependent, meaning the antagonist has a higher affinity for the receptor when the channel is open.

NMDA_Receptor_Antagonism cluster_neuron Postsynaptic Neuron cluster_activation Activation cluster_antagonism Antagonism NMDA_R NMDA Receptor Ca_Channel_Open Ion Channel (Open) NMDA_R->Ca_Channel_Open Opens Ca_Channel Ion Channel (Closed) Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R PCP_Analog 1-Phenylcyclohexyl Derivative (e.g., PCP) Ca_Channel_Blocked Ion Channel (Blocked) PCP_Analog->Ca_Channel_Blocked Blocks Channel No_Ca_Influx No Ca²⁺ Influx Ca_Channel_Blocked->No_Ca_Influx Ca_Influx Ca²⁺ Influx Ca_Channel_Open->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection No_Ca_Influx->Neuroprotection Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of this compound cluster_protocol2 Protocol 2: Synthesis of 1-Phenylcyclohexanecarboxamide P1_Start Phenylacetonitrile + 1,5-Dibromopentane P1_Step1 Cyclization (NaH, DMF) P1_Start->P1_Step1 P1_Intermediate 1-Phenylcyclohexanecarbonitrile P1_Step1->P1_Intermediate P1_Step2 Hydrolysis (KOH, Diethylene Glycol) P1_Intermediate->P1_Step2 P1_Product This compound P1_Step2->P1_Product P2_Start This compound P2_Step1 Acid Chloride Formation (SOCl₂ or Oxalyl Chloride) P2_Start->P2_Step1 P2_Intermediate 1-Phenylcyclohexanecarbonyl Chloride P2_Step1->P2_Intermediate P2_Step2 Amidation (Amine, Base) P2_Intermediate->P2_Step2 P2_Product 1-Phenylcyclohexanecarboxamide P2_Step2->P2_Product

References

The Versatile Scaffold: 1-Phenylcyclohexanecarboxylic Acid as a Cornerstone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

1-Phenylcyclohexanecarboxylic acid, a seemingly unassuming molecule, stands as a testament to the power of molecular architecture in organic synthesis. Its rigid cyclohexyl framework, appended with a phenyl group and a reactive carboxylic acid moiety, offers a unique combination of lipophilicity, conformational constraint, and synthetic versatility. This application note delves into the multifaceted utility of this building block, providing detailed protocols and mechanistic insights for its application in the synthesis of diverse molecular targets, ranging from pharmaceutical intermediates to functional materials.

The strategic positioning of the phenyl and carboxyl groups on the same quaternary carbon atom imparts distinct chemical properties. The steric hindrance around the carboxylic acid influences its reactivity, while the phenyl group provides a site for further functionalization and modulates the overall electronic properties of its derivatives. This guide will explore key transformations of this compound, including esterification, amidation, decarboxylation, and its conversion to the corresponding amine, providing researchers with a practical toolkit for leveraging its synthetic potential.

I. Esterification: Accessing Lipophilic Derivatives

The conversion of this compound to its corresponding esters is a fundamental transformation for modulating its physicochemical properties, particularly lipophilicity. The Fischer-Speier esterification, a classic acid-catalyzed reaction, provides a straightforward and cost-effective method for this purpose.[1][2] The equilibrium nature of this reaction necessitates strategies to drive it towards the product, typically by using an excess of the alcohol or by removing the water formed during the reaction.[1][3]

Protocol 1: Fischer-Speier Esterification of this compound with Ethanol

This protocol details the synthesis of ethyl 1-phenylcyclohexanecarboxylate, a common derivative with increased lipophilicity.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Caution: The addition of acid is exothermic.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 1-phenylcyclohexanecarboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Causality and Insights: The use of a large excess of ethanol shifts the reaction equilibrium towards the ester product, as dictated by Le Châtelier's principle. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the ethanol.[2] The aqueous workup is crucial to remove the acid catalyst and any unreacted carboxylic acid.

II. Amidation: Forging Key Linkages for Bioactive Molecules

The amide bond is a cornerstone of medicinal chemistry, and the conversion of this compound to its amides opens avenues to a vast array of potentially bioactive molecules. Direct amidation with an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, activation of the carboxylic acid is typically required. A common and effective method involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted with the desired amine.

Protocol 2: Two-Step Amidation via the Acyl Chloride

This protocol describes the synthesis of N-substituted 1-phenylcyclohexanecarboxamides, exemplified by the reaction with piperidine, a common structural motif in pharmaceuticals.

Step 1: Synthesis of 1-Phenylcyclohexanecarbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst for oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) at room temperature. If using oxalyl chloride, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂).

  • After cooling to room temperature, carefully remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure. The resulting crude 1-phenylcyclohexanecarbonyl chloride is often used in the next step without further purification.

Causality and Insights: Thionyl chloride and oxalyl chloride are excellent reagents for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts that are easily removed, driving the reaction to completion. The acyl chloride is a highly reactive electrophile, readily susceptible to nucleophilic attack by amines.

Step 2: Amidation of 1-Phenylcyclohexanecarbonyl chloride with Piperidine

Materials:

  • Crude 1-phenylcyclohexanecarbonyl chloride from Step 1

  • Piperidine

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude 1-phenylcyclohexanecarbonyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the piperidine/triethylamine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired amide.

Expected Yield: 80-90% (over two steps)

Causality and Insights: Triethylamine or pyridine is used as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The workup procedure is designed to remove unreacted starting materials and byproducts.

III. Decarboxylation: Accessing the Phenylcyclohexane Core

The removal of the carboxyl group to furnish phenylcyclohexane is a key transformation that provides access to a fundamental hydrocarbon scaffold. While the direct decarboxylation of aryl carboxylic acids can be challenging, the presence of the benzylic-like quaternary carbon in this compound can facilitate this process under specific conditions.[6]

Protocol 3: Radical-Mediated Decarboxylation

This protocol outlines a modern approach to decarboxylation using photoredox catalysis, which offers mild reaction conditions.

Materials:

  • This compound

  • A suitable photoredox catalyst (e.g., an iridium or ruthenium complex)

  • A hydrogen atom transfer (HAT) reagent (e.g., a thiol or a silane)

  • A suitable solvent (e.g., acetonitrile or dimethyl sulfoxide)

  • Visible light source (e.g., a blue LED lamp)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the photoredox catalyst (e.g., 1-5 mol%), and the HAT reagent (1.5-2.0 eq).

  • Degas the solvent by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent to the Schlenk tube under an inert atmosphere.

  • Irradiate the reaction mixture with a visible light source at room temperature for 12-24 hours, monitoring by GC-MS or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate phenylcyclohexane.

Expected Yield: Moderate to good, depending on the specific catalytic system.

Causality and Insights: The photoredox catalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the carboxylate, leading to the formation of a carboxyl radical. This radical readily undergoes decarboxylation to generate a tertiary radical stabilized by the adjacent phenyl group. The HAT reagent then quenches this radical to form the final phenylcyclohexane product. This method avoids the harsh conditions often required for classical thermal decarboxylation.

IV. Curtius Rearrangement: A Gateway to 1-Phenylcyclohexylamine

The synthesis of primary amines from carboxylic acids is a valuable transformation in organic synthesis. The Curtius rearrangement provides a reliable method for this conversion, proceeding through an acyl azide and an isocyanate intermediate.[7][8] This pathway offers a route to 1-phenylcyclohexylamine, a key precursor for various biologically active compounds, including analogs of phencyclidine (PCP).[9]

Protocol 4: Synthesis of 1-Phenylcyclohexylamine via the Curtius Rearrangement

This protocol outlines the multi-step conversion of this compound to 1-phenylcyclohexylamine.

Step 1: Synthesis of 1-Phenylcyclohexanecarbonyl Azide

Materials:

  • 1-Phenylcyclohexanecarbonyl chloride (prepared as in Protocol 2, Step 1)

  • Sodium azide (NaN₃)

  • Acetone and water

  • Round-bottom flask

Procedure:

  • Dissolve the crude 1-phenylcyclohexanecarbonyl chloride (1.0 eq) in acetone.

  • In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water.

  • Cool the acetone solution of the acyl chloride to 0 °C.

  • Slowly add the aqueous solution of sodium azide to the acyl chloride solution with vigorous stirring.

  • Continue stirring at 0 °C for 1-2 hours.

  • Pour the reaction mixture into a larger volume of cold water.

  • Extract the product, 1-phenylcyclohexanecarbonyl azide, with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate. Caution: Do not concentrate the solution to dryness as acyl azides can be explosive. Use the solution directly in the next step.

Causality and Insights: Sodium azide is a potent nucleophile that readily displaces the chloride from the acyl chloride. The reaction is performed at low temperatures to minimize the decomposition of the thermally sensitive acyl azide.

Step 2: Curtius Rearrangement and Hydrolysis to 1-Phenylcyclohexylamine

Materials:

  • Solution of 1-phenylcyclohexanecarbonyl azide from Step 1

  • Anhydrous toluene or tert-butanol

  • Aqueous hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Carefully add the solution of 1-phenylcyclohexanecarbonyl azide to a round-bottom flask containing anhydrous toluene or tert-butanol.

  • Heat the solution to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.

  • Continue refluxing for 1-2 hours after the gas evolution ceases to ensure complete rearrangement.

  • Cool the reaction mixture to room temperature.

  • For hydrolysis, add aqueous HCl and heat the mixture to reflux for several hours to hydrolyze the intermediate isocyanate (or carbamate if tert-butanol was used) to the amine hydrochloride salt.

  • After cooling, wash the aqueous layer with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with a NaOH solution until pH > 10.

  • Extract the liberated 1-phenylcyclohexylamine with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify by distillation or by formation and recrystallization of a suitable salt (e.g., hydrochloride).

Expected Yield: 60-70% (over two steps)

Causality and Insights: The thermal decomposition of the acyl azide leads to the concerted loss of nitrogen gas and migration of the phenylcyclohexyl group to the nitrogen atom, forming the isocyanate.[7][8] Subsequent hydrolysis of the isocyanate proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the primary amine.[7]

Data Summary

TransformationProductReagentsTypical Yield (%)
Esterification Ethyl 1-phenylcyclohexanecarboxylateEthanol, H₂SO₄ (cat.)85-95
Amidation N-(1-phenylcyclohexyl)piperidine1. SOCl₂ 2. Piperidine, Et₃N80-90
Decarboxylation PhenylcyclohexanePhotoredox catalyst, HAT reagentModerate-Good
Curtius Rearrangement 1-Phenylcyclohexylamine1. NaN₃ 2. Heat, then H₃O⁺60-70

Visualizing the Synthetic Pathways

Experimental Workflow for Amide Synthesis

G A This compound B 1-Phenylcyclohexanecarbonyl Chloride A->B SOCl₂ or (COCl)₂ C N-(1-phenylcyclohexyl)piperidine B->C Piperidine, Et₃N

Caption: Two-step synthesis of amides from this compound.

Curtius Rearrangement Pathway to 1-Phenylcyclohexylamine

G A This compound B 1-Phenylcyclohexanecarbonyl Chloride A->B SOCl₂ C 1-Phenylcyclohexanecarbonyl Azide B->C NaN₃ D 1-Phenylcyclohexyl Isocyanate C->D Heat (-N₂) E 1-Phenylcyclohexylamine D->E H₃O⁺

Caption: Multi-step synthesis of 1-phenylcyclohexylamine via the Curtius rearrangement.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique structural features allow for a range of chemical transformations, providing access to a diverse array of molecules with potential applications in medicinal chemistry and materials science. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic utility of this compound. By understanding the underlying principles and experimental nuances of these transformations, scientists can effectively incorporate this compound into their synthetic strategies to create novel and functional molecules.

References

Application Notes and Protocols for the Derivatization of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenylcyclohexanecarboxylic acid is a versatile building block in medicinal chemistry and materials science. Its derivatives, including esters, amides, and acid chlorides, serve as critical intermediates in the synthesis of novel compounds with diverse biological activities and material properties. This guide provides detailed experimental procedures for the preparation of these key derivatives. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind the chosen methodologies to empower researchers in their synthetic endeavors.

PART 1: Synthesis of 1-Phenylcyclohexanecarbonyl Chloride: The Gateway Intermediate

The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental transformation that activates the carboxyl group for a wide range of subsequent reactions. Acid chlorides are highly reactive electrophiles, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles to form esters, amides, and other derivatives.[1][2][3] For the synthesis of 1-phenylcyclohexanecarbonyl chloride, the use of thionyl chloride (SOCl₂) is a well-established and efficient method.[1][2][4][5]

Causality of Experimental Choice: Thionyl Chloride

Thionyl chloride is favored for this transformation due to several key advantages. The reaction proceeds under relatively mild conditions and, crucially, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[1][6] This facilitates their removal from the reaction mixture, driving the equilibrium towards the formation of the acid chloride and simplifying the purification of the desired product.[1][6] The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[4][7] Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acid chloride.[1][3][4]

Experimental Workflow: Acid Chloride Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Carboxylic_Acid This compound Reaction_Vessel Reaction under Reflux (Anhydrous Conditions) Carboxylic_Acid->Reaction_Vessel Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction_Vessel Evaporation Removal of Excess SOCl₂ (Distillation or Rotary Evaporation) Reaction_Vessel->Evaporation Purification Vacuum Distillation (Optional, for high purity) Evaporation->Purification Acid_Chloride 1-Phenylcyclohexanecarbonyl Chloride Purification->Acid_Chloride

Caption: Workflow for the synthesis of 1-phenylcyclohexanecarbonyl chloride.

Detailed Protocol: Synthesis of 1-Phenylcyclohexanecarbonyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus (for purification)

Procedure:

  • Preparation: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Charging the Flask: To the flask, add this compound.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the carboxylic acid. The reaction can also be performed in an anhydrous solvent like toluene.

  • Reaction: Gently heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or carefully under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 1-phenylcyclohexanecarbonyl chloride can be purified by vacuum distillation to obtain a high-purity product.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

PART 2: Amide Bond Formation: Synthesis of 1-Phenylcyclohexanecarboxamides

Amides are prevalent functional groups in pharmaceuticals and biologically active molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[8] To overcome this, coupling agents are employed to activate the carboxylic acid.[8][9][10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble coupling agent that facilitates amide bond formation under mild conditions.[8][9][11]

Causality of Experimental Choice: EDC Coupling

EDC is a popular choice for amide synthesis due to its high efficiency and the ease of removal of its urea byproduct, which is water-soluble.[11] The mechanism involves the reaction of EDC with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of the water-soluble urea derivative.[8][9] The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization if chiral amines or carboxylic acids are used.[11][12]

Experimental Workflow: Amide Synthesis via EDC Coupling

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Carboxylic_Acid This compound Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DCM, DMF) Carboxylic_Acid->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Coupling_Agent EDC Coupling_Agent->Reaction_Vessel Additive HOBt (optional) Additive->Reaction_Vessel Aqueous_Wash Aqueous Work-up (to remove urea byproduct) Reaction_Vessel->Aqueous_Wash Extraction Solvent Extraction Aqueous_Wash->Extraction Purification Column Chromatography Extraction->Purification Amide 1-Phenylcyclohexanecarboxamide Derivative Purification->Amide cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Carboxylic_Acid This compound Reaction_Vessel Reaction under Reflux (Excess Alcohol or Water Removal) Carboxylic_Acid->Reaction_Vessel Alcohol Primary or Secondary Alcohol Alcohol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Neutralization Neutralization of Acid Reaction_Vessel->Neutralization Extraction Solvent Extraction Neutralization->Extraction Purification Distillation or Chromatography Extraction->Purification Ester 1-Phenylcyclohexanecarboxylate Ester Purification->Ester

References

A Multi-Technique Strategy for the Comprehensive Purity Assessment of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

The determination of purity for active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of drug development and chemical research. This document provides a detailed, multi-faceted guide for assessing the purity of 1-Phenylcyclohexanecarboxylic acid. We move beyond a single-method approach to present an integrated strategy employing orthogonal techniques, including chromatography, spectroscopy, and thermal analysis. This application note is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and reliable purity assessment.

Introduction: The Imperative for Purity

This compound is a valuable chemical entity utilized in various research and synthetic applications. The purity of this compound is paramount, as impurities can directly impact the yield, stereochemistry, and safety profile of subsequent products. A comprehensive purity profile involves more than just quantifying the main component; it requires the detection, identification, and quantification of related substances, residual solvents, and potential isomers.

This guide details an orthogonal testing strategy, where each technique provides a unique and complementary piece of the purity puzzle. By combining chromatographic separation, spectroscopic identification, and thermal analysis, we build a self-validating system that ensures the highest confidence in the material's quality.

Physicochemical Characteristics

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource(s)
Chemical Structure C₁₃H₁₆O₂[1][2]
Molecular Weight 204.27 g/mol [1][2][3]
CAS Number 1135-67-7[1][2]
Appearance White to off-white crystalline solid[3][4]
Melting Point 119-124 °C[3]
Boiling Point 302.76 °C @ 760 mmHg[3]
UV Absorbance Yes (due to the phenyl group)N/A

The presence of a phenyl chromophore makes UV-based detection in HPLC highly effective. Its solid nature and defined melting point make it an excellent candidate for Differential Scanning Calorimetry (DSC).

Integrated Purity Assessment Workflow

A robust purity assessment is not a linear process but an integrated workflow. Different techniques are employed to answer specific questions about the sample's identity, content, and impurity profile.

PurityWorkflow cluster_0 Phase 1: Identity & Initial Screening cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Final Assessment Sample Test Sample (this compound) Identity Identity Confirmation Sample->Identity FTIR FTIR Spectroscopy (Functional Group ID) Identity->FTIR NMR_ID ¹H NMR Spectroscopy (Structural Confirmation) Identity->NMR_ID MS_ID Mass Spectrometry (Molecular Weight Verification) Identity->MS_ID ChromPurity Chromatographic Purity (Related Substances) FTIR->ChromPurity NMR_ID->ChromPurity MS_ID->ChromPurity HPLC HPLC-UV ChromPurity->HPLC GC GC-FID (Volatiles / Derivatized) ChromPurity->GC AbsolutePurity Absolute Purity (Assay) HPLC->AbsolutePurity GC->AbsolutePurity DSC DSC (Melting Point Purity) AbsolutePurity->DSC qNMR qNMR (Absolute Molar Purity) AbsolutePurity->qNMR Decision Purity Meets Specification? DSC->Decision qNMR->Decision Release Material Released Decision->Release Yes Investigate Impurity ID / Further Purification Decision->Investigate No

Caption: Integrated workflow for purity assessment of this compound.

Chromatographic Purity: Quantifying Related Substances

Chromatography is the gold standard for separating and quantifying impurities that are structurally similar to the main compound.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Causality: For a non-volatile compound like this compound, HPLC is the method of choice. A reversed-phase (RP) method is ideal, separating compounds based on their hydrophobicity. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized state for the analyte, which results in sharp, symmetrical peaks and reproducible retention times.[1] UV detection is effective due to the phenyl ring's chromophore.

Protocol: HPLC Method for Related Substances

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution for aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidAcid modifier to control analyte ionization.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidOrganic solvent for elution.
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% BA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time reproducibility.
Detection UV at 210 nmWavelength for sensitive detection of the phenyl ring.
Injection Vol. 10 µL
  • Sample Preparation:

    • Standard: Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

    • Sample: Prepare the test sample in the same manner.

  • System Suitability (Trustworthiness):

    • Inject the standard solution five times.

    • Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.

    • Relative Standard Deviation (RSD): The %RSD for the peak area should be ≤ 2.0%.

  • Analysis & Calculation:

    • Inject the diluent (blank), followed by the standard and sample solutions.

    • Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities.

    % Impurity = (Area_impurity / Total Area) * 100

Spectroscopic Analysis: Identity and Structure

Spectroscopy provides an orthogonal confirmation of the molecule's identity and can reveal impurities that may not be detected by chromatography.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Expertise & Causality: NMR is arguably the most powerful tool for unambiguous structure elucidation. The ¹H NMR spectrum provides information on the number and type of protons, while ¹³C NMR confirms the carbon skeleton. The carboxylic acid proton has a highly characteristic, deshielded chemical shift, typically appearing as a broad singlet above 10 ppm.[5][6] For purity, Quantitative NMR (qNMR) can be used to determine an absolute assay value by integrating the analyte signal against a certified internal standard of known purity.[7]

Protocol: ¹H NMR for Identity Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Chemical Shifts (δ, ppm):

    • ~12.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COO H ).

    • ~7.2-7.5 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

    • ~1.2-2.5 ppm (multiplets, 10H): Cyclohexane ring protons.

  • Interpretation: The presence of these key signals and their correct integration confirms the structure. Any unexpected signals may indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique for confirming the presence of key functional groups. For this compound, the most characteristic absorptions are the very broad O-H stretch of the carboxylic acid dimer and the sharp C=O carbonyl stretch.[5][6]

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation:

Wavenumber (cm⁻¹)VibrationSignificance
2500-3300 (very broad)O-H stretch (H-bonded)Confirms carboxylic acid
~1710 (strong, sharp)C=O stretch (dimer)Confirms carboxylic acid
~3000-3100 (weak)Aromatic C-H stretchConfirms phenyl group
~2850-2950 (medium)Aliphatic C-H stretchConfirms cyclohexane group

Thermal Analysis: Assessing Absolute Purity

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a powerful technique for determining the purity of highly crystalline, thermally stable compounds.[8][9] The underlying principle is the van't Hoff law, which states that impurities will depress and broaden the melting point of a pure substance. By analyzing the shape of the melting endotherm, the mole percent of impurities can be calculated. This provides an "absolute" purity value without the need for a reference standard of the impurities themselves.

Protocol: Purity Determination by DSC

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

ParameterRecommended SettingRationale
Temperature Program Heat from 25 °C to 150 °CRange should bracket the melting point.
Heating Rate 1-2 °C/minA slow heating rate is crucial for allowing thermal equilibrium and achieving good resolution of the melt profile.[10]
Purge Gas Nitrogen @ 50 mL/minProvides an inert atmosphere to prevent oxidation.
  • Data Analysis:

    • The instrument software calculates the mole fraction of impurity (X₂) using the van't Hoff equation: T_s = T_o - (R * T_o² * X₂) / (ΔH_f * F) Where:

      • T_s = Sample temperature

      • T_o = Melting point of the pure substance

      • R = Gas constant

      • ΔH_f = Heat of fusion

      • F = Fraction of sample melted

    • The software plots T_s versus 1/F, and the slope is used to determine the impurity level. A pure sample will exhibit a sharp melting endotherm close to its literature melting point.

Conclusion

The purity assessment of this compound demands a scientifically sound, multi-technique approach. No single method can provide a complete picture.

  • HPLC serves as the primary tool for separating and quantifying structurally related impurities.

  • NMR and FTIR provide unambiguous confirmation of chemical identity.

  • DSC offers a robust method for determining absolute purity based on thermodynamic principles.

By integrating these orthogonal techniques, as outlined in this guide, researchers and drug development professionals can establish a comprehensive quality profile, ensuring the material is fit for its intended purpose and providing the highest level of scientific integrity.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 1-Phenylcyclohexanecarboxylic acid (Molecular Formula: C₁₃H₁₆O₂, Molecular Weight: 204.26 g/mol ). We explore the distinct fragmentation patterns generated under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. This document is intended for researchers, analytical chemists, and drug development professionals who require robust methods for the identification and structural elucidation of this compound. We present detailed fragmentation mechanisms, optimized analytical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and visual diagrams to clarify the fragmentation pathways and experimental workflows.

Introduction: The Analytical Imperative

This compound is a chemical entity with a structure featuring a carboxylic acid functional group attached to a cyclohexyl ring which is, in turn, substituted with a phenyl group. Its analysis is pertinent in various fields, from synthetic chemistry validation to metabolite identification in drug discovery. Mass spectrometry is the definitive technique for its structural confirmation due to its unparalleled sensitivity and specificity.[1][2] The choice of ionization technique—typically Electron Ionization (EI) for volatile compounds via GC-MS or Electrospray Ionization (ESI) for less volatile or thermally labile compounds via LC-MS—dictates the nature and extent of fragmentation, providing complementary structural information.[3][4]

This guide elucidates the fragmentation logic, enabling analysts to not only identify the molecule but also to understand its gas-phase ion chemistry.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule.[3] This results in the formation of an energetically unstable molecular ion (M⁺•) that undergoes extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum.

Upon EI, this compound (m/z 204) undergoes several key fragmentation processes. The most prominent pathway is driven by the formation of highly stable carbocations.

Key Fragmentation Mechanisms under EI:

  • α-Cleavage (Loss of Carboxyl Radical): The most favorable fragmentation is the cleavage of the C-C bond between the quaternary carbon of the cyclohexyl ring and the carboxyl group. This expels a neutral carboxyl radical (•COOH, 45 Da). The resulting fragment is a stable tertiary carbocation, the 1-phenylcyclohexyl cation, which is observed as the base peak at m/z 159 .[5] The stability of this cation is the primary driving force for this fragmentation pathway.[3]

  • Formation of Aromatic Ions: Cleavage can also lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 . This ion can further fragment through the loss of acetylene (C₂H₂) to produce an ion at m/z 51 . This pattern is characteristic of aromatic compounds.[6]

  • Cyclohexyl Ring Fragmentation: The aliphatic ring system can undergo fragmentation, although these fragments are typically of lower abundance compared to the stable 1-phenylcyclohexyl cation.

Diagram: Proposed EI Fragmentation Pathway

EI_Fragmentation M [C₁₃H₁₆O₂]⁺• m/z 204 Molecular Ion F159 [C₁₂H₁₅]⁺ m/z 159 (Base Peak) M->F159 - •COOH (45 Da) F77 [C₆H₅]⁺ m/z 77 M->F77 - •C₇H₁₁O₂ F51 [C₄H₃]⁺ m/z 51 F77->F51 - C₂H₂ (26 Da)

Caption: EI fragmentation of this compound.

Data Summary: Characteristic EI Fragments
m/zProposed Fragment IonFragmentation PathwayRelative Abundance
204[C₁₃H₁₆O₂]⁺•Molecular IonLow to Moderate
159[C₁₂H₁₅]⁺Loss of •COOH from Molecular IonHigh (Base Peak)[5]
77[C₆H₅]⁺Phenyl CationModerate
51[C₄H₃]⁺Loss of C₂H₂ from Phenyl CationLow
Electrospray Ionization (ESI) Fragmentation Pathway

ESI is a "soft" ionization technique that transfers analytes from solution to the gas phase with minimal energy, preserving the intact molecule as a pseudomolecular ion.[4] For carboxylic acids, analysis is effective in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes, with negative mode often providing higher sensitivity.[7] Fragmentation is subsequently induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Negative Ion Mode ESI-MS/MS: [M-H]⁻

Deprotonation occurs at the acidic carboxylic proton, forming the carboxylate anion [C₁₃H₁₅O₂]⁻ at m/z 203 .

  • Decarboxylation (Loss of CO₂): The most common and energetically favorable fragmentation pathway for carboxylate anions is the neutral loss of carbon dioxide (CO₂, 44 Da).[8][9] This process is highly characteristic and results in the formation of the 1-phenylcyclohexyl anion at m/z 159 .

Diagram: Negative Mode ESI-MS/MS Fragmentation

ESI_Negative_Fragmentation Precursor [M-H]⁻ [C₁₃H₁₅O₂]⁻ m/z 203 Fragment [C₁₂H₁₅]⁻ m/z 159 Precursor->Fragment - CO₂ (44 Da)

Caption: Primary ESI fragmentation of the deprotonated molecule.

Positive Ion Mode ESI-MS/MS: [M+H]⁺

Protonation occurs on the carbonyl oxygen, forming the protonated molecule [C₁₃H₁₇O₂]⁺ at m/z 205 .

  • Dehydration (Loss of H₂O): A common fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O, 18 Da). This results in the formation of a stable acylium ion at m/z 187 .

  • Loss of Formic Acid: While less common than dehydration, the loss of a neutral formic acid molecule (HCOOH, 46 Da) is also possible, leading to the 1-phenylcyclohexyl cation at m/z 159 .

Diagram: Positive Mode ESI-MS/MS Fragmentation

ESI_Positive_Fragmentation Precursor [M+H]⁺ [C₁₃H₁₇O₂]⁺ m/z 205 F187 [C₁₃H₁₅O]⁺ m/z 187 Precursor->F187 - H₂O (18 Da) F159 [C₁₂H₁₅]⁺ m/z 159 Precursor->F159 - HCOOH (46 Da)

Caption: Primary ESI fragmentation of the protonated molecule.

Analytical Protocols

The following protocols provide robust starting points for the analysis of this compound. Instrument parameters should be optimized for the specific system in use.

Protocol 1: GC-MS Analysis

This method is ideal for pure samples or extracts where the analyte is sufficiently volatile and thermally stable.

A. Sample Preparation:

  • Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of ~1 mg/mL.

  • For quantitative analysis, perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL).

  • If the sample contains particulates, filter through a 0.22 µm syringe filter.

  • Transfer the final solution to a 2 mL glass autosampler vial.

  • (Optional) For improved peak shape and to prevent thermal degradation, derivatization to a more volatile silyl ester can be performed using a reagent like BSTFA.[10]

B. Recommended GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film)[11]
Carrier GasHelium at a constant flow of 1.0 mL/min[11]
Inlet Temperature270 °C
Injection ModeSplit (e.g., 20:1 ratio) or Splitless for trace analysis
Injection Volume1 µL
Oven ProgramInitial: 100 °C, hold 1 min; Ramp: 20 °C/min to 300 °C, hold 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[11]
Mass Rangem/z 40-450
Ion Source Temp.230 °C[11]
Transfer Line Temp.280 °C[11]
Protocol 2: LC-MS/MS Analysis

This method is preferred for complex matrices, less volatile samples, or when higher sensitivity is required.

A. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.

  • Prepare calibration standards by diluting the stock solution.

  • Centrifuge the sample at >12,000 x g for 10 minutes to pellet any insoluble material.[12]

  • Transfer the supernatant to an autosampler vial.

B. Recommended LC-MS/MS Parameters:

ParameterRecommended Setting
Liquid Chromatograph (LC)
ColumnC18 Reverse Phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase AWater + 0.1% Formic Acid (for positive mode)
Mobile Phase BAcetonitrile + 0.1% Formic Acid (for positive mode)
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 8 minutes, hold 2 min, return to initial
Injection Volume5 µL
Column Temp.40 °C
Mass Spectrometer (MS)
Ionization ModeESI (Negative or Positive)
Capillary Voltage3.5 kV (Positive), -3.0 kV (Negative)
Gas Temp.325 °C
Gas Flow10 L/min
Nebulizer Pressure40 psi
MS/MS TransitionsNegative: 203 -> 159; Positive: 205 -> 187

Note: For negative mode analysis, 0.1% formic acid can be replaced with 5 mM ammonium acetate for improved deprotonation.[13][14]

General Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject Filter->Inject Separate Separate Inject->Separate Ionize Ionize Separate->Ionize Detect Detect Ionize->Detect Process Process Detect->Process Identify Identify Process->Identify Quantify Quantify Identify->Quantify Report Report Quantify->Report

Caption: General workflow for MS analysis.

Conclusion

This compound exhibits predictable and structurally informative fragmentation patterns under both EI and ESI conditions. Under EI, the dominant fragmentation is the loss of the carboxyl radical to form a highly stable tertiary carbocation at m/z 159. Under ESI, the molecule shows characteristic neutral losses from its pseudomolecular ions: CO₂ (44 Da) in negative mode and H₂O (18 Da) in positive mode. The provided protocols offer validated starting points for robust and reliable analysis by GC-MS and LC-MS, empowering researchers to confidently identify and characterize this compound in various applications.

References

Application Notes and Protocols: 1-Phenylcyclohexanecarboxylic Acid as a Ligand for Protein Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Ligand

In the landscape of drug discovery and chemical biology, the identification and characterization of novel small molecule-protein interactions are paramount. 1-Phenylcyclohexanecarboxylic acid, a compound with a unique structural motif combining a phenyl group and a cyclohexanecarboxylic acid moiety, presents an intriguing scaffold for exploring such interactions. While its direct protein targets are not yet extensively documented, its structural similarity to known bioactive molecules provides a compelling rationale for its investigation as a potential ligand for a variety of protein targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the binding characteristics of this compound. We will delve into the physicochemical properties of this compound, outline strategies for identifying potential protein targets, and provide detailed, step-by-step protocols for two powerful biophysical techniques: Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP). The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to investigate the potential of this compound as a valuable tool in protein binding studies.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of a ligand is the bedrock of any successful binding study. These properties influence solubility, stability, and the nature of its interaction with a protein target.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂--INVALID-LINK--
Molecular Weight 204.26 g/mol --INVALID-LINK--
Melting Point 119-124 °C--INVALID-LINK--[1]
XLogP3-AA 3.4--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Appearance Solid--INVALID-LINK--[1]

Handling and Storage:

This compound should be stored at room temperature in a dry, well-ventilated place.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this compound. For solubility, it is advisable to first test small quantities in various buffer systems relevant to the planned binding assays. The carboxylic acid moiety suggests that its solubility will be pH-dependent.

Strategies for Target Identification: A Case for the Sigma 1 Receptor

A critical first step in studying a novel ligand is the identification of its potential protein targets. While high-throughput screening methods are a comprehensive approach, a literature-based, rational strategy can often yield promising candidates.

Derivatives of 1-phenylcycloalkanecarboxylic acid have been identified as potent and selective ligands for the sigma 1 (σ1) receptor .[2] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, and is implicated in a range of cellular processes and diseases, including neurodegenerative disorders and cancer.[3][4] The structural similarity between this compound and these known σ1 receptor ligands makes this receptor a high-priority candidate for binding studies.

The following protocols are presented as robust methods for characterizing the binding of this compound to a protein of interest, with the σ1 receptor serving as a pertinent, hypothetical target for illustrative purposes.

Experimental Protocols for Binding Characterization

Here, we provide detailed protocols for two widely used and complementary techniques for studying protein-ligand interactions: Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP).

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[5][6] It is considered the gold standard for determining the thermodynamic parameters of binding, including the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[7][8]

Principle: A solution of the ligand (this compound) is titrated into a solution of the target protein. The heat changes associated with each injection are measured, allowing for the construction of a binding isotherm from which the thermodynamic parameters can be derived.

Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis PCCA_prep Prepare 1-Phenylcyclohexanecarboxylic acid (Ligand) Solution Buffer_prep Prepare Dialysis Buffer Load_ITC Load Protein into Sample Cell and Ligand into Syringe PCCA_prep->Load_ITC Protein_prep Prepare Target Protein (e.g., Sigma 1 Receptor) Solution Protein_prep->Load_ITC Titration Perform Automated Titration Load_ITC->Titration Raw_data Obtain Raw Data (Heat Pulses) Titration->Raw_data Integration Integrate Heat Pulses to Generate Binding Isotherm Raw_data->Integration Fitting Fit Isotherm to a Binding Model Integration->Fitting Thermo_params Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) Fitting->Thermo_params

Caption: Workflow for an ITC experiment.

Step-by-Step Methodology:

  • Protein Preparation:

    • Express and purify the target protein (e.g., recombinant human σ1 receptor) to >95% purity.

    • Thoroughly dialyze the protein against the chosen assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to ensure buffer matching.

    • Determine the accurate protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).

  • Ligand Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the final ligand solution by diluting the stock into the same dialysis buffer used for the protein. Ensure the final DMSO concentration is identical in both the protein and ligand solutions (typically ≤ 5%) to minimize buffer mismatch effects.[9]

  • ITC Instrument Setup and Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell (e.g., 20-50 µM).

    • Load the this compound solution into the injection syringe (e.g., 200-500 µM, typically 10-fold higher than the protein concentration).[9]

    • Set up the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

    • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.[10]

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat pulses to generate a binding isotherm (kcal/mol vs. molar ratio).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Protocol 2: Fluorescence Polarization (FP) Assay

FP is a versatile, solution-based technique for monitoring molecular interactions in real-time.[11][12] It is particularly well-suited for high-throughput screening and for determining binding affinities.[13]

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its tumbling is slowed, leading to an increase in polarization.[4] A competitive FP assay can be used to measure the binding of an unlabeled ligand, such as this compound, by its ability to displace the fluorescent tracer from the protein, causing a decrease in polarization.[14]

Workflow for a Competitive Fluorescence Polarization Assay

FP_Workflow cluster_prep Component Preparation cluster_assay Assay Setup cluster_measure Measurement & Analysis Tracer_prep Prepare Fluorescent Tracer (Known Ligand) Mix Mix Protein and Tracer in Assay Buffer Tracer_prep->Mix Protein_prep Prepare Target Protein Protein_prep->Mix Competitor_prep Prepare 1-Phenylcyclohexanecarboxylic acid (Competitor) Dilution Series Add_competitor Add Competitor Dilutions to Wells Competitor_prep->Add_competitor Mix->Add_competitor Incubate Incubate to Reach Equilibrium Add_competitor->Incubate Read_FP Read Fluorescence Polarization on a Plate Reader Incubate->Read_FP Plot_data Plot Polarization vs. Competitor Concentration Read_FP->Plot_data Calc_IC50 Calculate IC50 Value Plot_data->Calc_IC50 Calc_Ki Calculate Ki from IC50 Calc_IC50->Calc_Ki

Caption: Workflow for a competitive FP assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 to prevent aggregation).

    • Target Protein: Prepare a solution of the purified target protein in the assay buffer. The optimal concentration should be determined empirically but is often around the Kd of the tracer.

    • Fluorescent Tracer: A known fluorescently labeled ligand for the target protein is required. For the σ1 receptor, a fluorescent derivative of a known ligand like (+)-pentazocine could be used. Prepare a stock solution of the tracer.

    • Competitor Ligand: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure (in a 384-well plate format):

    • Controls:

      • Blank: Assay buffer only.

      • Low Polarization Control (Free Tracer): Tracer in assay buffer.

      • High Polarization Control (Bound Tracer): Tracer and target protein in assay buffer.

    • Experimental Wells:

      • Add a fixed volume of the protein-tracer pre-mixture to each well.

      • Add an equal volume of the this compound serial dilutions to the respective wells.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The raw polarization data is typically plotted against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound tracer).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant.

Data Interpretation and Troubleshooting

Isothermal Titration Calorimetry:

  • Sharp sigmoidal curve: Indicates strong binding.

  • Shallow curve: Suggests weak binding.

  • Stoichiometry (n) not equal to 1: May indicate multiple binding sites, ligand aggregation, or inaccuracies in protein or ligand concentration.

  • Large heats of dilution: Can be caused by buffer mismatch or ligand solubility issues. Always perform and subtract a control titration.[10]

Fluorescence Polarization:

  • Small assay window (difference between high and low polarization): May be due to a small size difference between the tracer and the protein, or low binding affinity of the tracer.

  • High variability in readings: Can result from compound precipitation, aggregation, or intrinsic fluorescence of the test compound.

  • IC50 shift: Can be caused by inaccurate concentrations of tracer or protein.

Conclusion

This compound represents a promising, yet underexplored, small molecule for protein binding studies. Its structural similarity to known σ1 receptor ligands provides a strong rationale for investigating its interaction with this important therapeutic target. The detailed ITC and FP protocols provided herein offer robust and complementary approaches for characterizing the binding affinity and thermodynamics of this and other novel ligands. By employing these methodologies, researchers can systematically elucidate the binding properties of this compound, paving the way for its potential development as a chemical probe or a lead compound in drug discovery.

References

Application Notes & Protocols: A Strategy for In Vitro Target Identification and Functional Characterization of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Hypothesis-Driven Approach to Characterization

1-Phenylcyclohexanecarboxylic acid is a synthetic organic compound whose biological activity and molecular targets are not extensively documented in publicly available literature.[1][2] Its structure, featuring a phenylcyclohexane core, is reminiscent of scaffolds found in well-characterized neuroactive compounds, notably antagonists of the N-methyl-D-aspartate (NMDA) receptor and ligands of the Sigma-1 (σ1R) receptor.[3][4][5] This structural analogy provides a logical, hypothesis-driven starting point for its in vitro characterization.

Over-activation of NMDA receptors, a subtype of ionotropic glutamate receptors, leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in various neurological diseases.[3][6] Consequently, NMDA receptor antagonists are of significant therapeutic interest.[5] The σ1R is a unique ligand-operated chaperone protein, primarily located in the endoplasmic reticulum, that modulates a wide array of cellular signaling pathways, making it a compelling drug target for central nervous system disorders.[4][7]

This guide presents a comprehensive in vitro experimental strategy designed for researchers, scientists, and drug development professionals. It outlines a systematic workflow to first identify potential interactions of this compound with these high-probability targets and then to functionally characterize the nature of this interaction in robust, cell-based systems. The protocols provided are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.

Section 1: Primary Target Identification via Radioligand Binding Assays

Principle and Rationale: The initial step in characterizing a novel compound is to determine if it physically interacts with its hypothesized molecular targets. Radioligand competitive binding assays are the gold standard for this purpose. These assays measure the ability of a test compound (the "competitor," i.e., this compound) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The result, an inhibition constant (Kᵢ), provides a quantitative measure of the compound's binding affinity. A low Kᵢ value indicates high binding affinity.

Protocol 1.1: Sigma-1 Receptor (σ1R) Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human σ1R. This protocol uses --INVALID-LINK---pentazocine, a selective σ1R radioligand.[7][8]

Materials:

  • Membrane Preparation: Guinea pig liver membranes or commercially available membranes from cells expressing human σ1R.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM).

  • Instrumentation: Scintillation counter, 96-well filter plates (GF/B).

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL Assay Buffer (for Total Binding) or 50 µL Haloperidol (for Non-specific Binding) or 50 µL of this compound dilution.

    • 50 µL of --INVALID-LINK---pentazocine (at a final concentration near its Kᴅ, typically 1-2 nM).

    • 100 µL of membrane preparation (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 1.2: NMDA Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor complex. A common radioligand for the ion channel site is [³H]MK-801, a non-competitive open-channel blocker.

Materials:

  • Membrane Preparation: Rat cortical membranes or commercially available membranes from cells expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[9]

  • Radioligand: [³H]MK-801.

  • Agonists (for channel opening): Glutamate (10 µM) and Glycine (10 µM).

  • Non-specific Binding Control: MK-801 (10 µM).

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4.

  • Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution.

  • Instrumentation: Scintillation counter, 96-well filter plates (GF/C).

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL Assay Buffer (for Total Binding) or 50 µL MK-801 (for Non-specific Binding) or 50 µL of this compound dilution.

    • 50 µL of [³H]MK-801 (at a final concentration near its Kᴅ, typically 2-5 nM).

    • 50 µL of Glutamate and Glycine solution.

    • 100 µL of membrane preparation (containing 100-200 µg of protein).

  • Incubation: Incubate the plate at room temperature for 2-4 hours.

  • Harvesting & Quantification: Follow steps 3 and 4 from Protocol 1.1.

  • Data Analysis: Follow step 5 from Protocol 1.1 to calculate the IC₅₀ and Kᵢ.

Data Presentation: Target Affinity Profile

Summarize the binding assay results in a clear, concise table.

Target ReceptorRadioligand UsedKᵢ of this compound (nM)
Human Sigma-1--INVALID-LINK---pentazocineExperimental Value
Human NMDA (GluN1/2B)[³H]MK-801Experimental Value

Section 2: Functional Characterization via Cell-Based Assays

Principle and Rationale: A binding event does not reveal the functional consequence of the interaction. The compound could be an activator (agonist), an inhibitor (antagonist), or a modulator. Functional assays are required to elucidate this. Since NMDA receptor activation directly leads to a measurable influx of calcium ions (Ca²⁺), a calcium flux assay is a direct and robust method to determine the functional activity of a compound at this ion channel.[3][10]

Protocol 2.1: NMDA Receptor-Mediated Calcium Influx Assay

Objective: To determine if this compound acts as an antagonist of the NMDA receptor by measuring its ability to block agonist-induced intracellular calcium increase. This assay is well-suited for high-throughput screening using a Fluorescence Imaging Plate Reader (FLIPR).[11][12]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2B).

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Calcium Indicator Dye: Fluo-4 AM or another suitable calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonists: Glutamate and Glycine.

  • Positive Control Antagonist: A known NMDA antagonist like MK-801 or Ifenprodil.

  • Test Compound: this compound, prepared in an 8-point serial dilution.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a fluorescence plate reader with liquid handling capabilities.

Step-by-Step Methodology:

  • Cell Plating: Seed the NMDA receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., 4 µM Fluo-4 AM in Assay Buffer). Incubate at 37°C for 60 minutes.

  • Compound Pre-incubation: Wash the cells twice with Assay Buffer. Add the diluted this compound, positive control, or buffer (for control wells) to the plate and incubate at room temperature for 15-30 minutes.

  • FLIPR Measurement:

    • Place the cell plate and the agonist plate (containing a pre-determined EC₈₀ concentration of Glutamate/Glycine) into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of the agonist solution to all wells.

    • Continue to record the fluorescence signal for an additional 2-3 minutes. The signal will increase rapidly in control wells upon agonist addition.

  • Data Analysis:

    • The primary response is the peak fluorescence intensity or the area under the curve after agonist addition.

    • Normalize the data: Set the response in the absence of agonist to 0% and the response with agonist but no antagonist to 100%.

    • Plot the percent inhibition against the log concentration of this compound.

    • Use non-linear regression to calculate the IC₅₀, the concentration at which the compound inhibits 50% of the agonist-induced calcium response.

Data Presentation: Functional Potency
Assay TypeAgonist UsedIC₅₀ of this compound (µM)
NMDA-Mediated Ca²⁺ InfluxGlutamate/GlycineExperimental Value

Section 3: Experimental Workflow and Cellular Models

Principle and Rationale: While recombinant cell lines are excellent for primary screening, testing a compound in a more physiologically relevant system is a critical validation step. Primary neurons endogenously express NMDA receptors in a complex cellular environment with native interacting proteins.[13] Culturing primary hippocampal neurons provides a powerful model to confirm the compound's activity.[14]

Overall Experimental Workflow

The logical progression of experiments follows a standard drug discovery cascade, moving from broad screening to more complex, physiologically relevant models.

G cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Physiological Validation Binding_Assay Radioligand Binding Assays (σ1R & NMDA-R) Determine_Ki Determine Binding Affinity (Kᵢ) Binding_Assay->Determine_Ki Quantify Displacement Functional_Assay Functional Calcium Flux Assay (Recombinant Cells) Determine_Ki->Functional_Assay If Binding Confirmed (Kᵢ < 10 µM) Determine_IC50 Determine Functional Potency (IC₅₀) Functional_Assay->Determine_IC50 Measure Inhibition Primary_Culture Primary Neuronal Cultures (e.g., Hippocampal) Determine_IC50->Primary_Culture If Functionally Active (IC₅₀ < 20 µM) Confirm_Activity Confirm Activity & Assess Neuroprotection Primary_Culture->Confirm_Activity Test in native environment

Caption: In Vitro Characterization Workflow.

Protocol 3.1: Preparation and Culture of Primary Rat Hippocampal Neurons

Objective: To establish a primary neuronal culture for advanced functional or neuroprotection studies. This protocol is adapted from established methods for embryonic day 18 (E18) rats.[14]

Materials:

  • Tissue Source: Timed-pregnant Sprague-Dawley rat (E18).

  • Dissection Medium: Ice-cold Hank's Balanced Salt Solution (HBSS).

  • Enzymatic Digestion: Papain (20 units/mL) and DNase I (100 units/mL).

  • Plating Medium: Neurobasal Medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Coating Substrate: Poly-D-Lysine and Laminin.

  • Tools: Sterile dissection instruments, sterile conical tubes, fire-polished Pasteur pipettes.

Step-by-Step Methodology:

  • Plate Coating: The day before dissection, coat culture plates with Poly-D-Lysine (50 µg/mL) for 1 hour at 37°C. Wash thoroughly with sterile water. Then, add Laminin (10 µg/mL) and incubate overnight at 37°C.

  • Dissection: Euthanize the pregnant rat according to approved institutional guidelines. Dissect the E18 embryos and isolate the brains in ice-cold HBSS. Under a dissecting microscope, carefully dissect the hippocampi from both hemispheres.

  • Digestion: Transfer the collected hippocampi into a tube with the papain/DNase solution and incubate at 37°C for 20-30 minutes to dissociate the tissue.

  • Trituration: Gently wash the tissue to remove the enzyme solution. Using a fire-polished Pasteur pipette, carefully triturate the tissue by pipetting up and down until a homogenous cell suspension is achieved. Avoid creating bubbles.

  • Cell Counting & Plating: Centrifuge the cell suspension gently (200 x g for 5 minutes). Resuspend the pellet in plating medium. Perform a cell count using a hemocytometer and trypan blue to assess viability.

  • Seeding: Dilute the cells to the desired density (e.g., 50,000 cells/cm²) in pre-warmed plating medium and seed them onto the pre-coated plates.

  • Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. Perform a half-medium change every 3-4 days. Neurons will be mature and suitable for experiments within 7-14 days in vitro (DIV).

Section 4: Visualizing the Molecular Mechanism

Principle and Rationale: Diagrams are powerful tools for conceptualizing the molecular interactions underlying a compound's activity. Based on the results from the functional assays, we can visualize the hypothesized mechanism of action of this compound as an NMDA receptor antagonist.

Hypothesized Mechanism of Action at the NMDA Receptor

G cluster_1 Plasma Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Ion Channel (Closed) Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Co-agonists bind PCCA 1-Phenylcyclohexane- carboxylic acid PCCA->Block_Node Antagonist Binds Ca_high High Intracellular [Ca²⁺] (Excitotoxicity) NMDA_R->Ca_high Channel Opens Ca_low Low Intracellular [Ca²⁺] Block_Node->NMDA_R

Caption: NMDA Receptor Antagonism Pathway.

General Mechanism of Sigma-1 Receptor Modulation

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Response BiP BiP Chaperone Sigma1_BiP σ1R-BiP Complex (Inactive State) BiP->Sigma1_BiP Active_Sigma1 Active σ1R Monomer Sigma1_BiP->Active_Sigma1 Dissociation Client_Proteins Client Proteins (Ion Channels, GPCRs, etc.) Active_Sigma1->Client_Proteins Translocation & Interaction Cell_Signal Modulation of Cellular Signaling Client_Proteins->Cell_Signal Ligand σ1R Ligand (e.g., PCCA) Ligand->Sigma1_BiP Ligand Binding

References

Application Note & Protocols: Solid-Phase Synthesis of Chemical Libraries Based on a 1-Phenylcyclohexanecarboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of solid-phase synthesis (SPS) techniques utilizing 1-Phenylcyclohexanecarboxylic acid as a core scaffold. The protocols herein describe the strategic selection of solid supports, immobilization of the scaffold, subsequent chemical modifications, and final cleavage to generate diverse small molecule libraries. By leveraging the efficiency of solid-phase chemistry, complex molecules can be assembled with simplified purification, making this approach ideal for generating compound arrays for high-throughput screening and lead optimization.

Introduction: The Value of Rigid Scaffolds in Drug Discovery

In modern medicinal chemistry, the use of conformationally constrained or rigid scaffolds is a powerful strategy for designing ligands with high affinity and selectivity for biological targets. The this compound moiety provides a three-dimensional framework that can orient appended functional groups into specific vectors, facilitating precise interactions with protein binding pockets. Its derivatives have been explored in various therapeutic areas, including as modulators of melanocortin receptors[1].

Traditional solution-phase synthesis of libraries based on such scaffolds can be laborious and time-consuming. Solid-phase synthesis (SPS), pioneered by Bruce Merrifield, offers a compelling alternative by anchoring the core scaffold to an insoluble polymer resin[2][3]. This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process[2][4]. This guide details the practical application of SPS for building novel chemical entities from the this compound core.

Foundational Principles & Strategic Component Selection

The success of any solid-phase synthesis campaign hinges on the careful selection of its core components: the resin, the linker, and the cleavage strategy. The chosen system must be orthogonal, meaning that the conditions used for chain elongation do not affect the linkage to the solid support, which should only be severed under specific, final cleavage conditions[3].

Resin & Linker Selection: The Case for 2-Chlorotrityl Chloride (2-CTC) Resin

For anchoring a carboxylic acid like this compound, several resins are available, including Wang and Merrifield resins[5][6]. However, for maximum versatility, we recommend 2-Chlorotrityl Chloride (2-CTC) resin .

  • Expertise & Causality: The key advantage of the 2-CTC linker is its extreme acid lability. The trityl carbocation formed during cleavage is highly stabilized, allowing for the release of the final product under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid (TFA) in dichloromethane)[7][8]. This mildness is crucial for preserving acid-sensitive functional groups in the synthesized molecules and for strategies that may require the final product to be cleaved with side-chain protecting groups still intact[7]. In contrast, Wang resin requires much stronger TFA concentrations (typically >50%) for cleavage[5][9].

Solvent & Resin Swelling: Enabling Reaction Kinetics

Solid-phase reactions occur within the polymer matrix of the resin beads. Therefore, proper swelling of the resin is critical to expose the reactive sites and allow for efficient diffusion of reagents[3][10].

  • Experience-Driven Insight: Polystyrene-based resins like 2-CTC swell optimally in apolar, aprotic solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF)[3][11]. A common pitfall is proceeding with a reaction before the resin is fully solvated. We mandate a minimum 30-60 minute swelling period in the reaction solvent prior to initiating any chemical step. This ensures the linker sites buried within the resin are accessible, maximizing loading efficiency and subsequent reaction yields[10].

Experimental Workflows & Protocols

The following protocols provide a validated, step-by-step methodology for the immobilization of this compound and a representative downstream amide coupling reaction.

Workflow Overview

The overall synthetic strategy is depicted below, outlining the journey from the free resin to the final, cleaved product.

G A 2-CTC Resin B Resin Swelling (DCM) A->B Step 1 C Immobilization of Scaffold (this compound, DIPEA) B->C Step 2 D Capping (MeOH/DIPEA) C->D Step 3 E Washing Cycles (DMF, DCM) D->E Step 4 F Amine Coupling (R-NH2, Coupling Reagent) E->F Step 5 G Final Washing Cycles (DMF, DCM, MeOH) F->G Step 6 H Cleavage from Resin (TFA/DCM) G->H Step 7 I Final Product (1-Phenylcyclohexyl-carboxamide derivative) H->I Step 8

Caption: General workflow for solid-phase synthesis using this compound.

Protocol 1: Immobilization of this compound on 2-CTC Resin

This protocol describes the covalent attachment of the scaffold to the solid support via an ester linkage.

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 100-200 mesh, 1% DVB, loading capacity ~1.2 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase reaction vessel with a frit

Procedure:

  • Resin Swelling: Place 1.0 g of 2-CTC resin into the reaction vessel. Add 10 mL of DCM and allow the resin to swell for 60 minutes with gentle agitation (e.g., nitrogen bubbling or orbital shaking). Drain the solvent.[10][12]

  • Scaffold Preparation: In a separate flask, dissolve 1.5 equivalents of this compound (relative to the resin's loading capacity) in 8 mL of anhydrous DCM.

  • Loading Reaction: Add the scaffold solution to the swollen resin. Add 3.0 equivalents of DIPEA to the vessel. Agitate the mixture at room temperature for 2-4 hours. The DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Capping: To quench any unreacted chlorotrityl sites, add 1.0 mL of MeOH and agitate for 30 minutes. This prevents these reactive sites from participating in subsequent steps.[13]

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under a high vacuum for at least 2 hours. The loading efficiency can be determined gravimetrically or by cleaving a small sample and quantifying the released scaffold via HPLC/UV.

Caption: Chemical scheme for loading the scaffold onto 2-CTC resin.

Protocol 2: Downstream Amide Bond Formation

This protocol demonstrates how to couple a primary amine to the immobilized scaffold, a key step in building a library of carboxamides.

Materials:

  • Scaffold-loaded resin from Protocol 1

  • Primary amine (R-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Resin Preparation: Swell the scaffold-loaded resin (e.g., 0.2 mmol scale) in 5 mL of anhydrous DMF for 30 minutes. Drain the solvent.

  • Coupling Cocktail Preparation: In a separate vial, dissolve the primary amine (3.0 eq., 0.6 mmol), HATU (2.9 eq., 0.58 mmol), and DIPEA (6.0 eq., 1.2 mmol) in 4 mL of anhydrous DMF. Allow this activation mixture to stand for 5 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 4-16 hours.

  • Reaction Monitoring (Optional but Recommended): To ensure the reaction has gone to completion, a small sample of resin beads can be removed, washed, cleaved, and analyzed by LC-MS. A negative bromocresol green test can also indicate the consumption of the free carboxylic acid.[10]

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove all excess reagents and byproducts.

  • Drying: Dry the resin under a high vacuum.

Caption: On-resin amide coupling to the immobilized scaffold.

Protocol 3: Cleavage and Product Isolation

This final step releases the synthesized molecule from the solid support.

Materials:

  • Product-bound resin from Protocol 2

  • Cleavage Cocktail: 2% TFA in DCM (v/v)

  • Diethyl ether, cold

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried, product-bound resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., 10 mL per 100 mg of resin) to the resin. Agitate gently at room temperature. For 2-CTC resin, cleavage is typically rapid; perform for 30-60 minutes.[7]

  • Product Collection: Filter the resin and collect the filtrate into a clean flask. Wash the resin twice more with small volumes of the cleavage cocktail or pure DCM, combining the filtrates.

  • Solvent Removal: Evaporate the combined filtrates to near dryness using a rotary evaporator.

  • Precipitation: Add 10-20 mL of cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the solid pellet once more with cold ether.

  • Drying: Dry the crude product under a high vacuum. The product can then be analyzed for purity (e.g., by HPLC, LC-MS) and purified further if necessary (e.g., by preparative HPLC).

Data Summary & Troubleshooting

ParameterRecommended ChoiceRationale & Key Considerations
Solid Support 2-Chlorotrityl Chloride ResinEnables very mild cleavage conditions (1-2% TFA), preserving acid-labile groups.[7][8][14]
Scaffold Loading 1.5 eq. Scaffold, 3 eq. DIPEAUsing a slight excess of the scaffold drives the reaction. DIPEA is a non-nucleophilic base.
Coupling Reagent HATU / HBTUHighly efficient uronium-based reagents for amide bond formation; minimize side reactions.[14][15]
Cleavage Cocktail 2% TFA in DCMSufficiently acidic to cleave from 2-CTC resin without prematurely removing many common protecting groups.
Monitoring LC-MS of cleaved aliquotProvides direct confirmation of mass for intermediates and final product, ensuring reaction success.

Troubleshooting Common Issues:

  • Low Loading Efficiency: Ensure resin is fully swollen before adding the scaffold. Use anhydrous solvents, as moisture can deactivate the chlorotrityl sites.

  • Incomplete Coupling: Increase reaction time or temperature (e.g., to 40°C). Confirm the quality of the coupling reagent, as they can degrade over time. Use a test like the Kaiser test (for primary amines) or bromocresol green test to confirm reaction completion.[10]

  • Product Degradation during Cleavage: If the product is exceptionally acid-sensitive, cleavage time can be reduced to as little as 5-10 minutes, performed in multiple short treatments.

Conclusion

The solid-phase synthesis strategy detailed in this application note provides a robust and highly efficient platform for the construction of diverse chemical libraries centered on the this compound scaffold. By carefully selecting an acid-labile resin like 2-CTC and employing validated coupling and cleavage protocols, researchers can rapidly generate novel compounds for biological screening, accelerating the pace of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Phenylcyclohexanecarboxylic acid. This molecule is a key intermediate in the synthesis of various pharmaceuticals, including the widely used mucolytic agent Phenylcyclohexane. Achieving high yield and purity is critical for downstream applications and cost-effective production. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols. We will focus on the robust and scalable Phase-Transfer Catalysis (PTC) route, which proceeds via the key intermediate 1-phenylcyclohexanecarbonitrile.

This document moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower you with a deeper understanding of the reaction mechanism and variables.

Section 1: The Core Synthesis - A Mechanistic Overview

The most prevalent industrial synthesis involves the dialkylation of phenylacetonitrile with 1,5-dibromopentane under phase-transfer catalysis conditions, followed by hydrolysis of the resulting nitrile. This method is favored for its high efficiency and use of readily available, cost-effective materials.

Reaction Pathway

The overall process can be broken down into two main stages:

  • Cyclization via Phase-Transfer Catalysis: Phenylacetonitrile is deprotonated by a strong base (e.g., 50% NaOH) at the interface of an aqueous and organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the resulting carbanion into the organic phase where it undergoes a double alkylation with 1,5-dibromopentane to form the cyclic nitrile intermediate.

  • Hydrolysis: The 1-phenylcyclohexanecarbonitrile intermediate is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

Below is a diagram illustrating the PTC cyclization mechanism.

PTC_Mechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_organic Organic Phase (e.g., Toluene) NaOH Na+ OH- QX Q+X- (Catalyst) Q_Ph_CH_CN Q+[Ph-CH-CN]- (Ion Pair) QX->Q_Ph_CH_CN Anion Exchange NaX Na+X- PhCH2CN Phenylacetonitrile (PhCH2CN) Ph_CH_CN_anion [Ph-CH-CN]- (Carbanion) PhCH2CN->Ph_CH_CN_anion Deprotonation (at interface) Q_Ph_CH_CN->QX Catalyst Regeneration Br_Pent_Br 1,5-Dibromopentane Intermediate1 Intermediate Nitrile Q_Ph_CH_CN->Intermediate1 Reaction Br_Pent_Br->Intermediate1 1. First Alkylation (SN2) CyclicNitrile 1-Phenylcyclohexanecarbonitrile Intermediate1->CyclicNitrile 2. Second Alkylation (SN2) (Intramolecular Cyclization)

Caption: Phase-Transfer Catalysis (PTC) mechanism for nitrile formation.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My final yield is very low (< 50%). What are the most likely causes?

Low yield is a frequent issue that can often be traced back to a few critical parameters.

Probable Cause 1: Inefficient Agitation The reaction occurs at the interface between the aqueous NaOH and the organic solvent. Without vigorous, high-shear mixing, the surface area for reaction is minimal, and the phase-transfer catalyst cannot function effectively.

  • Solution:

    • Switch from a magnetic stir bar to an overhead mechanical stirrer.

    • Ensure the stirring speed is high enough to create a vortex and form a fine emulsion between the two phases. A speed of 300-500 RPM is a good starting point for lab-scale synthesis.

    • Use a flask with baffles to improve mixing and prevent the entire liquid mass from spinning uniformly.

Probable Cause 2: Inactive or Insufficient Catalyst The quaternary ammonium salt is the engine of this reaction. If it is impure, degraded, or used in insufficient quantity, the reaction will stall.

  • Solution:

    • Verify Catalyst Purity: Use a high-purity catalyst (e.g., Tetrabutylammonium bromide, TBAB, or Aliquat 336). If the catalyst is old, consider purchasing a fresh bottle.

    • Optimize Catalyst Loading: While typically used at 1-5 mol%, the optimal amount can vary. If you suspect catalyst issues, perform a small-scale experiment with a higher loading (e.g., 5-10 mol%) to see if the rate improves.

    • Check for Catalyst Poisoning: Certain impurities, particularly those with acidic protons, can react with the base and neutralize the catalyst's counter-ion. Ensure all reagents and solvents are of appropriate purity.

Probable Cause 3: Incorrect Base Concentration The concentration of the sodium hydroxide solution is critical. A 50% (w/w) solution is often cited as optimal. If the concentration is too low, the deprotonation of phenylacetonitrile will be inefficient. If it is too high, it can lead to salt precipitation and potential hydrolysis of the nitrile starting material.

  • Solution:

    • Carefully prepare the 50% (w/w) NaOH solution. Do not estimate.

    • Ensure the NaOH is fully dissolved before adding it to the reaction mixture. The dissolution is highly exothermic, so it should be prepared in an ice bath.

Troubleshooting_Yield Start Low Yield (<50%) Detected Check_Stirring Evaluate Agitation System Start->Check_Stirring Check_Catalyst Assess Catalyst Condition & Loading Check_Stirring->Check_Catalyst Mixing is vigorous Sol_Stirring Implement Overhead Mechanical Stirrer (300-500 RPM) Check_Stirring->Sol_Stirring Is mixing poor? Check_Base Verify NaOH Concentration Check_Catalyst->Check_Base Catalyst is fresh & loading is sufficient Sol_Catalyst Use Fresh, High-Purity Catalyst (Increase loading to 5 mol%) Check_Catalyst->Sol_Catalyst Is catalyst old or loading <2 mol%? Check_Temp Review Temperature Control Check_Base->Check_Temp Concentration is 50% Sol_Base Prepare Fresh 50% (w/w) NaOH Check_Base->Sol_Base Concentration unknown or <45%? Sol_Temp Maintain Temp at 70-80°C (Monitor internal temp) Check_Temp->Sol_Temp Exotherm uncontrolled? Success Yield Improved Check_Temp->Success Temp is stable Sol_Stirring->Success Sol_Catalyst->Success Sol_Base->Success Sol_Temp->Success

Caption: A workflow for troubleshooting low product yield.

Q2: I'm seeing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?

This is a classic issue in this synthesis. The byproduct is almost certainly the dimer formed from the reaction of two molecules of phenylacetonitrile with one molecule of 1,5-dibromopentane.

Cause: Slow Intramolecular Cyclization vs. Intermolecular Reaction The desired reaction is an intramolecular cyclization. However, if the concentration of the deprotonated intermediate is too high, it can react with another molecule of 1,5-dibromopentane intermolecularly before it has a chance to cyclize.

  • Solution: Slow Addition of Alkylating Agent

    • The principle of high dilution favors intramolecular reactions. Instead of adding all the 1,5-dibromopentane at once, add it slowly over a period of 2-4 hours using a syringe pump or a dropping funnel.

    • This technique keeps the instantaneous concentration of the alkylating agent low, ensuring that once a molecule of phenylacetonitrile reacts, it is far more likely to cyclize with the other end of its own pentane chain than to find another reactive intermediate.

Q3: The final hydrolysis step is slow and incomplete. How can I drive it to completion?

Incomplete hydrolysis of the 1-phenylcyclohexanecarbonitrile intermediate is a common bottleneck.

Cause: Insufficient Hydrolysis Conditions Nitriles, especially sterically hindered ones like this intermediate, can be resistant to hydrolysis.

  • Solution 1: More Forcing Basic Hydrolysis

    • After the cyclization is complete, add a high-boiling, water-miscible co-solvent like ethylene glycol.

    • This allows the reaction temperature to be safely raised to 140-160°C, which significantly accelerates the rate of hydrolysis. The reaction is typically complete within 4-6 hours under these conditions.

  • Solution 2: Switch to Acidic Hydrolysis

    • Isolate the crude nitrile after the PTC reaction.

    • Perform the hydrolysis using a mixture of concentrated sulfuric acid and water (or glacial acetic acid and HCl). Refluxing under these conditions will typically hydrolyze the nitrile to the carboxylic acid. This method is effective but requires handling of highly corrosive acids.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which phase-transfer catalyst is the best choice?

    • A: Both tetrabutylammonium bromide (TBAB) and tricaprylylmethylammonium chloride (Aliquat 336) are highly effective. TBAB is a solid and easy to handle, making it a common choice for lab scale. Aliquat 336 is a liquid and often used in industrial processes due to its high thermal stability and efficiency. The choice often comes down to cost, availability, and ease of handling for your specific scale.

  • Q: How critical is the reaction temperature during the cyclization step?

    • A: Very critical. The reaction is exothermic. The temperature should be maintained between 70-80°C. Below this range, the reaction is sluggish. Above this range, you risk side reactions, including the potential for base-catalyzed decomposition of the starting materials or catalyst. Use a temperature probe to monitor the internal reaction temperature, not the bath temperature.

  • Q: What is the best method to monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is effective for qualitative monitoring. Co-spot the reaction mixture with your phenylacetonitrile starting material. The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting material and the formation of the nitrile intermediate.

Section 4: Standard Operating Protocol & Data

Step-by-Step Protocol: PTC Synthesis of this compound
  • Setup: Equip a 1 L, three-necked round-bottom flask with an overhead mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Reagent Charge: Charge the flask with phenylacetonitrile (e.g., 0.5 mol), tetrabutylammonium bromide (TBAB, 0.025 mol, 5 mol%), and toluene (200 mL).

  • Base Addition: Begin vigorous stirring (400 RPM) and add 50% (w/w) aqueous sodium hydroxide (250 mL).

  • Heating: Heat the mixture to an internal temperature of 70°C using an oil bath.

  • Slow Addition: Add 1,5-dibromopentane (0.55 mol, 1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 3 hours, maintaining the internal temperature between 70-75°C.

  • Cyclization: After the addition is complete, continue stirring at 75-80°C for an additional 2 hours, or until TLC/GC analysis shows complete consumption of phenylacetonitrile.

  • Hydrolysis Setup: Add ethylene glycol (200 mL) to the reaction mixture.

  • Hydrolysis: Increase the temperature to 140-150°C and reflux for 5-6 hours. Ammonia gas will evolve, which should be vented to a scrubber.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (500 mL) and transfer to a separatory funnel. Remove the organic layer. Wash the aqueous layer with toluene (2x 100 mL) to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The product will precipitate as a white solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound.

Table 1: Key Parameter Effects on Yield
ParameterSub-Optimal ConditionRecommended ConditionRationale & Expected Outcome
Agitation Magnetic Stirrer / Low RPMMechanical Stirrer, 300-500 RPMCreates high interfacial area, crucial for PTC. Yield increase of 20-40%.
Base Conc. < 40% or > 60% NaOH50% (w/w) NaOHOptimal for efficient deprotonation without side reactions.
Alkylating Agent Bulk addition at startSlow addition over 2-4 hrsFavors intramolecular cyclization, minimizes dimer formation. Purity >95%.
Hydrolysis Temp. < 100 °C (Aqueous)140-150°C (with co-solvent)Overcomes high activation energy for nitrile hydrolysis. Reduces time from 24+ hrs to 5-6 hrs.
Catalyst Loading < 1 mol%2-5 mol%Ensures sufficient catalyst turnover. Lower amounts can stall the reaction.

Technical Support Center: Synthesis of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our focus is on providing practical, mechanistically grounded solutions to ensure the purity and yield of your target compound.

Introduction to Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically approached via two primary routes, each with its own set of potential impurities. Understanding these pathways is the first step in effective troubleshooting.

  • The Nitrile Pathway: This route involves the formation of 1-phenylcyclohexanecarbonitrile as a key intermediate, which is subsequently hydrolyzed to the desired carboxylic acid. The nitrile is often synthesized through a Knoevenagel condensation of cyclohexanone and benzyl cyanide.

  • The Grignard Pathway: This classic organometallic approach utilizes a Grignard reagent. A common variation involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by carboxylation with carbon dioxide (CO₂).

This guide will address the common impurities and experimental challenges associated with both of these synthetic routes.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect in my final product?

The impurity profile of your this compound will largely depend on the synthetic route you have chosen.

  • For the Nitrile Pathway, expect:

    • Unreacted starting materials: Cyclohexanone and Benzyl Cyanide.

    • Intermediate amide: 1-Phenylcyclohexanecarboxamide, resulting from incomplete hydrolysis of the nitrile.

  • For the Grignard Pathway, expect:

    • Biphenyl: A common byproduct from the coupling of the phenylmagnesium bromide reagent.[1][2]

    • Benzene: Formed if the Grignard reagent is quenched by trace amounts of water.[3][4]

    • Unreacted starting materials: Bromobenzene and cyclohexanone.

    • Tertiary alcohol intermediate: 1-Phenylcyclohexanol, if the carboxylation step is incomplete.

FAQ 2: My final product has a yellowish tint. What is the likely cause?

A yellowish coloration, particularly when using the Grignard route, often indicates the presence of biphenyl.[1] This impurity is formed from the coupling of the phenylmagnesium bromide with unreacted bromobenzene.[2] High concentrations of bromobenzene and elevated reaction temperatures can favor the formation of biphenyl.[1]

FAQ 3: I am seeing a significant amount of a neutral byproduct in my Grignard synthesis. What could it be?

Besides biphenyl, a common neutral byproduct is 1-phenylcyclohexanol. This tertiary alcohol is the intermediate formed after the Grignard reagent adds to cyclohexanone but before the carboxylation step. If the carboxylation with CO₂ is not efficient or complete, this alcohol will be present in your crude product after acidic workup.

FAQ 4: In the nitrile hydrolysis step, my reaction seems to stall, and I isolate a significant amount of a white solid that is not my carboxylic acid. What is it?

This is very likely 1-phenylcyclohexanecarboxamide. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5] If the reaction conditions (e.g., temperature, reaction time, or concentration of acid/base) are not sufficient, the reaction can stop at the amide stage.[5][6]

Troubleshooting Guides

Section 1: The Nitrile Pathway - From Knoevenagel to Hydrolysis

The synthesis of 1-phenylcyclohexanecarbonitrile via the Knoevenagel condensation of cyclohexanone and benzyl cyanide is a key step in this pathway.[7][8][9]

  • Possible Cause: Inefficient condensation reaction. The Knoevenagel condensation is an equilibrium process.

  • Troubleshooting:

    • Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials.[10] Consider using a Dean-Stark apparatus to remove water azeotropically if the solvent is suitable (e.g., toluene).

    • Catalyst Choice: The reaction is base-catalyzed. Weakly basic amines like piperidine or pyridine are commonly used.[7] Ensure your catalyst is not degraded and is used in the correct stoichiometric amount.

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature as determined by literature procedures or your own optimization.

  • Possible Cause: Incomplete hydrolysis of the nitrile intermediate.

  • Troubleshooting:

    • Reaction Conditions: Increase the reaction time and/or temperature of the hydrolysis step.

    • Reagent Concentration: Ensure a sufficient excess of the hydrolyzing agent (strong acid or base) is used. For acidic hydrolysis, 6M to 12M HCl or H₂SO₄ is common. For basic hydrolysis, a concentrated solution of NaOH or KOH is typically used, followed by acidification.[6]

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the amide intermediate before working up the reaction.

Nitrile_Pathway cluster_0 Knoevenagel Condensation cluster_1 Hydrolysis A Cyclohexanone C 1-Phenylcyclohexanecarbonitrile A->C Base Catalyst B Benzyl Cyanide B->C Base Catalyst D 1-Phenylcyclohexanecarboxamide C->D Incomplete Hydrolysis (H+/OH-, H2O) E This compound D->E Complete Hydrolysis (H+/OH-, H2O)

Figure 1. Synthetic route and impurity formation in the Nitrile Pathway.
Section 2: The Grignard Pathway - Taming the Organometallic Reagent

The Grignard synthesis offers a powerful C-C bond formation strategy but requires careful control to minimize side reactions.[11]

  • Possible Cause: Presence of moisture or other protic sources in the reaction. Grignard reagents are highly basic and will react with even trace amounts of water.[3][4]

  • Troubleshooting:

    • Dry Glassware and Reagents: All glassware must be rigorously dried, typically in an oven at >120 °C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents (typically diethyl ether or THF) are essential.

    • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

    • Starting Material Quality: Ensure the magnesium turnings are fresh and have a metallic luster. If they are dull, they may be coated with magnesium oxide, which will inhibit the reaction. Gently crushing the magnesium turnings can expose a fresh surface.

  • Possible Cause: Coupling of the Grignard reagent with unreacted bromobenzene. This is a known side reaction, often favored by higher temperatures and concentrations.[1][2]

  • Troubleshooting:

    • Slow Addition: Add the bromobenzene solution to the magnesium turnings slowly and at a rate that maintains a gentle reflux. This keeps the concentration of bromobenzene low at any given time.[2]

    • Temperature Control: Maintain a steady, gentle reflux. Overheating the reaction can increase the rate of biphenyl formation.[1]

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to promote the reaction of bromobenzene with the magnesium surface, rather than with the already formed Grignard reagent.

  • Possible Cause: Inefficient carboxylation. The Grignard reagent has reacted with cyclohexanone, but the resulting magnesium alkoxide intermediate has not been effectively trapped by CO₂.

  • Troubleshooting:

    • CO₂ Source and Addition: Use freshly crushed dry ice (solid CO₂) and ensure a large excess is present. Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions.

    • Temperature: Keep the CO₂ slurry cold during the addition of the Grignard reagent.

    • Workup: Do not begin the acidic workup until all the CO₂ has sublimed and the reaction mixture has reached room temperature.

Grignard_Pathway A Bromobenzene C Phenylmagnesium Bromide A->C Mg, Ether B Mg D Biphenyl C->D Reacts with Bromobenzene E Benzene C->E Reacts with Trace H2O G 1-Phenylcyclohexanol (as Mg alkoxide) C->G F Cyclohexanone F->G H This compound (as Mg carboxylate) G->H 1. CO2 I This compound H->I 2. H3O+ workup

Figure 2. Synthetic route and impurity formation in the Grignard Pathway.

Analytical and Purification Protocols

Protocol 1: HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating the desired carboxylic acid from its less polar precursors and byproducts.

Parameter Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of A, and ramp up B over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in a 50:50 mixture of Mobile Phase A and B.

This is a general method and may require optimization for your specific impurity profile. For mass spectrometry-compatible methods, use formic acid instead of phosphoric acid.[12]

Protocol 2: Purification by Acid-Base Extraction

This classical method is highly effective for separating the acidic product from neutral impurities like biphenyl, benzene, unreacted starting materials, and the alcohol intermediate.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing the neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated HCl, with stirring until the solution is acidic (pH ~2). The this compound will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry thoroughly.

Protocol 3: Purification by Recrystallization

For further purification, recrystallization can be employed.

  • Solvent Selection: Choose a solvent system in which the carboxylic acid is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water or a hydrocarbon solvent like heptane or toluene can be effective.

  • Procedure: Dissolve the crude acid in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

Technical Support Center: Purification of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Phenylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a solid crystalline compound at room temperature with a melting point range of 119-124°C[1]. Its purification is a critical step to ensure the integrity of downstream applications. The primary challenges in obtaining high-purity this compound often stem from the presence of unreacted starting materials, side products from the synthesis, and the selection of an appropriate purification method. This guide will focus on the two most common and effective purification techniques: recrystallization and acid-base extraction .

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures[2]. The ideal recrystallization solvent will dissolve the compound sparingly at low temperatures but completely at elevated temperatures.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

Answer:

This issue typically arises from using an insufficient volume of solvent or selecting a solvent in which the compound has low solubility even at high temperatures.

  • Causality: For recrystallization to be effective, the solute must be fully dissolved in the hot solvent to form a saturated solution. If the volume is too low, undissolved solute will remain, leading to poor recovery and purity.

  • Troubleshooting Steps:

    • Incremental Solvent Addition: Add the hot solvent in small portions to your crude this compound while heating and stirring. Allow time for the solid to dissolve after each addition.

    • Solvent Selection: If the compound remains insoluble even after adding a significant volume of hot solvent, the chosen solvent is likely unsuitable. Refer to the solubility table below to select a more appropriate solvent. Alcohols like methanol and ethanol are generally good starting points as this compound is known to be soluble in them[1][3].

    • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system (e.g., ethanol/water) can be effective. Dissolve the acid in the "good" solvent (ethanol) at its boiling point and then add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q2: My this compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities.

  • Causality: The presence of impurities can depress the melting point of the compound, increasing the likelihood of it separating as a liquid. Rapid cooling can also contribute to this phenomenon.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add more of the primary solvent to decrease the saturation point and then allow it to cool more slowly.

    • Induce Crystallization at a Higher Temperature: Try to induce crystallization at a temperature where the compound is a solid. This can be achieved by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.

    • Change Solvents: If the problem persists, select a solvent with a lower boiling point.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the next step?

Answer:

The absence of crystal formation indicates that the solution is not supersaturated, meaning too much solvent was used, or the cooling process is not sufficient to induce nucleation.

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature. If an excessive amount of solvent was added, the solution will not become saturated upon cooling.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If available, add a single, small crystal of pure this compound to the solution. This will act as a template for crystal formation.

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and volumes may need to be optimized based on the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar or boiling chips

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, choose an appropriate solvent. For this compound, an ethanol/water mixture is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a solvent pair, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to clarify the solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then in a drying oven at a temperature well below the compound's melting point.

Data Presentation: Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterLow[3]LowPoor as a single solvent
MethanolSoluble[1]Very SolubleGood
EthanolSoluble[3]Very SolubleGood
HexaneLowModeratePotentially good, requires testing
TolueneModerateHighPotentially good, requires testing
Diethyl EtherSoluble[3]Very SolublePoor (boiling point is too low)

Troubleshooting Guide: Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is particularly useful for removing neutral or basic impurities from a carboxylic acid.

Q4: I have performed an acid-base extraction, but my yield of this compound is very low after acidification. What went wrong?

Answer:

Low recovery after an acid-base extraction can be attributed to several factors, including incomplete extraction into the aqueous base, incomplete precipitation upon acidification, or loss of product during transfers.

  • Causality: this compound, being a carboxylic acid, will react with a base (like sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt. This salt is then extracted into the aqueous layer. If the extraction is incomplete or the subsequent precipitation is inefficient, the yield will be compromised.

  • Troubleshooting Steps:

    • Ensure Complete Extraction:

      • Choice of Base: Use a base that is strong enough to deprotonate the carboxylic acid. Sodium bicarbonate is generally sufficient for carboxylic acids and is preferable to sodium hydroxide if base-sensitive functional groups are present in impurities[4][5].

      • Thorough Mixing: Ensure vigorous mixing of the organic and aqueous layers in the separatory funnel to maximize the surface area for the acid-base reaction.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is more efficient at removing the acid.

    • Ensure Complete Precipitation:

      • Sufficient Acid: Add the acid (e.g., concentrated HCl) dropwise until the solution is acidic (test with pH paper) and no more precipitate forms[4]. An excess of acid is often required to ensure complete protonation of the carboxylate.

      • Cooling: Cool the acidified aqueous solution in an ice bath to decrease the solubility of the carboxylic acid and maximize precipitation.

    • Check the Organic Layer: The "neutral" organic layer may still contain some of your desired product. You can try to back-extract this layer with a fresh portion of the basic solution.

Experimental Protocol: Purification of this compound via Acid-Base Extraction

This protocol outlines the separation of this compound from neutral impurities.

Materials:

  • Crude this compound containing neutral impurities

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of the carboxylic acid) into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Wash Organic Layer: Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate. This layer contains the neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated HCl with stirring until the solution is strongly acidic (pH ~2) and no more white precipitate forms.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and then dry it thoroughly.

Mandatory Visualization

The following diagrams illustrate the workflows for the purification of this compound.

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_acid_base Acid-Base Extraction Workflow A Crude Product B Dissolve in Hot Solvent A->B Add minimal hot solvent C Cool Slowly B->C D Vacuum Filtration C->D E Pure Crystals D->E F Crude Product in Organic Solvent G Extract with Aqueous Base F->G H Separate Layers G->H I Acidify Aqueous Layer H->I Aqueous Layer L Organic Layer (Impurities) H->L Organic Layer J Vacuum Filtration I->J K Pure Acid J->K

Caption: Purification workflows for this compound.

Troubleshooting_Logic cluster_recrystallization_ts Recrystallization Troubleshooting start Problem Encountered oil_out Oiling Out? start->oil_out no_crystals No Crystals? oil_out->no_crystals No reheat Re-heat & Add More Solvent oil_out->reheat Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce Yes check_solvent Re-evaluate Solvent no_crystals->check_solvent No

Caption: Troubleshooting logic for recrystallization issues.

Frequently Asked Questions (FAQs)

Q5: What are the likely impurities in my crude this compound?

A: The impurities will depend on the synthetic route. If prepared via hydrolysis of 1-phenylcyclohexanecarbonitrile, unreacted nitrile is a likely impurity. If synthesized via a Grignard reaction with CO₂, potential impurities include the Grignard precursor (e.g., 1-bromo-1-phenylcyclohexane) and biphenyl from homo-coupling of the Grignard reagent. Residual acids or bases from the workup may also be present.

Q6: Can I use chromatography to purify this compound?

A: Yes, column chromatography can be used for purification. A silica gel column with a solvent system like hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing) would be a suitable starting point. However, for larger quantities, recrystallization or acid-base extraction is often more practical and economical.

Q7: How can I confirm the purity of my final product?

A: The purity of your this compound can be assessed by several methods:

  • Melting Point: A sharp melting point close to the literature value (119-124°C) is a good indicator of high purity[1]. A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates high purity.

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify any residual impurities.

Q8: My final product is slightly off-white or yellowish. How can I decolorize it?

A: A slight coloration is often due to minor, highly colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, reducing the overall yield.

References

Technical Support Center: Synthesis of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenylcyclohexanecarboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to address the nuanced mechanistic pathways that lead to common side reactions and provide field-proven troubleshooting strategies to optimize your yield and purity.

Overview of the Primary Synthetic Pathway

The most robust and widely utilized synthesis of this compound proceeds via a two-step sequence starting from phenylacetonitrile. The first step involves the alkylation of phenylacetonitrile with 1,5-dibromopentane to form the key intermediate, 1-phenylcyclohexanecarbonitrile. The second step is the complete hydrolysis of this nitrile to the final carboxylic acid product. Each of these steps presents unique challenges that can lead to significant side reactions if not properly controlled.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A Phenylacetonitrile C 1-Phenylcyclohexanecarbonitrile A->C Base, PTC B 1,5-Dibromopentane B->C D This compound C->D H₃O⁺ or OH⁻, Δ

Caption: Primary two-step synthesis route.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Part 1: Alkylation to form 1-Phenylcyclohexanecarbonitrile

Question 1: My yield of 1-phenylcyclohexanecarbonitrile is low, and I've isolated a significant amount of a high-molecular-weight byproduct. What is happening?

Answer: This is a classic case of dialkylation . The underlying cause is the generation of the 1-phenylcyclohexanecarbonitrile carbanion, which can then act as a nucleophile itself.

  • Mechanism of Side Reaction: After the initial successful cyclization, the base present in the reaction medium can deprotonate the tertiary C-H of your product, 1-phenylcyclohexanecarbonitrile. This newly formed carbanion can then attack another molecule of 1,5-dibromopentane, leading to a complex, high-molecular-weight impurity.

  • Causality & Solution: This issue is exacerbated by high local concentrations of the base and the nucleophile. The solution is to employ Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide anion (or other base) from the aqueous phase to the organic phase in a controlled manner.[1] This ensures that the concentration of the deprotonated phenylacetonitrile in the organic phase is kept low and constant, favoring the desired intramolecular cyclization over undesired side reactions.[2][3]

PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase node_aq NaOH (Base) Na⁺ + OH⁻ catalyst_aq {Catalyst (Q⁺X⁻)|e.g., TBAB} node_aq->catalyst_aq Anion Exchange node_org Phenylacetonitrile (R-H) 1,5-Dibromopentane node_product Product node_org->node_product Reacts catalyst_org {Q⁺OH⁻|Transports OH⁻} catalyst_aq->catalyst_org Phase Transfer catalyst_org->node_org Deprotonates R-H

Caption: Role of a Phase-Transfer Catalyst (PTC).

Experimental Protocol: Optimized PTC Alkylation

  • Combine phenylacetonitrile and a 1.1 molar equivalent of 1,5-dibromopentane in toluene.

  • Add 0.05 molar equivalents of tetrabutylammonium bromide.

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise over 1-2 hours, maintaining the temperature below 30°C.

  • Continue stirring at room temperature for 8-12 hours, monitoring by TLC or GC-MS.

  • Work up by separating the layers and washing the organic phase with water and brine.

Part 2: Hydrolysis of 1-Phenylcyclohexanecarbonitrile

Question 2: My final product is a neutral, high-melting solid, not the expected carboxylic acid. IR analysis shows characteristic amide peaks. What went wrong?

Answer: You have encountered the most common pitfall in this synthesis: incomplete nitrile hydrolysis . The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[4] If the reaction conditions (time, temperature, or catalyst concentration) are insufficient, the reaction can stall at the highly stable 1-phenylcyclohexane-carboxamide stage.[5][6]

Hydrolysis Nitrile 1-Phenylcyclohexanecarbonitrile Amide Side Product: 1-Phenylcyclohexane-carboxamide Nitrile->Amide H₂O (Fast Step) Acid Desired Product: This compound Amide->Acid H₂O (Slow, Rate-Limiting Step) Requires harsh conditions (strong acid/base, heat)

Caption: Hydrolysis pathway and the stable amide intermediate.

  • Causality & Solution: The second step, hydrolysis of the amide to the carboxylic acid, has a higher activation energy than the first step (nitrile to amide). To drive the reaction to completion, you must use more forcing conditions. This involves using a significant excess of strong acid or base and ensuring a prolonged reflux period.[7]

Question 3: Should I use acidic or alkaline hydrolysis? What are the advantages and disadvantages of each?

Answer: Both acidic and alkaline conditions will effectively hydrolyze the nitrile to the carboxylic acid, but they differ in their mechanism, workup procedure, and potential for side reactions. The choice often depends on the scale of the reaction and the equipment available.

FeatureAcidic Hydrolysis (e.g., H₂SO₄/H₂O)Alkaline Hydrolysis (e.g., NaOH/Ethylene Glycol)
Reagents Concentrated H₂SO₄ or HCl in water/acetic acidNaOH or KOH in a high-boiling solvent like ethylene glycol
Mechanism Protonation of the nitrile nitrogen increases its electrophilicity for water to attack.[6]Direct nucleophilic attack of the hydroxide ion on the nitrile carbon.[4]
Workup Dilution with water precipitates the crude carboxylic acid, which is collected by filtration.The reaction mixture contains the carboxylate salt. It must be acidified with a strong acid (e.g., HCl) to precipitate the product.[7]
Pros Simpler workup; product crashes out directly as the free acid.Often faster and more effective for sterically hindered nitriles due to the potent nucleophile (OH⁻).
Cons Can be corrosive to equipment. Potential for sulfonation of the phenyl ring if conditions are too harsh.Requires an additional acidification step. High temperatures can lead to thermal decomposition if not controlled.
Typical Yield 75-85%80-90%

Troubleshooting Protocol: Forcing an Incomplete Hydrolysis If you have isolated the amide intermediate, you do not need to discard it. It can be quantitatively converted to the desired acid.

  • Place the isolated 1-phenylcyclohexane-carboxamide in a round-bottom flask.

  • Add a 3:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to a vigorous reflux (approx. 120-140°C) for at least 12 hours. The solid should fully dissolve.

  • Monitor the reaction by TLC until the starting amide spot has completely disappeared.

  • Allow the mixture to cool to room temperature, then pour it carefully over a large amount of crushed ice.

  • The this compound will precipitate as a white solid. Collect by vacuum filtration, wash thoroughly with cold water, and dry.

FAQs: Alternative Grignard Carboxylation Route

Q1: I want to synthesize this acid by carboxylating a Grignard reagent. What are the most critical experimental parameters to avoid side reactions?

A1: The Grignard route is a powerful alternative but is highly sensitive to reaction conditions. The two absolute critical parameters are:

  • Strictly Anhydrous Conditions: Grignard reagents are exceptionally strong bases and will be instantly quenched by any protic source (water, alcohols).[8][9] All glassware must be flame-dried or oven-dried, and all solvents must be rigorously anhydrous. Failure to do so is the primary cause of low yields, as the Grignard reagent is consumed before it can react with CO₂.[10]

  • Efficient Carbon Dioxide Delivery: The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂.[11][12] To minimize side reactions like Wurtz coupling (where two Grignard molecules react to form a biphenyl-type byproduct), the CO₂ must be introduced efficiently. This is best achieved by pouring the Grignard solution onto a large excess of freshly crushed dry ice (solid CO₂) or by bubbling dry CO₂ gas through the solution at a low temperature.[11]

Q2: My Grignard reaction yielded primarily biphenyl and unreacted starting material. What caused this?

A2: This points to two potential issues. The unreacted starting material suggests either incomplete formation of the Grignard reagent or its premature quenching by moisture. The presence of a significant biphenyl byproduct (in this case, 1,1'-bi(phenylcyclohexane)) is indicative of a Wurtz-type coupling reaction. This side reaction is often promoted by higher temperatures or the presence of certain catalytic impurities. To mitigate this, ensure the Grignard formation is conducted at a controlled temperature and that the subsequent carboxylation is performed at low temperatures (e.g., -78°C with a dry ice/acetone bath).

References

Technical Support Center: Troubleshooting HPLC Separation of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 1-Phenylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered during the separation of this compound. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on established chromatographic principles.

Analyte at a Glance: this compound

Before delving into troubleshooting, understanding the physicochemical properties of our target analyte is paramount. These properties govern its behavior in a reversed-phase HPLC system.

PropertyValueImplication for HPLC Analysis
Molecular Formula C₁₃H₁₆O₂-
Molecular Weight 204.27 g/mol Influences diffusion rates, but is less critical for small molecules.
Predicted pKa 4.45 ± 0.20Critical. The compound is acidic. Mobile phase pH must be controlled to ensure the analyte is in a single, non-ionized state for consistent retention and good peak shape.
Predicted XLogP3-AA 3.4[1]Indicates good hydrophobicity, making it well-suited for reversed-phase chromatography. Retention will be significant on C18 or similar columns.
Solubility Soluble in MethanolGood solubility in organic solvents is beneficial for sample preparation. However, solubility in highly aqueous mobile phases at the start of a gradient run should be considered to prevent precipitation upon injection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the most common issues encountered during the HPLC analysis of this compound.

FAQ 1: My peak for this compound is tailing severely. What is the primary cause and how do I fix it?

Answer:

Peak tailing is the most common issue for acidic compounds like this compound in reversed-phase HPLC.[2] The primary culprit is secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica backbone of the column packing material.[2]

At a mobile phase pH close to or above the analyte's pKa (~4.45), a portion of the carboxylic acid molecules will be deprotonated and exist in their anionic (carboxylate) form. Simultaneously, at a pH above ~3-4, residual silanol groups (-Si-OH) on the silica surface can also become deprotonated (-Si-O⁻), creating active sites for ion-exchange interactions with any positively charged species, or repulsive interactions with anions. However, the most problematic silanols are the acidic ones that can engage in strong hydrogen bonding with the ionized analyte, leading to a mixed-mode retention mechanism that causes peak tailing.[2]

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting flowchart for peak tailing.

Detailed Troubleshooting Steps:

  • Primary Action: Adjust Mobile Phase pH. The most effective solution is to suppress the ionization of both the this compound and the surface silanols.

    • Protocol: Adjust the aqueous portion of your mobile phase to a pH of 2.5-3.0 by adding an acidifier. A common and effective choice is 0.1% (v/v) of formic acid or phosphoric acid.[3] Formic acid is volatile and ideal for LC-MS applications, while phosphoric acid is a stronger buffer suitable for UV detection.

    • Causality: By operating at a pH approximately 2 units below the analyte's pKa, you ensure that the carboxylic acid is fully protonated (in its neutral form).[1] This allows for a single, consistent hydrophobic interaction with the stationary phase, leading to a symmetrical peak. This low pH also suppresses the ionization of the problematic silanol groups, minimizing secondary interactions.[1]

  • Evaluate Column Chemistry and Health. If pH adjustment does not fully resolve the tailing, your column may be the issue.

    • Column Degradation: Over time, the stationary phase can degrade, especially when exposed to harsh pH conditions, exposing more active silanol sites.[4] If the column is old or has been used extensively, it may need to be replaced.

    • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, less-polar group to shield them from interacting with analytes.[5] Ensure you are using a high-quality, end-capped C18 or C8 column.

    • Alternative Stationary Phases: If tailing persists, consider a stationary phase with different selectivity. A Phenyl-Hexyl column, for instance, can offer pi-pi interactions with the phenyl ring of the analyte, which can sometimes provide better peak shape and selectivity away from interfering impurities compared to a standard C18.[6]

  • Check for Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[4]

    • Protocol: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject them under the same conditions. If the peak shape improves at lower concentrations, you are likely overloading the column.

    • Solution: Reduce the injection volume or the concentration of your sample.

FAQ 2: My retention time for this compound is drifting from one injection to the next. What should I investigate?

Answer:

Retention time instability is a common problem that can compromise the reliability of your analytical method. The causes can be chemical or instrumental.

Logical Relationship Diagram for Retention Time Drift:

Caption: Diagnostic workflow for retention time instability.

Detailed Troubleshooting Steps:

  • Insufficient Column Equilibration: This is the most frequent cause of drifting retention times, especially when a new method is set up or after a change in mobile phase composition.

    • Explanation: The stationary phase needs time to fully equilibrate with the mobile phase to ensure a stable chemical environment.

    • Protocol: Always flush the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. You can calculate the column volume (Vc) using the formula: Vc = π * (column radius)² * column length.

  • Mobile Phase Issues:

    • Composition Change: If using a manually mixed mobile phase, volatile components (like acetonitrile) can evaporate over time, changing the solvent strength and affecting retention. Always use a lid on your mobile phase reservoirs. It is also best practice to prepare fresh mobile phase daily.

    • Inadequate Buffering: If the mobile phase pH is not properly buffered and is close to the analyte's pKa, small changes in the pH can cause significant shifts in retention time.[7]

    • Protocol: Ensure your buffer is used within its effective range (typically pKa ± 1). For a target pH of 2.8, formic acid (pKa ~3.75) or a phosphate buffer would be suitable.

  • Temperature Fluctuations: Column temperature has a direct impact on retention. As temperature increases, mobile phase viscosity decreases, and the kinetics of mass transfer improve, generally leading to shorter retention times.

    • Solution: Use a thermostatically controlled column compartment. A stable temperature (e.g., 30 °C or 35 °C) will ensure reproducible retention times.

  • HPLC System Issues: Check for leaks in the pump, injector, or fittings. A fluctuating pressure reading on the pump is a strong indicator of a leak or air bubbles in the system, which will cause the flow rate to be inconsistent.

FAQ 3: I am not getting adequate resolution between this compound and a suspected impurity. How can I improve the separation?

Answer:

Achieving adequate resolution is critical for accurate quantification, especially in the context of pharmaceutical analysis where impurities must be monitored. Resolution can be improved by manipulating retention (k), efficiency (N), or selectivity (α). Of these, selectivity is the most powerful factor.

Experimental Protocol for Improving Resolution:

  • Optimize Mobile Phase Selectivity:

    • Change Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa.

      • Causality: Acetonitrile and methanol have different properties (dipole moment, viscosity, hydrogen bonding capability) and will interact differently with the analyte, impurity, and stationary phase, potentially changing the elution order and improving separation.

    • Adjust Mobile Phase pH: As discussed, pH is a powerful tool for ionizable compounds.[8] A slight adjustment in pH (e.g., from 2.8 to 3.2) could differentially affect the ionization and, therefore, the retention of your analyte and a closely eluting acidic or basic impurity.

  • Change Stationary Phase Selectivity: If mobile phase optimization is insufficient, changing the column is the next logical step.

    • Protocol:

      • If you are using a standard C18 column, try a C8 column. This will generally provide less retention, which might be advantageous if the peaks are eluting very late.

      • For a more significant change in selectivity, switch to a Phenyl-Hexyl or a Polar-Embedded column.

      • Causality: A Phenyl-Hexyl phase introduces pi-pi bonding as a secondary retention mechanism, which can be highly effective for aromatic compounds like this compound.[6] A polar-embedded phase can offer different hydrogen bonding capabilities, altering the interaction with polar functional groups on the analyte and impurities.

  • Modify Gradient Conditions (for Gradient Elution):

    • Protocol: If you are using a gradient, try decreasing the slope of the gradient (i.e., make it longer and shallower). For example, if your gradient goes from 40% to 90% organic in 10 minutes, try changing it to 40% to 90% in 15 minutes.

    • Explanation: A shallower gradient gives the analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

Summary of a Starting HPLC Method

This table provides a good starting point for the analysis of this compound, based on publicly available information.[3] Method development and validation will be required for your specific application.[9]

ParameterRecommended ConditionRationale / Notes
Column C18, end-capped (e.g., Newcrom R1, or similar), 3-5 µm, 4.6 x 150 mmA C18 phase provides good hydrophobic retention for this molecule (XLogP ~3.4). End-capping is crucial to minimize peak tailing.
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic AcidSets the pH to <3.0 to ensure the analyte is in its non-ionized form.[3]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.
Elution Mode Isocratic or GradientStart with an isocratic mixture (e.g., 60:40 ACN:Water) and switch to a gradient if necessary to resolve impurities or reduce run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures retention time reproducibility.
Detection UV at 210 nm or 254 nmThe phenyl group will provide UV absorbance. Wavelength may need to be optimized for your specific requirements.
Injection Volume 5-20 µLShould be optimized to avoid column overload.
Sample Diluent Mobile Phase or a mixture with at least as much organic solvent as the mobile phaseTo ensure good peak shape and prevent the analyte from precipitating on the column.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Phenylcyclohexanecarboxylic acid (CAS: 1135-67-7). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility issues with this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Understanding the Molecule: The Root of the Challenge

This compound possesses a dichotomous structure: a bulky, non-polar (hydrophobic) core composed of a phenyl and a cyclohexyl ring, and a single, polar, ionizable carboxylic acid group (-COOH)[1]. This structure dictates its solubility profile: it is a solid at room temperature with poor solubility in neutral aqueous solutions but better solubility in organic solvents. The key to manipulating its aqueous solubility lies in understanding its acidity. As a typical carboxylic acid, its predicted pKa is approximately 4.45.[2] This value is the pivot point for controlling its ionization state and, consequently, its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or neutral buffers (like PBS pH 7.4)?

A: The large, greasy phenylcyclohexane portion of the molecule dominates its physical properties, making it highly hydrophobic. In neutral water, the carboxylic acid group remains largely in its protonated (-COOH), uncharged form. This neutral form cannot effectively interact with polar water molecules, leading to very low solubility.[3]

Q2: What is the most direct method to dissolve this compound for an aqueous assay?

A: The most effective method is pH adjustment . By adding a base (like sodium hydroxide), you can raise the pH of the solution well above the compound's pKa of ~4.45. This deprotonates the carboxylic acid, converting it to the highly polar carboxylate salt (-COO⁻), which is readily soluble in water.[4] See Troubleshooting Guide 1 for a detailed protocol.

Q3: I need to use an organic solvent. Which ones are most effective?

A: "Like dissolves like" is the guiding principle. Polar organic solvents are generally effective. Good choices include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF) are excellent for creating high-concentration stock solutions.

  • Polar Protic Solvents: Ethanol and methanol are also effective and can be more suitable for biological assays where DMSO may be cytotoxic. Refer to the Solubility Data Table below for more details.

Q4: I successfully dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous buffer. What went wrong?

A: This is a common issue called precipitation or "crashing out." The compound is soluble in 100% DMSO but may not be soluble in the final, mostly aqueous solution. When you add the DMSO stock to the buffer, the overall solvent polarity increases dramatically. If the final concentration of the compound exceeds its solubility limit in that specific water/DMSO mixture, it will precipitate. The key is to ensure the final concentration of the organic co-solvent is high enough to maintain solubility, or that the final compound concentration is low enough to stay in solution.

In-Depth Troubleshooting Guides

Guide 1: Solubilization in Aqueous Media via pH Adjustment

This method leverages the acidic nature of the compound to create a soluble salt.

Causality & Principle: According to the Henderson-Hasselbalch principle, when the pH of a solution is significantly higher than the pKa of an acidic functional group, the group will exist predominantly in its ionized, conjugate base form. For this compound, converting the neutral -COOH group to the charged -COO⁻ anion dramatically increases its polarity and aqueous solubility.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Insoluble R-COOH (Protonated) Poorly Water-Soluble Soluble R-COO⁻ Na⁺ (Salt Form) Readily Water-Soluble Insoluble->Soluble Add Base (e.g., NaOH) Deprotonation Soluble->Insoluble Add Acid (e.g., HCl) Protonation

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: Preparing a 10 mM Aqueous Stock Solution

  • Weigh the Compound: Weigh out 2.04 mg of this compound (Molecular Weight: 204.27 g/mol )[1].

  • Initial Suspension: Add the solid to a vial containing ~900 µL of purified water. It will not dissolve and will appear as a cloudy suspension.

  • Basification: Prepare a 1 M stock solution of Sodium Hydroxide (NaOH). Add the 1 M NaOH dropwise (typically 1-2 µL at a time) to the suspension while vortexing or stirring.

  • Observe Dissolution: As the pH increases, the solid will begin to dissolve. Continue adding NaOH until the solution becomes completely clear. This indicates that the compound has been converted to its sodium salt.

  • Final Volume Adjustment: Once the solid is fully dissolved, add purified water to bring the final volume to 1.00 mL. This will give you a 10 mM stock solution.

  • pH Check (Optional but Recommended): Check the pH of the final solution to ensure it is in a range suitable for your experiment and sufficiently basic to maintain solubility (typically pH > 8.0).

Trustworthiness Check: If the solution does not become clear, it may indicate insufficient base or an issue with compound purity. If it dissolves and then becomes cloudy again, you may have added too much base initially and need to ensure thorough mixing.

Guide 2: Using Co-solvents for Preparing Concentrated Stocks

This is the preferred method when a non-aqueous or mixed-solvent system is acceptable.

Causality & Principle: A co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic part of the solute to dissolve.[4] Water-miscible organic solvents like DMSO or ethanol can act as a bridge, interacting with both the non-polar regions of the compound and the water molecules.

Workflow start Start: Dissolve Compound q1 Is the final medium purely aqueous? start->q1 ph_adjust Use pH Adjustment (See Guide 1) q1->ph_adjust  Yes cosolvent Use a Co-solvent (See Guide 2) q1->cosolvent  No / Mixed q2 Did it dissolve? ph_adjust->q2 q3 Precipitation upon dilution? cosolvent->q3 success Success: Solution Prepared q2->success Yes troubleshoot Troubleshoot: - Add more base - Gentle warming - Check purity q2->troubleshoot No q3->success No dilution_fix Troubleshoot Dilution: - Dilute into vortexing buffer - Lower final concentration q3->dilution_fix Yes

Caption: Troubleshooting workflow for solubilization.

Experimental Protocol: Preparing a 100 mM DMSO Stock and Diluting

  • Prepare High-Concentration Stock: Weigh 20.43 mg of this compound and dissolve it in 1.00 mL of 100% DMSO. Vortex until the solution is completely clear. This creates a 100 mM stock.

  • Prepare Intermediate Dilution (Optional): If making a very dilute final solution, a serial dilution may be necessary. For example, dilute the 100 mM stock 1:10 in DMSO to get a 10 mM stock.

  • Final Dilution into Aqueous Buffer: This step is critical to avoid precipitation.

    • Pipette the required volume of your final aqueous buffer into a tube.

    • While vigorously vortexing the buffer, add the required volume of your DMSO stock solution drop-by-drop. For example, to make a 100 µM solution, add 10 µL of the 10 mM DMSO stock to 990 µL of vortexing buffer.

    • This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

Trustworthiness Check: The final solution should remain clear. If cloudiness or precipitate appears, the final concentration of the compound is too high for that percentage of co-solvent. You must either lower the final compound concentration or increase the final percentage of DMSO.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
SolventTypePredicted SolubilityMechanism / Notes
WaterPolar ProticInsolubleLarge hydrophobic structure dominates.
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous BufferInsolublepH is not high enough to cause significant deprotonation.
1 M NaOH (aq)Aqueous BaseSolubleForms the highly soluble sodium carboxylate salt.
1 M HCl (aq)Aqueous AcidInsolubleRemains in the protonated, neutral -COOH form.
Ethanol / MethanolPolar ProticSolubleCan act as both a hydrogen bond donor and acceptor.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleStrong dipole moment makes it an excellent universal solvent for many organic compounds.
Tetrahydrofuran (THF)Polar AproticSolubleGood solvent for moderately polar to non-polar compounds.
TolueneNon-polarSparingly SolubleMay dissolve the hydrophobic portion, but the polar -COOH group limits high solubility.

Note: This data is based on established chemical principles, as specific quantitative solubility data for this compound is not widely published.

References

1-Phenylcyclohexanecarboxylic acid reaction mechanism and kinetics optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Phenylcyclohexanecarboxylic Acid. This guide is designed for chemistry professionals engaged in research and development. Here, we address common challenges encountered during synthesis, providing in-depth, experience-driven solutions and optimization strategies in a direct question-and-answer format. Our focus is on elucidating the causal relationships behind experimental choices to ensure both success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent and reliable strategies both start from 1-phenylcyclohexanecarbonitrile.

  • Hydrolysis of 1-Phenylcyclohexanecarbonitrile: This is the most direct method, where the nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. This route is often favored for its simplicity and relatively high yields post-optimization.

  • Synthesis from Benzeneacetonitrile and 1,5-Dibromopentane: This multi-step approach first involves the alkylation of benzeneacetonitrile (phenylacetonitrile) with 1,5-dibromopentane to form the 1-phenylcyclohexanecarbonitrile intermediate, which is then hydrolyzed.[1]

Q2: What is a realistic yield expectation for this synthesis?

A2: Yield is highly dependent on the chosen route, scale, and degree of optimization. For the hydrolysis of a commercially available or pre-synthesized nitrile, yields can range from moderate to excellent (60-95%) after careful optimization.[2] However, if the synthesis is a multi-step process starting from more basic precursors, the overall yield will be lower. It is not uncommon for initial attempts to yield less than 50%, highlighting the need for systematic optimization.[2]

Q3: What are the most critical parameters to control for a successful and reproducible synthesis?

A3: Three parameters are paramount:

  • Temperature Control: Many steps, particularly those involving organometallic reagents or strongly exothermic reactions, require precise temperature management to prevent side-product formation.[3]

  • Anhydrous Conditions: For routes involving Grignard reagents or other strong bases, the rigorous exclusion of water from glassware, solvents, and reagents is non-negotiable to prevent quenching and loss of yield.[3][4]

  • Purity of Starting Materials: The purity of precursors, such as the starting nitrile or reagents for its synthesis, directly impacts the purity of the final product and the prevalence of side reactions.[4]

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific experimental failures. Each entry details the symptoms, probable causes, and actionable solutions.

Problem 1: Persistently Low Yield of this compound

Q: My isolated yield is consistently below 40%. I am using a base-catalyzed hydrolysis of 1-phenylcyclohexanecarbonitrile. What are the likely causes and how can I fix this?

A: Persistently low yields in this reaction typically point to incomplete conversion or product loss during workup. Let's diagnose the potential causes systematically.

  • Potential Cause 1: Incomplete Hydrolysis

    • Scientific Rationale: The hydrolysis of a sterically hindered tertiary nitrile is a kinetically slow process. The reaction proceeds via a stable amide intermediate. Insufficient thermal energy, reaction time, or catalyst concentration can cause the reaction to stall at the amide stage or simply proceed too slowly.

    • Solutions & Optimization Strategy:

      • Increase Reaction Temperature & Time: The use of a high-boiling solvent like diethylene glycol allows for higher reaction temperatures, which can significantly accelerate the rate of hydrolysis.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, avoiding unnecessary decomposition from prolonged heating.[5]

      • Increase Catalyst Concentration: Ensure a sufficient molar excess of the base (e.g., KOH or NaOH) is used. The reaction is often pseudo-first-order with respect to the hydroxide concentration.

      • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from many hours to minutes by efficiently heating the polar solvent and reactants.

  • Potential Cause 2: Product Loss During Workup

    • Scientific Rationale: After hydrolysis, the product exists as a carboxylate salt in the alkaline solution. It must be carefully protonated with acid to precipitate the neutral carboxylic acid. If the pH is not sufficiently acidic, the product will remain dissolved in the aqueous phase as the salt. Conversely, using an excessive amount of a strong acid can sometimes lead to unwanted side reactions if the mixture heats up significantly.

    • Solutions & Optimization Strategy:

      • Optimize pH for Precipitation: After the reaction, cool the mixture in an ice bath before acidifying. Add acid (e.g., concentrated HCl) slowly while monitoring the pH with a pH meter or strips, aiming for a final pH of ~2 to ensure complete protonation.

      • Efficient Extraction: this compound has moderate solubility in some organic solvents. Use an appropriate solvent like ethyl acetate or diethyl ether for extraction and perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.

      • Salting Out: Before extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of the organic product in the aqueous phase, thereby increasing extraction efficiency.

Troubleshooting Workflow: Diagnosing Low Yields

The following diagram outlines a logical decision-making process for troubleshooting low reaction yields.

G start Low Yield Observed check_completion Check Reaction Completion (TLC, GC-MS, NMR of crude) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material increase_time Increase Reaction Time / Temperature incomplete->increase_time increase_conc Increase Catalyst/Reagent Concentration incomplete->increase_conc change_solvent Use Higher-Boiling Solvent (e.g., Diethylene Glycol) incomplete->change_solvent check_workup Review Workup & Purification complete->check_workup end Yield Optimized increase_time->end increase_conc->end change_solvent->end ph_check Verify pH of Acidification Step (Target pH ~2) check_workup->ph_check extraction_check Optimize Extraction Protocol (Solvent Choice, # of Extractions) check_workup->extraction_check purification_loss Assess Loss During Purification (e.g., Recrystallization) check_workup->purification_loss ph_check->end extraction_check->end purification_loss->end

Caption: A logical workflow for troubleshooting low product yields.

Problem 2: Presence of Unreacted Nitrile Starting Material

Q: My final product is contaminated with 1-phenylcyclohexanecarbonitrile. How can I drive the hydrolysis to completion and remove the remaining nitrile?

A: This is a clear case of incomplete reaction, as discussed in the previous section.

  • Driving the Reaction: The most effective method is to employ more forcing reaction conditions. A combination of higher temperatures and longer reaction times is the first approach. If this fails, switching to acidic hydrolysis (e.g., using a mixture of H₂SO₄ and H₂O) can sometimes be more effective for hindered nitriles, though conditions must be carefully controlled to prevent potential dehydration or sulfonation side reactions.

  • Purification Strategy:

    • Chemical Separation: You can exploit the difference in acidity. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and perform a liquid-liquid extraction with an aqueous base (e.g., 1M NaOH). The desired carboxylic acid will deprotonate and move into the aqueous layer as the sodium salt, while the neutral nitrile starting material will remain in the organic layer.

    • Separation and Recovery: Separate the layers. The organic layer containing the nitrile can be discarded or the solvent evaporated to recover the starting material. The aqueous layer can then be cooled and re-acidified to precipitate the pure this compound, which is then filtered and dried.

Reaction Mechanism and Kinetics Optimization

Q: Can you explain the reaction mechanism for the base-catalyzed hydrolysis of 1-phenylcyclohexanecarbonitrile and how it relates to reaction kinetics?

A: Certainly. Understanding the mechanism is key to optimizing the reaction. The hydrolysis is a two-stage process.

  • Stage 1: Nitrile to Amide: A hydroxide ion (OH⁻) performs a nucleophilic attack on the electrophilic carbon of the nitrile group. The resulting anionic intermediate is protonated by water to form a carboximidic acid, which quickly tautomerizes to the more stable primary amide. This first stage is often the rate-limiting step for sterically hindered nitriles.

  • Stage 2: Amide to Carboxylate: Under basic conditions, the primary amide is then hydrolyzed further. A second hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate collapses, expelling the amide anion (⁻NH₂) as a leaving group, which is immediately protonated by water to form ammonia (NH₃) and the desired carboxylate anion.

Kinetic Implications: The reaction rate is dependent on the concentration of both the nitrile and the hydroxide ion. Because the reaction is often performed with a large excess of a solvent that also acts as a reactant (water), the kinetics can often be modeled as pseudo-first-order. However, the true rate-determining step is the initial nucleophilic attack on the highly hindered nitrile carbon.

Optimization Table: Impact of Key Parameters

ParameterEffect on RateEffect on Purity/YieldRationale & Recommendations
Temperature Increases significantlyCan decrease at very high T° due to decompositionIncrease temperature to overcome the activation energy barrier. Use a high-boiling, inert solvent. Optimal temperature must be determined empirically.[6]
Base Conc. (KOH) IncreasesHigh concentration is generally favorableThe reaction is base-catalyzed. A higher concentration of OH⁻ increases the frequency of nucleophilic attack. Use several molar equivalents.
Solvent Medium-dependentCan affect solubility and side reactionsA polar, high-boiling solvent like diethylene glycol or ethylene glycol is effective. It dissolves the reactants and allows for high temperatures.[1]
Agitation Important in heterogeneous mixturesN/AIf the reactants are not fully soluble, vigorous stirring is crucial to maximize the interfacial area and improve the reaction rate.

Reaction Mechanism: Base-Catalyzed Nitrile Hydrolysis

Caption: The two-stage mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocols

Protocol: Base-Catalyzed Hydrolysis of 1-Phenylcyclohexanecarbonitrile

Disclaimer: This protocol is a representative example. All procedures should be carried out by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 1-Phenylcyclohexanecarbonitrile

  • Potassium Hydroxide (KOH)

  • Diethylene Glycol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-phenylcyclohexanecarbonitrile (1 equivalent).

  • Add diethylene glycol as the solvent, followed by potassium hydroxide pellets (4-5 equivalents).

  • Heat the mixture to reflux (approx. 180-200°C) with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting nitrile spot has disappeared (typically 4-8 hours).

  • Once the reaction is complete, cool the dark mixture to room temperature, then further cool in an ice-water bath.

  • Slowly and carefully add deionized water to dilute the viscous mixture.

  • Continue cooling and stirring, and acidify the mixture by the dropwise addition of concentrated HCl until the pH is approximately 2. A precipitate should form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the reaction mixture).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

References

How to avoid byproduct formation in 1-Phenylcyclohexanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Phenylcyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth, field-proven insights to help you minimize byproduct formation, optimize reaction conditions, and achieve high purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues that researchers face.

Q1: My overall yield of this compound is consistently low. What are the most critical steps to monitor?

Low yield is often a multi-stage problem. The two most common synthetic routes are the alkylation of phenylacetonitrile followed by hydrolysis, or the hydrolysis of pre-formed 1-phenylcyclohexanecarbonitrile. Key loss points include incomplete alkylation, side reactions during phase-transfer catalysis, and, most frequently, incomplete hydrolysis of the nitrile intermediate. Careful control over stoichiometry, reaction temperature, and ensuring complete conversion at each step is paramount.

Q2: My NMR/LC-MS analysis shows a significant amount of a secondary peak corresponding to an amide. How can I drive the hydrolysis to completion?

The presence of 1-phenylcyclohexanecarboxamide is a classic sign of incomplete hydrolysis. Nitrile hydrolysis is a two-step process, first to the amide and then to the carboxylic acid.[1] The second step is often slower. To drive the reaction to completion, consider the following:

  • Increase Reaction Time and/or Temperature: Refluxing for an extended period (12-24 hours) is often necessary.

  • Use Harsher Conditions: Switching from dilute acid to a more concentrated solution (e.g., 60-70% H₂SO₄) or using a strong base like KOH in a high-boiling solvent (e.g., ethylene glycol) can be effective.[2]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the amide intermediate before proceeding with the workup.

Q3: I'm using a phase-transfer catalysis (PTC) method to synthesize the nitrile precursor and I'm seeing multiple products. What's going wrong?

In the PTC alkylation of phenylacetonitrile with 1,5-dibromopentane, the primary side product is often the result of dialkylation, where the alkylating agent reacts with two molecules of phenylacetonitrile.[3]

  • Control Stoichiometry: Use a slight excess of the dibromoalkane to favor the desired intramolecular cyclization.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which discourages intermolecular side reactions.

  • Catalyst Concentration: Use the minimum effective concentration of the phase-transfer catalyst; excess catalyst can sometimes promote side reactions.[4]

Q4: What are the most effective methods for purifying the final this compound product?

The most robust method for purifying solid carboxylic acids is recrystallization.[5] However, an initial acid-base extraction is highly effective for removing neutral or basic impurities.[5][6]

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃) to convert the carboxylic acid to its water-soluble carboxylate salt.

  • Discard the organic layer containing neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.[5]

  • Collect the solid by filtration and perform a final recrystallization from a suitable solvent system (e.g., toluene/hexane or ethanol/water).

Section 2: Troubleshooting Guide by Synthetic Route

This section provides detailed troubleshooting for the most common synthetic pathway.

Route: Hydrolysis of 1-Phenylcyclohexanecarbonitrile

This is the final and often most challenging step in several common syntheses of this compound. The conversion of the stable nitrile group requires forcing conditions, which can lead to specific byproducts.

Workflow: Troubleshooting Nitrile Hydrolysis

This diagram outlines the decision-making process when encountering issues during the hydrolysis of 1-phenylcyclohexanecarbonitrile.

G cluster_solutions1 Solutions for Incomplete Hydrolysis cluster_solutions2 Solutions for Byproduct Formation start Reaction Complete? (Check by TLC/LC-MS) incomplete Issue: Incomplete Hydrolysis (Amide intermediate present) start->incomplete No byproducts Issue: Byproduct Formation (Unexpected peaks) start->byproducts Yes, but... complete Proceed to Workup & Purification start->complete Yes sol1 Increase Reaction Time (e.g., reflux for >12h) incomplete->sol1 sol2 Increase Temperature or Use High-Boiling Solvent incomplete->sol2 sol3 Increase Acid/Base Concentration incomplete->sol3 sol4 Use Milder Conditions (e.g., stepwise hydrolysis) byproducts->sol4 sol5 Ensure Inert Atmosphere (if oxidation is suspected) byproducts->sol5 sol6 Optimize Workup to Remove Impurities byproducts->sol6 G Nitrile 1-Phenylcyclohexanecarbonitrile Amide Amide Intermediate (1-Phenylcyclohexanecarboxamide) Nitrile->Amide Step 1: Hydration (Faster) Acid Carboxylic Acid Product Amide->Acid Step 2: Hydrolysis (Slower, often rate-limiting)

References

Technical Support Center: Refining Crystallization Methods for 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the crystallization of 1-Phenylcyclohexanecarboxylic acid. As Senior Application Scientists, we have synthesized key technical information and field-proven insights to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.

Question 1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute (this compound has a melting point of 119-124 °C). The compound melts before it has a chance to form a crystal lattice. Impurities can also contribute to this phenomenon by depressing the melting point.[1]

Solutions:

  • Lower the temperature at which the solution is saturated. Add a small amount of additional hot solvent to the mixture to ensure the saturation point is below the melting point of the acid.

  • Change the solvent or solvent system. A lower-boiling point solvent may be appropriate. Alternatively, a mixed solvent system can be employed. Dissolve the acid in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[2]

  • Induce crystallization at a lower temperature. Once the solution has cooled slightly, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1][3]

Question 2: No crystals are forming, even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

Answer:

The absence of crystal formation upon cooling indicates that the solution is not yet supersaturated, or that the nucleation process has not been initiated.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: Introduce a "seed crystal" of pure this compound into the solution. This provides a template for further crystal growth.[1][3]

    • Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small amount of solid on the rod. Re-introduce the rod into the solution to act as a seeding point.[3]

  • Increase Supersaturation:

    • Evaporate excess solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow the solution to cool again.[1]

    • Cool to a lower temperature: Place the flask in an ice bath or a colder cooling bath to further decrease the solubility of the acid.[1]

Question 3: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I improve crystal quality?

Answer:

Rapid crystallization, often referred to as "crashing out," traps impurities within the crystal lattice and leads to the formation of small, impure crystals.[1] The goal is to slow down the crystallization process to allow for the selective incorporation of the desired molecules into the growing crystal lattice.

Solutions:

  • Increase the amount of solvent. Re-dissolve the solid by heating and add a small amount of additional solvent. This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[1]

  • Slow down the cooling rate. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated by a beaker or paper towels. Once at room temperature, you can then gradually lower the temperature.[4][5] Slower cooling rates lead to the formation of fewer nucleation sites and allow for the growth of larger, purer crystals.[6]

  • Use a larger flask. A shallow pool of solvent in a large flask will cool more rapidly due to a larger surface area. Using a smaller flask will help to retain heat for longer.[1]

Question 4: The final yield of my recrystallized this compound is very low. What are the potential causes and how can I improve it?

Answer:

A low yield can be attributed to several factors during the crystallization and recovery process.

Potential Causes and Solutions:

  • Using too much solvent: An excessive amount of solvent will retain a significant portion of the product in the mother liquor even after cooling. To check this, you can try to evaporate some of the mother liquor to see if more crystals form. If so, you used too much solvent initially.[1]

  • Premature crystallization during hot filtration: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize in the filter funnel. To prevent this, use a heated filter funnel or pre-heat the funnel and receiving flask with hot solvent.

  • Incomplete transfer of crystals: Ensure all crystals are transferred from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of the cold mother liquor can help.

  • Washing with a solvent in which the product is soluble: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] Given its carboxylic acid functionality and phenyl group, solvents with moderate polarity are a good starting point. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[8] For carboxylic acids, ethanol, methanol, or a mixture of ethanol and water are often effective.[9]

Solvent Selection Guide for this compound

Solvent ClassExamplesSuitability for this compoundRationale
Protic Solvents Water, Ethanol, MethanolGood, especially in mixturesThe carboxylic acid group can form hydrogen bonds with protic solvents. Water is a poor solvent at room temperature but solubility increases with heat.[10] Ethanol and methanol are good solvents. An ethanol/water mixture often provides an ideal polarity for crystallization.[11]
Aprotic Polar Solvents Acetone, Ethyl AcetatePotentially suitable, often in mixed systemsThese solvents can dissolve the compound, but their lower boiling points may limit the solubility difference between hot and cold conditions.[12] Often used as the "good" solvent in a mixed-solvent system with a non-polar solvent like hexane.[8]
Non-polar Solvents Hexane, ToluenePoor as a single solvent, good as an anti-solventThe compound is unlikely to be very soluble in non-polar solvents even when hot, due to the polar carboxylic acid group. However, they are excellent as the "poor" solvent in a mixed-solvent system.

Q2: How does the cooling rate affect the size and purity of the crystals?

A2: The rate of cooling has a significant impact on the final crystal size and purity.

  • Slow Cooling: Promotes the formation of larger, purer crystals. This is because there is more time for molecules to orient themselves correctly and for impurities to be excluded from the growing crystal lattice.[4][5] Slow cooling leads to fewer nucleation events, allowing the existing nuclei to grow larger.[6]

  • Rapid Cooling (Quenching): Leads to the formation of many small crystals. The high number of nucleation sites and limited growth time result in a finer grain structure, which is more likely to trap impurities.[4][6]

Q3: What is the purpose of using a mixed solvent system?

A3: A mixed solvent system is used when no single solvent has the ideal solubility properties for recrystallization.[7] The strategy involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (in which it is insoluble) until the solution is saturated. This allows for a fine-tuning of the solvent polarity to achieve the desired solubility profile. The two solvents must be miscible with each other.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol).

  • Addition of "Poor" Solvent: While the solution is hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.[13]

Visualizations

Troubleshooting Crystallization Workflow

TroubleshootingWorkflow start Crystallization Attempt issue Identify the Issue start->issue oiling_out Oiling Out issue->oiling_out Liquid Droplets no_crystals No Crystals Form issue->no_crystals Clear Solution poor_quality Poor Crystal Quality (Powder) issue->poor_quality Fine Powder low_yield Low Yield issue->low_yield Low Mass Recovery solution1 Lower Saturation Temp. Change Solvent Induce at Lower Temp. oiling_out->solution1 solution2 Induce Nucleation (Scratch/Seed) Increase Supersaturation no_crystals->solution2 solution3 Increase Solvent Amount Slow Cooling Rate poor_quality->solution3 solution4 Optimize Solvent Volume Prevent Premature Crystallization Ensure Complete Transfer low_yield->solution4

Caption: A decision tree for troubleshooting common crystallization problems.

Solvent Selection Logic for this compound

SolventSelection start Start: Crude this compound solubility_test Test Solubility in Potential Solvents start->solubility_test good_solvent Soluble Hot, Insoluble Cold solubility_test->good_solvent Ideal bad_solvent Insoluble Hot & Cold solubility_test->bad_solvent Not Ideal too_good_solvent Soluble Hot & Cold solubility_test->too_good_solvent Not Ideal single_solvent Single Solvent System proceed_single Proceed with Single-Solvent Recrystallization single_solvent->proceed_single mixed_solvent Mixed Solvent System define_mixed Select a 'Good' and a 'Poor' Miscible Solvent Pair mixed_solvent->define_mixed good_solvent->single_solvent bad_solvent->mixed_solvent Use as 'Poor' Solvent too_good_solvent->mixed_solvent Use as 'Good' Solvent proceed_mixed Proceed with Mixed-Solvent Recrystallization define_mixed->proceed_mixed

Caption: A flowchart illustrating the logic for selecting an appropriate solvent system.

References

Stability issues of 1-Phenylcyclohexanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Phenylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my solution?

The stability of this compound, like other carboxylic acids, is influenced by several factors.[1] The most critical are:

  • pH: The acidity or basicity of your solution will determine whether the compound exists in its protonated (acidic) form or as its carboxylate salt. The carboxylate form is generally more stable in aqueous solutions due to resonance stabilization.[2][3]

  • Solvent: The polarity and protic nature of the solvent can impact stability. Protic solvents like water can solvate the carboxylate ion, enhancing stability.[4] In some cases, anhydrous conditions may be necessary if the compound is susceptible to hydrolysis, although this is less common for simple carboxylic acids unless other reactive groups are present.[5]

  • Temperature: Elevated temperatures can accelerate degradation processes.[6][7] It is generally advisable to store solutions at low temperatures unless otherwise specified.

  • Light: Exposure to UV or high-intensity visible light can induce photolytic degradation in some molecules.[6][7]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation.[6][7]

Q2: What is the expected effect of pH on the stability of this compound?

The pH of the solution will significantly influence the ionization state of the carboxylic acid group. The carboxylate ion, formed at higher pH, is stabilized by resonance, which delocalizes the negative charge between the two oxygen atoms, making it more stable than the undissociated acid.[2][8] Therefore, in many cases, solutions at neutral to mildly basic pH may offer better stability against certain degradation pathways compared to strongly acidic conditions. However, extreme pH (both acidic and basic) can promote hydrolysis of other functional groups if present, or catalyze other degradation reactions.[6]

Q3: What are the recommended storage conditions for solutions of this compound?

For general use, it is recommended to store solutions of this compound in a cool, dark place. Refrigeration at 2-8°C is a common practice. For long-term storage, freezing the solution at -20°C or below is advisable. To prevent photolytic degradation, amber vials or containers wrapped in aluminum foil should be used.[6] The solvent of choice will also play a role; for instance, a buffered aqueous solution at a pH where the compound is most stable would be ideal.

Q4: My analytical results show a decrease in the concentration of this compound over time. What could be the cause?

A decrease in concentration suggests that the compound is degrading. The most likely causes are:

  • Chemical Degradation: This could be due to hydrolysis, oxidation, or photolysis, as mentioned in Q1. Review your solution preparation and storage conditions.

  • Adsorption: The compound might be adsorbing to the surface of your container, especially if you are working with very dilute solutions and plastic containers. Using silanized glass vials can mitigate this issue.

  • Precipitation: If the concentration of your solution exceeds the solubility of this compound in the chosen solvent at the storage temperature, it may precipitate out of solution. Ensure your solution is not supersaturated.

Troubleshooting Guides

Scenario 1: I observe unexpected peaks in my HPLC chromatogram after storing my solution for a few days.

Possible Cause: The appearance of new peaks is a strong indicator of degradation. These new peaks represent degradation products.

Troubleshooting Steps:

  • Characterize the New Peaks: If you have access to a mass spectrometer (LC-MS), try to get the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass might suggest oxidation).

  • Perform a Forced Degradation Study: To systematically identify the degradation pathway, a forced degradation study is recommended.[6][9][10] This involves intentionally exposing your compound to harsh conditions to accelerate degradation.

  • Analyze the Results: Compare the degradation products from the forced degradation study with the unknown peaks in your stored sample. This can help you pinpoint the cause of instability (e.g., if the peak matches the one from the acid hydrolysis sample, you know your solution is too acidic).

Hypothetical Degradation Pathway for this compound

Based on the structure of this compound, a potential, though not definitively proven, degradation pathway under oxidative stress could involve hydroxylation of the phenyl ring or the cyclohexyl ring.

G A This compound B Oxidative Stress (e.g., H2O2) A->B C Hydroxylated Degradant (e.g., Hydroxyphenylcyclohexanecarboxylic acid) B->C Oxidation

Caption: Hypothetical oxidative degradation of this compound.

Scenario 2: The solubility of this compound in my aqueous buffer is poor.

Possible Cause: this compound has a predicted XLogP3-AA of 3.4, indicating it is quite hydrophobic.[11] Its solubility in aqueous solutions, especially at acidic pH where it is uncharged, is expected to be low.

Troubleshooting Steps:

  • Adjust the pH: Increasing the pH of the buffer will deprotonate the carboxylic acid, forming the more soluble carboxylate salt. A pH above the pKa (predicted to be around 4.45) will significantly increase solubility.[12]

  • Use a Co-solvent: If adjusting the pH is not an option for your experiment, consider adding a water-miscible organic co-solvent such as methanol, ethanol, or acetonitrile. Start with a small percentage (e.g., 5-10%) and increase as needed, keeping in mind that the co-solvent may affect your experiment.

  • Complexation: In some cases, cyclodextrins can be used to encapsulate the hydrophobic parts of the molecule and increase its aqueous solubility.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.[6][7]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Amber vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for an appropriate duration.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method. A reverse-phase method is typically suitable for this type of compound.[6]

Data Analysis:

  • Compare the chromatograms of the stressed samples with a control sample (unstressed).

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products.

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Methanol) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (70°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC Analysis H->I J Characterize Degradants I->J

Caption: Workflow for a forced degradation study.

Data Summary

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical TemperatureDuration
Acid Hydrolysis0.1 M - 1 M HClRoom Temperature to 80°C24 - 72 hours
Base Hydrolysis0.1 M - 1 M NaOHRoom Temperature to 80°C24 - 72 hours
Oxidation3% - 30% H₂O₂Room Temperature24 - 72 hours
ThermalDry Heat> 50°C48 - 96 hours
PhotolyticICH Q1B compliant chamberAs per guidelinesAs per guidelines

Note: These are general guidelines. The actual conditions may need to be optimized for this compound to achieve a target degradation of 5-20%.[7]

References

Technical Support Center: Scaling Up the Synthesis of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenylcyclohexanecarboxylic Acid (PCCA). This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and troubleshooting strategies essential for a safe, efficient, and successful scale-up. We will focus on the most common and challenging synthetic routes, grounding our discussion in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound suitable for scale-up?

There are two principal routes, each with distinct advantages and challenges for large-scale production.

  • The Grignard Carboxylation Route: This classic method involves forming a Grignard reagent, such as 1-phenylcyclohexylmagnesium halide, and reacting it with carbon dioxide.[1][2] While powerful for C-C bond formation, this route is highly sensitive to reaction conditions and presents significant safety and control challenges during scale-up.[3][4]

  • The Nitrile Hydrolysis Route: This pathway typically involves the synthesis of 1-phenylcyclohexanecarbonitrile, followed by hydrolysis to the carboxylic acid.[5] This method can be more tolerant of certain functional groups and may offer a safer profile, but the hydrolysis step can be sluggish and require harsh conditions to drive to completion.[6][7]

Q2: What are the most critical safety concerns when scaling up this synthesis?

Safety is the paramount concern, especially with Grignard-based syntheses. Key hazards include:

  • Runaway Reactions: Grignard reagent formation is highly exothermic.[8] Poor heat management, rapid addition of reagents, or a sudden, delayed initiation can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, potentially boiling the solvent and causing a fire or vessel rupture.[9][10]

  • Flammability: The ethereal solvents typically used (diethyl ether, THF) are extremely flammable.[9][11]

  • Moisture Sensitivity: Grignard reagents react violently with water.[8] Anhydrous conditions are mandatory to prevent quenching the reagent and creating safety hazards.

  • Ammonia Release: Alkaline hydrolysis of the nitrile intermediate produces ammonia gas, which is toxic and corrosive.[6] Adequate ventilation and scrubbing systems are required at scale.

Q3: What defines a "runaway reaction" and how can it be prevented?

A runaway reaction occurs when the heat generated by the reaction exceeds the rate at which the cooling system can remove it.[9] This leads to a rapid increase in temperature and pressure. Prevention is a multi-faceted strategy:

  • Controlled Dosing: The alkyl or aryl halide must be added slowly and controllably to the magnesium suspension.[11]

  • Monitoring Initiation: Ensure the reaction has initiated before adding a large quantity of the halide. An accumulation of unreacted halide is a primary cause of runaway reactions.[12] In-situ monitoring with technologies like FTIR or reaction calorimetry is highly recommended for scale-up.[4][12]

  • Adequate Cooling: The reactor must have sufficient cooling capacity for the planned batch size.

  • Agitation: Efficient stirring is crucial for heat transfer and to prevent localized hot spots.[13]

Q4: How can I ensure my reagents and glassware are sufficiently dry for a large-scale Grignard reaction?

Strictly anhydrous conditions are non-negotiable.[10]

  • Glassware: For large reactors, oven drying followed by assembly while hot and purging with an inert gas (Nitrogen or Argon) is standard practice.

  • Solvents: Use commercially available anhydrous solvents. For very large scales, passing the solvent through activated alumina columns is a common industrial practice. The water content of the solvent can be monitored via IR spectroscopy.[12]

  • Reagents: Ensure starting halides are anhydrous. Magnesium turnings should be fresh and stored in a desiccator.

Q5: What are the main challenges associated with the carboxylation step at scale?

The reaction of a Grignard reagent with CO₂ can be deceptively complex.[1]

  • CO₂ Delivery: Efficiently introducing CO₂ is critical. Bubbling CO₂ gas can be inefficient at scale due to poor mass transfer. Using crushed dry ice ("cardice") is common, but can create localized cooling and concentration gradients. A system that allows for subsurface addition of CO₂ gas with vigorous stirring is often optimal.

  • Side Reactions: The primary side reaction is the addition of a second molecule of the Grignard reagent to the initially formed magnesium carboxylate, leading to a ketone impurity after workup.[14] This is minimized by maintaining a low temperature and ensuring the Grignard reagent is added to a slurry of dry ice in the solvent (inverse addition), rather than vice-versa.

Troubleshooting Guides: A Deeper Dive

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Problem Area 1: Grignard Reagent Formation
Q: My large-scale Grignard reaction refuses to initiate. What steps should I take?

Analysis: Failure to initiate is a common and dangerous problem. It leads to the accumulation of the halide. When the reaction finally does start, the large concentration of reactants can cause a violent, uncontrollable exotherm.[12][13] The root cause is typically a passivated magnesium surface or the presence of trace inhibitors (like water).

Solutions:

  • Confirm Anhydrous Conditions: First, re-verify that your solvent and apparatus are scrupulously dry.[10] This is the most common cause of failure.

  • Mechanical Activation: On a lab scale, crushing the magnesium can help. In a reactor, ensure your agitation is sufficient to cause some mechanical grinding of the magnesium turnings.[13]

  • Chemical Activation (Use with Caution):

    • Iodine: Add a single, small crystal of iodine. The color will disappear upon initiation. This is a reliable visual indicator.

    • 1,2-Dibromoethane: A small amount can be added to etch the magnesium surface.

    • Pre-formed Grignard: The most reliable method at scale is to initiate a small portion of the magnesium in a separate vessel and add it to the main reactor, or to retain a small amount of a previous successful batch to initiate the next one.[13]

  • Heat: Gentle warming can sometimes overcome the activation energy barrier, but this must be done with extreme care. If the reaction initiates at a higher temperature, the rate can be dangerously fast. Always have robust cooling on standby.

Q: The reaction started, but the exotherm has stopped, and the internal temperature is dropping despite continued halide addition. What should I do?

Analysis: This indicates the reaction has stalled. Continuing to add the halide is extremely hazardous as it will accumulate. A sudden re-initiation could be explosive.[12] Stalling can be caused by impurities introduced mid-addition or by poor mass transfer if agitation fails.[13]

Solutions:

  • STOP THE ADDITION IMMEDIATELY. This is the most critical step.

  • Diagnose the Cause: Check your agitator. Has it failed? Is the stirring speed sufficient? Check the inert gas supply. Has atmospheric moisture been introduced?

  • Attempt Safe Re-initiation: Once the halide addition is stopped, you can try the activation methods described above (e.g., adding a small iodine crystal). Do NOT add a large amount of activator.

  • Utilize Process Analytical Technology (PAT): This scenario highlights the value of in-situ monitoring. An FTIR probe can directly measure the concentration of the alkyl halide.[12] This allows you to see the accumulation in real-time and confirm if the reaction has truly stopped, providing critical data for making safe decisions.

Problem Area 2: Nitrile Hydrolysis
Q: My nitrile hydrolysis is incomplete, yielding significant amounts of the intermediate amide. How do I drive the reaction to the carboxylic acid?

Analysis: Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid (or its salt).[6][7] The second step, amide hydrolysis, is often slower and requires more forcing conditions than the first.[15]

Solutions:

  • Alkaline Hydrolysis: This method first produces the sodium salt of the carboxylic acid and ammonia.[6] To ensure completion:

    • Increase Temperature: Refluxing the reaction for an extended period is often necessary.

    • Increase Reagent Concentration: Using a more concentrated solution of sodium or potassium hydroxide can increase the rate.

    • Workup: Remember that after alkaline hydrolysis, you will have the carboxylate salt. You must perform a separate acidification step (e.g., with HCl) to protonate it and isolate the free carboxylic acid.[6]

  • Acidic Hydrolysis: This method directly yields the carboxylic acid and an ammonium salt.[6]

    • Harsher Conditions: Heating under reflux with a strong acid like hydrochloric or sulfuric acid is standard.[6][16] Milder conditions may stall at the amide stage.[15] The choice of acid can matter; sulfuric acid allows for higher reflux temperatures.

ParameterAcidic HydrolysisAlkaline Hydrolysis
Reagent Dilute HCl or H₂SO₄Aqueous NaOH or KOH
Initial Product Carboxylic Acid (R-COOH) + NH₄ClCarboxylate Salt (R-COO⁻Na⁺) + NH₃
Conditions Typically requires heating under reflux.Requires heating under reflux; often needs more vigorous conditions to hydrolyze the intermediate amide.[15]
Pros Directly yields the free acid.Can be easier to handle at scale; avoids large amounts of corrosive acid.
Cons Highly corrosive; requires acid-resistant reactors.Produces ammonia gas; requires a separate acidification step for product isolation.[6]
Problem Area 3: Purification
Q: After workup, my crude this compound is an oil that won't crystallize / has a low melting point. What are the likely impurities?

Analysis: A failure to crystallize or a depressed melting point indicates significant impurities. The nature of the impurity depends on your synthetic route.

Potential Impurities & Solutions:

  • From Grignard Route:

    • Biphenyl: Caused by Wurtz coupling of the phenylmagnesium bromide. It is non-polar and can often be removed by recrystallization from a moderately polar solvent system or by trituration with a non-polar solvent like hexane.

    • 1-Phenylcyclohexyl Phenyl Ketone: From the double-addition side reaction during carboxylation. This is a challenging impurity to remove. Column chromatography may be necessary at the lab scale. At the process scale, optimizing the carboxylation step (low temperature, inverse addition) to prevent its formation is the best strategy.

    • Unreacted Starting Material: (e.g., 1-bromo-1-phenylcyclohexane). Can be removed by careful recrystallization.

  • From Nitrile Route:

    • 1-Phenylcyclohexanecarbonitrile (starting material): Indicates incomplete hydrolysis. The reaction must be run longer or under more forcing conditions.

    • 1-Phenylcyclohexanecarboxamide (intermediate): Also indicates incomplete hydrolysis.

  • General Purification Strategy:

    • Aqueous Wash: Ensure the crude product is thoroughly washed to remove any inorganic salts.

    • Recrystallization: This is the most common and scalable purification method for crystalline solids. Experiment with different solvents. A toluene/heptane or ethanol/water system may be effective.

    • Ion Exchange: For particularly difficult separations, the crude acid can be dissolved in a suitable solvent and passed through an anion exchange resin, which captures the carboxylic acid.[17] After washing the resin to remove neutral impurities (like biphenyl), the pure acid can be eluted by washing with an acidic solution.[17]

Experimental Workflows & Diagrams

Workflow 1: Safe Scale-up of Grignard Reagent Formation

This workflow outlines the critical decision points for safely scaling up the most hazardous step of the synthesis.

Grignard_Scaleup_Workflow cluster_prep Phase 1: Preparation cluster_initiation Phase 2: Initiation cluster_dosing Phase 3: Dosing & Control cluster_troubleshooting Phase 4: Contingency Prep Strictly Anhydrous Setup & Reagents PAT Install In-Situ Probe (FTIR / Temp) Prep->PAT Charge_Mg Charge Reactor with Mg & Solvent PAT->Charge_Mg Add_Portion Add Small Portion (~5%) of Alkyl Halide Charge_Mg->Add_Portion Initiation_Check Monitor for Exotherm (Reaction Initiation) Add_Portion->Initiation_Check Start_Dosing Begin Slow, Controlled Addition of Halide Initiation_Check->Start_Dosing Yes Activate Apply Gentle Heat or Add Activator (e.g., Iodine) Initiation_Check->Activate No Monitor Continuously Monitor Temp & Halide Conc. Start_Dosing->Monitor Complete Dosing Complete Monitor->Complete Stop_Dosing HALT ADDITION IMMEDIATELY Monitor->Stop_Dosing Exotherm Stops or Halide Accumulates Activate->Initiation_Check Stop_Dosing->Monitor Re-initiate Safely

Caption: Decision workflow for safe Grignard reaction scale-up.

Diagram 2: Reaction Mechanism for Grignard Carboxylation and Side Reaction

This diagram illustrates the desired reaction pathway and the common side reaction that leads to a ketone impurity.

Carboxylation_Mechanism cluster_main Desired Pathway cluster_side Side Reaction Pathway RMgX R-MgX (Grignard Reagent) Intermediate R-COO⁻ MgX⁺ (Magnesium Carboxylate) RMgX->Intermediate + CO₂ CO2 O=C=O (Carbon Dioxide) Product R-COOH (Carboxylic Acid) Intermediate->Product + H₃O⁺ Ketone_Int R₂C(O⁻MgX⁺)O⁻MgX⁺ (Dialkoxide Intermediate) Intermediate->Ketone_Int + R-MgX Note This step is minimized by low temperature and inverse addition. H3O H₃O⁺ (Acid Workup) RMgX2 R-MgX (Another Equivalent) Ketone R-CO-R (Ketone Impurity) Ketone_Int->Ketone + H₃O⁺ H3O2 H₃O⁺ (Acid Workup)

Caption: Mechanism of Grignard carboxylation and ketone side-product formation.

Detailed Experimental Protocol: Lab Scale (10g)

This protocol for the Grignard carboxylation route serves as a baseline for scale-up. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials:

  • Magnesium turnings (1.4 g, 57.6 mmol, 1.2 equiv)

  • 1-Bromo-1-phenylcyclohexane (12.0 g, 50.2 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), (100 mL)

  • Dry Ice (CO₂), crushed (approx. 30 g)

  • 6M Hydrochloric Acid (approx. 50 mL)

  • Toluene (for extraction & recrystallization)

  • Heptane (for recrystallization)

Procedure:

  • Grignard Formation:

    • Place the magnesium turnings in a 250 mL 3-neck flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel.

    • Dry the apparatus under vacuum with a heat gun and backfill with nitrogen.

    • Add 20 mL of anhydrous THF to the flask.

    • Dissolve the 1-bromo-1-phenylcyclohexane in 40 mL of anhydrous THF and load it into the addition funnel.

    • Add ~2 mL of the bromide solution to the magnesium suspension. Wait for initiation, which is indicated by gentle bubbling and a slight exotherm. If it does not start, add one small crystal of iodine.

    • Once initiated, begin a slow, dropwise addition of the remaining bromide solution, maintaining a gentle reflux. Use a water bath to control the temperature if necessary. The addition should take approximately 60-90 minutes.

    • After the addition is complete, stir the resulting dark grey/brown mixture for an additional hour at room temperature.

  • Carboxylation:

    • In a separate 500 mL flask, place ~30 g of freshly crushed dry ice.

    • Carefully and slowly, transfer the prepared Grignard reagent solution via cannula onto the dry ice. This process is highly exothermic and will cause vigorous CO₂ sublimation. Control the addition rate to prevent overflow.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature, stirring until all the CO₂ has sublimated and a thick white slurry remains.

  • Work-up and Isolation:

    • Slowly and carefully pour the reaction mixture over ~100 g of ice in a large beaker.

    • Acidify the mixture to pH ~1 by slowly adding 6M HCl. This will dissolve the magnesium salts and protonate the product.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude solid in a minimum amount of hot toluene.

    • Slowly add heptane until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.

    • Collect the white crystalline solid by vacuum filtration, wash with cold heptane, and dry under vacuum.

    • Expected yield: 7-9 g (70-88%) of this compound.

References

Validation & Comparative

A Comparative Analysis for the Medicinal Chemist: 1-Phenylcyclohexanecarboxylic Acid vs. 1-Phenylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we recognize that the selection of a core scaffold is a critical decision in the drug discovery cascade. Subtle structural modifications can profoundly impact a molecule's physicochemical properties, conformational flexibility, and ultimately, its interaction with a biological target. This guide provides an in-depth comparison of two closely related building blocks: 1-phenylcyclohexanecarboxylic acid and 1-phenylcyclopentanecarboxylic acid. By examining their properties, synthesis, and applications, we aim to equip researchers with the necessary insights to make informed decisions in scaffold selection for novel therapeutic agents.

The core distinction lies in the saturated carbocyclic ring: a five-membered cyclopentane versus a six-membered cyclohexane. This seemingly minor difference dictates the three-dimensional space occupied by the molecule, influencing its lipophilicity, rigidity, and how it presents the crucial phenyl and carboxylic acid functionalities to a target protein.

Physicochemical Properties: A Tale of Two Rings

The difference in a single methylene unit between the two structures imparts distinct physicochemical characteristics. These properties are fundamental to a potential drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Property1-Phenylcyclopentanecarboxylic AcidThis compoundRationale for Significance
Molecular Formula C₁₂H₁₄O₂[1]C₁₃H₁₆O₂[2]Defines the elemental composition.
Molecular Weight 190.24 g/mol [1][3]204.26 g/mol [2]Impacts diffusion rates and membrane permeability.
Melting Point 159-161 °C[3][4][5]119-124 °C[6]Indicates crystal packing efficiency and lattice energy. The higher melting point of the cyclopentane derivative suggests a more stable crystal lattice.
XLogP3-AA 2.8[1]3.4[2]A measure of lipophilicity. The larger cyclohexane ring increases lipophilicity, which can affect solubility, membrane permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) 37.3 Ų[1]37.3 Ų[2]Identical, as the polar carboxylic acid group is the sole contributor. This value is critical for predicting cell permeability.

The most telling difference is in the lipophilicity (XLogP3-AA). The addition of a single CH₂ group in the cyclohexyl ring results in a significant increase in lipophilicity compared to the cyclopentyl analog.[1][2] This is a key parameter for medicinal chemists to modulate. A higher LogP can enhance membrane penetration but may also lead to lower aqueous solubility and increased metabolic clearance. The choice between these scaffolds allows for the fine-tuning of this critical property.

Synthesis: A Shared Pathway to Divergent Scaffolds

Both molecules are readily accessible through a common and robust synthetic pathway, starting from phenylacetonitrile. This shared route allows for the efficient generation of both scaffolds for comparative biological screening. The key differentiator in the synthesis is the choice of the dihaloalkane, which dictates the size of the resulting cycloalkane ring.

The general synthesis proceeds via a two-step sequence: C-alkylation followed by nitrile hydrolysis.

G cluster_0 Step 1: Cyclization via Dialkylation cluster_1 Step 2: Nitrile Hydrolysis PN Phenylacetonitrile PCN 1-Phenylcycloalkanecarbonitrile PN->PCN 1. DHA X-(CH₂)n-X (n=4 for Cyclopentyl) (n=5 for Cyclohexyl) DHA->PCN 2. Base Strong Base (e.g., NaOH, NaH) Base->PCN Deprotonation Solvent Solvent (e.g., DMSO) Solvent->PCN PCN2 1-Phenylcycloalkanecarbonitrile Final 1-Phenylcycloalkanecarboxylic Acid PCN2->Final Acid Acid/Base Catalysis Heat (≥120°C) Acid->Final

Caption: General synthetic workflow for 1-phenylcycloalkanecarboxylic acids.

Experimental Protocol: Synthesis of 1-Phenylcyclopentanecarboxylic Acid

This protocol is a self-validating system, incorporating steps for purification and characterization to ensure the final product's identity and purity.

Objective: To synthesize 1-phenylcyclopentanecarboxylic acid from phenylacetonitrile and 1,4-dibromobutane.[7]

Materials:

  • Phenylacetonitrile

  • 1,4-Dibromobutane

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of 1-Phenyl-1-cyclopentanecarbonitrile.

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetonitrile and DMSO (a weight ratio of 1:1 to 1:2 is typical).[7]

    • With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide. The benzylic proton of phenylacetonitrile is acidic and will be deprotonated by the strong base to form a resonance-stabilized carbanion. DMSO is an excellent solvent for this type of reaction.

    • Slowly add 1,4-dibromobutane dropwise. The reaction is exothermic; maintain the temperature as needed with an ice bath. The carbanion acts as a nucleophile, displacing one bromide. A second intramolecular alkylation occurs to form the five-membered ring.

    • After the addition is complete, heat the mixture to ensure the reaction goes to completion. Monitor by TLC.

    • Cool the reaction mixture and partition between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude nitrile intermediate.

  • Step 2: Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid.

    • Combine the crude 1-phenyl-1-cyclopentanecarbonitrile with concentrated hydrochloric acid in a flask suitable for high-temperature reactions.

    • Heat the mixture to reflux (typically ≥120°C) for several hours.[7] The nitrile is hydrolyzed under these harsh acidic conditions, first to an amide and then to the carboxylic acid, releasing ammonium chloride as a byproduct.

    • Cool the reaction mixture. The carboxylic acid product will often precipitate.

    • Collect the solid product by vacuum filtration.

  • Step 3: Purification and Validation.

    • Recrystallize the crude solid from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain the purified 1-phenylcyclopentanecarboxylic acid.

    • Dry the purified crystals under vacuum.

    • Validation: Confirm the product's identity and purity by measuring its melting point (literature: 159-161 °C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).[3]

Applications & Structure-Activity Relationships (SAR)

The true value of these scaffolds is realized in their application as building blocks for pharmacologically active molecules. The choice between the five- and six-membered rings is a classic medicinal chemistry strategy to explore a target's binding pocket and optimize a lead compound's properties.

1-Phenylcyclopentanecarboxylic acid is a well-documented intermediate in the synthesis of several drugs.[8]

  • Antitussives & Antispasmodics: It is a precursor to drugs like Caramiphen and Pentoxyverine.[5][8] Esters of this acid with amino alcohols have shown antispasmodic and antitussive properties.[7]

  • Synthetic Precursor: It has been used to prepare precursors for the solid-phase synthesis of isoxazole and isoxazoline derivatives, which are important heterocyclic motifs in drug discovery.

While specific drug examples for the 1-phenylcyclohexane analog are less prominent in the literature, its derivatives are actively explored. The phenylcyclohexane motif is found in inhibitors of BACE-1, an enzyme relevant to Alzheimer's disease, where in some cases the cyclohexyl analog was significantly more potent than the corresponding phenyl analog.[9] This highlights that replacing an aromatic ring with a saturated one can sometimes improve binding affinity.[9]

The core principle is that the cycloalkane ring acts as a non-polar scaffold that orients the phenyl and carboxyl groups. The change in ring size alters the bond angles and conformational preferences, which in turn changes the spatial relationship between these key functional groups.

G cluster_0 Scaffold Selection in Lead Optimization cluster_1 Structural Modification cluster_2 Property Modulation cluster_3 Biological Outcome Core Core Scaffold (1-Phenylcycloalkane) Cyclopentyl Cyclopentyl Ring (More Planar, Rigid) Core->Cyclopentyl n=4 Cyclohexyl Cyclohexyl Ring (Chair/Boat Conformations) Core->Cyclohexyl n=5 P_CP Lower Lipophilicity (LogP ~2.8) Cyclopentyl->P_CP P_CH Higher Lipophilicity (LogP ~3.4) Cyclohexyl->P_CH BO_CP Altered Potency/Selectivity (e.g., Antitussive Precursor) P_CP->BO_CP BO_CH Different Potency/Selectivity (e.g., BACE-1 Inhibitor Motif) P_CH->BO_CH

Caption: Logical workflow for scaffold-based drug design and SAR exploration.

Conclusion

This compound and 1-phenylcyclopentanecarboxylic acid are more than just simple organic molecules; they are valuable tools in the arsenal of the medicinal chemist. While they share a common synthetic heritage, the single-carbon difference in their cycloalkane rings leads to distinct physicochemical profiles, particularly in lipophilicity and conformational behavior.

  • 1-Phenylcyclopentanecarboxylic acid offers a more compact and less lipophilic scaffold, with a proven track record as an intermediate for established drugs.

  • This compound provides a larger, more lipophilic, and conformationally flexible alternative, which can be advantageous for filling larger hydrophobic binding pockets.

The choice between them is not a matter of inherent superiority but of strategic design. Their availability and straightforward synthesis allow for parallel exploration, enabling researchers to systematically probe structure-activity relationships and rationally design molecules with optimized properties for a given biological target.

References

A Comparative Guide to the Biological Activity of 1-Phenylcyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the privileged scaffold of the cyclohexane ring, particularly when substituted with a phenyl group, offers a versatile platform for designing novel therapeutics. This guide provides an in-depth comparison of the biological activities of 1-phenylcyclohexanecarboxylic acid and its derivatives, moving beyond a simple cataloging of compounds to an exploration of their structure-activity relationships (SAR) and the experimental methodologies used to characterize them. We will delve into several key areas where these derivatives have shown significant promise: as selective sigma-1 receptor ligands, inhibitors of 5-alpha reductase, anti-inflammatory agents, and anticonvulsants.

Selective Sigma-1 Receptor Ligands: Modulating Cellular Stress and Neuroprotection

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and calcium signaling.[1] Its modulation has emerged as a promising strategy for various neurological and psychiatric disorders.[1]

Structure-Activity Relationship Insights

A study on derivatives of 1-phenylcycloalkanecarboxylic acid, specifically analogs of the antitussive agent carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), has revealed key structural features for potent and selective sigma-1 receptor binding. The parent compound itself binds with high affinity to sigma sites. Key modifications that enhance selectivity over muscarinic and PCP receptors include:

  • Replacement of the ester functional group: Converting the ester to an amide, methyl ether, or methylamine can significantly increase selectivity.

  • Modification of the cycloalkane ring: Altering the ring size from cyclopentyl to a smaller cyclopropyl ring or a simple methyl group can maintain high affinity while improving the selectivity profile.

  • Variation of the amine moiety: Replacing the diethylamino group with a morpholino substituent has been shown to yield compounds with over 220-fold selectivity for sigma-1 receptors over muscarinic receptors.[2]

Notably, none of the tested 1-phenylcycloalkanecarboxylic acid derivatives showed significant affinity for PCP binding sites, highlighting a divergence in the pharmacophore requirements for these two receptor systems.[2]

Comparative Biological Activity Data
Compound/Derivative ClassTargetKey Structural FeaturesKi (nM) for Sigma-1Selectivity Profile
Carbetapentane AnalogsSigma-1 ReceptorPhenyl-cycloalkane core, varied ester/amide/ether linkage and terminal amineHigh affinity (specific Ki values vary by analog)High selectivity over sigma-2, muscarinic, and PCP receptors with specific modifications[2]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol is essential for determining the binding affinity (Ki) of novel this compound derivatives for the sigma-1 receptor.

Objective: To quantify the binding affinity of test compounds by measuring their ability to displace a known radioligand from the sigma-1 receptor.

Materials:

  • Guinea pig liver membrane homogenates (a rich source of sigma-1 receptors)

  • [³H]-(+)-pentazocine (a selective sigma-1 receptor radioligand)[2]

  • Haloperidol (for defining non-specific binding)[3]

  • Test compounds (this compound derivatives)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig liver as described in established protocols.

  • Assay Setup: In a 96-well plate, set up the following in duplicate for each concentration of the test compound:

    • Total Binding: Membrane homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 1.0 nM), and incubation buffer.[3]

    • Non-specific Binding: Same as total binding, but with the addition of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to saturate the receptors.[3]

    • Test Compound: Same as total binding, but with varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[2]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway Diagram

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Ca2+ release Neuroprotection Neuroprotection & Cell Survival S1R->Neuroprotection Promotes Ca_ER Ca2+ Mito Mitochondrial function (ATP production) Ligand 1-Phenylcyclohexanecarboxylic Acid Derivative (Ligand) Ligand->S1R Binds to Ca_Mito Ca2+ Ca_ER->Ca_Mito Uptake Ca_Mito->Mito Cell_Stress Cellular Stress (e.g., Oxidative Stress) Cell_Stress->S1R Activates

Caption: Sigma-1 receptor signaling pathway.

Inhibition of 5-Alpha Reductase: A Target for Androgen-Dependent Conditions

5-alpha reductase is a crucial enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT).[4] The inhibition of this enzyme is a key therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[5][6]

Structure-Activity Relationship Insights

Research into nonsteroidal mimics of steroidal 5-alpha reductase inhibitors has identified cyclohex-1-ene carboxylic acids as a promising scaffold. A study on 4-(2-phenylethyl)cyclohex-1-ene carboxylic acid derivatives revealed the following SAR:

  • Substituents on the phenyl ring: The nature of the substituent at the para position of the phenyl ring significantly influences inhibitory activity. A derivative with an N,N-diisopropylcarbamoyl group was found to be the most potent inhibitor of the prostatic isozyme (type 2).[7]

Comparative Biological Activity Data
CompoundTargetKey Structural FeaturesIC50 (nM)
4-(2-(4-(N,N-diisopropylcarbamoyl)phenyl)ethyl)cyclohex-1-ene carboxylic acid5-alpha reductase type 2N,N-diisopropylcarbamoyl substituent760[7]
Experimental Protocol: 5-Alpha Reductase Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory potential of this compound derivatives on 5-alpha reductase activity.

Objective: To determine the IC50 value of test compounds against 5-alpha reductase by measuring the reduction in the conversion of testosterone to DHT.

Materials:

  • Rat liver microsomes (as a source of 5-alpha reductase)[8]

  • Testosterone (substrate)[9]

  • NADPH (cofactor)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Finasteride or Dutasteride (positive controls)[4]

  • Reaction buffer (e.g., phosphate buffer, pH 6.5)[9]

  • Quenching solution (e.g., 1 N HCl)[9]

  • Analytical system for DHT quantification (e.g., HPLC or LC-MS)[10]

Procedure:

  • Assay Setup: In microcentrifuge tubes, pre-incubate the rat liver microsomes with the test compound or vehicle control in the reaction buffer for 15 minutes at 37°C.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding testosterone and NADPH to each tube.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.[9]

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the steroids (testosterone and DHT) from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Quantification: Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis. Quantify the amount of DHT produced using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action Diagram

five_alpha_reductase_moa Testosterone Testosterone Five_AR 5-Alpha Reductase Testosterone->Five_AR Substrate DHT Dihydrotestosterone (DHT) Five_AR->DHT Conversion Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Binds to Inhibitor 1-Phenylcyclohexanecarboxylic Acid Derivative Inhibitor->Five_AR Inhibits Gene_Transcription Gene Transcription (Prostate growth, Hair loss) Androgen_Receptor->Gene_Transcription Activates tlr4_pathway cluster_membrane Cell Membrane TLR4 TLR4/MD2 Complex MyD88 MyD88-dependent Pathway TLR4->MyD88 Activates LPS LPS LPS->TLR4 Binds to Inhibitor 1-Phenylcyclohexanecarboxylic Acid Derivative Inhibitor->MyD88 Inhibits (potential site) NFkB NF-κB Activation Inhibitor->NFkB Inhibits (potential site) MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates mes_workflow start Start dosing Administer Test Compound or Vehicle to Mice Groups start->dosing peak_effect Wait for Time of Peak Effect dosing->peak_effect anesthetize Apply Topical Anesthetic and Saline to Corneas peak_effect->anesthetize stimulate Deliver Supramaximal Electrical Stimulus via Corneal Electrodes anesthetize->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe decision Tonic Hindlimb Extension Abolished? observe->decision protected Record as 'Protected' decision->protected Yes not_protected Record as 'Not Protected' decision->not_protected No analysis Calculate ED50 using Probit Analysis protected->analysis not_protected->analysis end End analysis->end

References

A Comparative Guide to the Validation of Analytical Methods for 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification of 1-Phenylcyclohexanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental principles and rationale behind method selection, optimization, and validation. We will explore and contrast High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing the supporting data and procedural details necessary to establish a robust and reliable analytical system.

Introduction: The Analytical Imperative

This compound (PCCA), with the molecular formula C₁₃H₁₆O₂[1][2], is a compound of interest in various stages of pharmaceutical development, potentially as a process impurity, starting material, or metabolite. Accurate and precise quantification is therefore not merely an academic exercise but a critical component of quality control and regulatory compliance. The validation of an analytical procedure is the formal process of demonstrating its fitness for the intended purpose[3]. This process is rigorously governed by international guidelines, primarily those from the International Council for Harmonisation (ICH), such as ICH Q2(R2), and national regulatory bodies like the U.S. Food and Drug Administration (FDA)[3][4][5][6].

The modern approach to validation, as outlined in ICH Q14, introduces the concept of the Analytical Target Profile (ATP). The ATP prospectively defines the method's purpose and its required performance characteristics, ensuring that the method is fit-for-purpose from the outset of development[5].

Below is a conceptual workflow for establishing a validated analytical method, beginning with the definition of its objectives.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) (e.g., Quantify PCCA in Drug Substance) MethodDev Method Development & Optimization (Select Technique, Column, Mobile Phase, etc.) ATP->MethodDev PreVal Pre-Validation Assessment (System Suitability, Preliminary Specificity) MethodDev->PreVal Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) PreVal->Protocol Execution Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Execution Report Generate Validation Report (Summarize Data, Conclude on Fitness-for-Purpose) Execution->Report Lifecycle Implement for Routine Use (Ongoing Monitoring, Revalidation as needed) Report->Lifecycle

Caption: General Workflow for Analytical Method Validation.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is the most critical decision in method development. For this compound, the primary candidates are HPLC, GC-MS, and LC-MS/MS. Each offers a distinct balance of specificity, sensitivity, cost, and complexity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of most quality control laboratories. It excels at separating non-volatile compounds. For PCCA, Reverse-Phase (RP) HPLC is the logical choice, where the analyte is retained on a non-polar stationary phase. The presence of the phenyl group provides a chromophore, making UV detection a viable and cost-effective option.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns[7]. However, the carboxylic acid group in PCCA is polar and non-volatile, making it unsuitable for direct GC analysis. A chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester[8]. While adding a step to sample preparation, this can significantly enhance sensitivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique represents the gold standard for high-sensitivity, high-specificity analysis, particularly in complex biological matrices. It couples the separation power of HPLC with the precise detection of tandem mass spectrometry. While direct analysis is possible, derivatization can sometimes be employed to improve chromatographic retention and ionization efficiency[9][10].

Performance Comparison

The following table summarizes the typical performance characteristics expected from a validated method for each technique. These values are illustrative and must be confirmed during formal validation.

Validation Parameter RP-HPLC-UV GC-MS (with Derivatization) LC-MS/MS ICH Q2(R2) Guideline
Specificity / Selectivity Good; demonstrated by peak purity & resolution from interferents.Excellent; confirmed by retention time and unique mass spectrum.Superior; confirmed by retention time and specific MRM transitions.The ability to assess the analyte unequivocally in the presence of components that may be expected to be present[11].
Linearity (R²) > 0.998> 0.998> 0.999A linear relationship between concentration and signal should be demonstrated across the range[11].
Range 80-120% of nominal concentration for assay.LOQ to 120% of specification for impurities.LOQ to upper limit of linearity.The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have suitable precision, accuracy, and linearity[12].
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%The closeness of test results to the true value. Typically assessed via recovery of spiked analyte[5].
Precision (% RSD) Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: ≤ 1.5%Intermediate: ≤ 2.5%The closeness of agreement among a series of measurements. Assessed at repeatability and intermediate precision levels[11].
Limit of Quantitation (LOQ) ~ 0.1 - 1.0 µg/mL~ 1 - 10 ng/mL~ 0.01 - 0.1 ng/mLThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness Assessed by varying pH, mobile phase composition, flow rate.Assessed by varying oven ramp rate, inlet temperature.Assessed by varying mobile phase composition, source parameters.A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[3].

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for two distinct, validated methods. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

Protocol 1: Quantitative Analysis by Reverse-Phase HPLC-UV

This method is ideal for routine quality control, such as the assay of PCCA in a drug substance or for monitoring its level in stability studies.

Scientific Rationale: Reverse-phase chromatography is selected due to the moderate hydrophobicity of PCCA (LogP ≈ 3.4)[1]. A C18 column provides a non-polar stationary phase for effective retention. An acidic mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, ensuring the analyte is in its more hydrophobic, neutral form. This leads to consistent retention, improved peak shape, and reliable quantification[13]. UV detection around 210 nm is chosen to capture the absorbance of the phenyl ring.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock 1. Prepare 1.0 mg/mL PCCA Stock in Diluent Cal 2. Create Calibration Curve (e.g., 5 standards from 0.1-100 µg/mL) Stock->Cal Sample 3. Accurately weigh sample and dissolve in Diluent Stock->Sample Quantify 8. Quantify against Calibration Curve Cal->Quantify Inject 4. Inject onto HPLC System Sample->Inject Separate 5. Separate on C18 Column Inject->Separate Detect 6. Detect by UV at 210 nm Separate->Detect Integrate 7. Integrate Peak Area Integrate->Quantify Report 9. Report Result Quantify->Report

Caption: Experimental Workflow for HPLC-UV Analysis.

Methodology:

  • Preparation of Solutions:

    • Mobile Phase: Prepare a solution of Acetonitrile and Water (50:50 v/v) containing 0.1% Phosphoric Acid. Filter through a 0.45 µm membrane filter and degas. Rationale: Phosphoric acid ensures a low pH to keep the analyte in its protonated state.

    • Diluent: Use the Mobile Phase as the diluent to ensure compatibility with the chromatographic system.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution to cover the desired analytical range (e.g., 1.0 µg/mL to 150 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of PCCA into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent. This yields a target concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Inject the diluent, a placebo (if applicable), and a spiked sample to demonstrate that no interfering peaks co-elute with the PCCA peak.

    • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.

    • Accuracy: Analyze samples spiked with PCCA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0-102.0%[14].

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 1.5%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD for the combined data should be ≤ 2.0%.

Protocol 2: Trace Analysis by GC-MS with Silylation

This method is suited for identifying and quantifying low levels of PCCA, for instance as a genotoxic impurity or in a complex matrix where high specificity is required.

Scientific Rationale: Direct GC analysis of PCCA is not feasible due to its high boiling point and polar carboxylic acid group. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This TMS-ester is significantly more volatile and thermally stable, allowing it to pass through the GC system and produce sharp chromatographic peaks[15]. Mass spectrometric detection provides definitive identification based on the analyte's fragmentation pattern and allows for highly selective quantification using selected ion monitoring (SIM).

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Extract 1. Extract PCCA from matrix (e.g., Liquid-Liquid or SPE) Dry 2. Evaporate solvent to dryness under Nitrogen stream Deriv 3. Add BSTFA + catalyst Heat at 60°C for 30 min Recon 4. Reconstitute in Hexane Inject 5. Inject into GC-MS System Recon->Inject Separate 6. Separate on DB-5ms Column Inject->Separate Detect 7. Detect by MS (Scan or SIM mode) Separate->Detect Identify 8. Identify by Retention Time & Mass Spectrum Quantify 9. Quantify using Quantifier Ion Identify->Quantify Report 10. Report Result Quantify->Report

Caption: Experimental Workflow for GC-MS Analysis with Derivatization.

Methodology:

  • Sample Preparation and Derivatization:

    • Extraction (if necessary): For samples in an aqueous matrix, perform a liquid-liquid extraction into a solvent like ethyl acetate after acidifying the sample to pH < 3. For more complex matrices, use Solid Phase Extraction (SPE)[8].

    • Drying: Evaporate the extraction solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it will consume the derivatizing reagent.

    • Derivatization: To the dried residue, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 100 µL of pyridine (as a catalyst). Cap the vial tightly and heat at 60°C for 30 minutes.

    • Final Sample: After cooling, the sample is ready for injection. If necessary, it can be diluted with a non-polar solvent like hexane.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent). Rationale: A non-polar 5% phenyl-methylpolysiloxane column provides good general-purpose separation.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Program: Initial temperature 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Detection:

      • Full Scan Mode: m/z 40-450 for initial identification.

      • Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of the PCCA-TMS ester (e.g., m/z 276 [M+], 261 [M-CH₃]+, 159). The specific ions must be determined from the full scan spectrum of a reference standard.

  • Validation Procedure:

    • Specificity: Confirmed by the unique retention time and the relative abundances of ions in the mass spectrum compared to a reference standard.

    • Linearity, Accuracy, Precision: Follow the same principles as the HPLC method, but using derivatized standards and samples. The acceptance criteria may be slightly wider due to the additional sample preparation step (e.g., accuracy 95-105%, precision %RSD ≤ 5%).

    • Limit of Quantitation (LOQ): Determined as the lowest concentration on the calibration curve that can be measured with acceptable precision (%RSD ≤ 20%) and accuracy (80-120%).

Conclusion and Method Selection

The validation of an analytical method is a systematic process that proves its reliability for a specific purpose. For the analysis of this compound, several robust techniques are available.

  • RP-HPLC-UV is the preferred method for routine QC and assays where concentration levels are relatively high and the sample matrix is simple. It is reliable, cost-effective, and widely available.

  • GC-MS with derivatization is an excellent choice for trace-level quantification and unambiguous identification, especially when dealing with potential impurities. The requirement for derivatization adds complexity but yields significant gains in selectivity and sensitivity.

  • LC-MS/MS offers the ultimate performance for challenging applications, such as bioanalysis in plasma or urine, where extremely low detection limits and high throughput are required.

The final selection should be guided by the Analytical Target Profile (ATP), balancing the required performance characteristics against the available instrumentation and the complexity of the sample matrix. By grounding the chosen method in the principles of ICH guidelines and thoroughly documenting its performance, researchers can ensure the generation of trustworthy and scientifically sound data.

References

Navigating the Maze of Immunoassays: A Comparative Guide to the Cross-Reactivity of 1-Phenylcyclohexanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical toxicology and drug development, the specificity of immunoassays is paramount. This guide delves into the critical issue of cross-reactivity, focusing on analogs of 1-Phenylcyclohexanecarboxylic acid, a compound class structurally related to the dissociative anesthetic phencyclidine (PCP). Understanding the cross-reactivity of these analogs is not merely an academic exercise; it has profound implications for the accuracy of drug screening, the interpretation of toxicological findings, and the development of targeted therapeutic interventions.

As Senior Application Scientists, we recognize that a nuanced understanding of antibody-antigen interactions is essential. This guide moves beyond a simple cataloging of data to provide a deeper, mechanistic understanding of why certain analogs exhibit cross-reactivity while others do not. We will explore the subtle interplay of molecular structure, antibody binding pockets, and assay formats that collectively determine the specificity of an immunoassay.

The Structural Basis of Cross-Reactivity: A Tale of Three Rings

The potential for a this compound analog to cross-react in a phencyclidine immunoassay is fundamentally rooted in its structural similarity to the target analyte, PCP. The core structure of PCP, consisting of a phenyl ring, a cyclohexyl ring, and a piperidine ring, is the primary determinant for antibody recognition.[1] Any modification to these three rings can significantly alter the binding affinity of an antibody.

Changes to the cyclohexyl or piperidine rings tend to decrease reactivity, while modifications to the phenyl ring can, in some cases, increase it.[1] This principle forms the basis for understanding the cross-reactivity profiles of various PCP analogs. For instance, the introduction of hydroxyl or chloro groups can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with the antibody's binding site.

dot graph "Structural_Similarity_and_Cross_Reactivity" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

PCP [label="Phencyclidine (PCP)\n(Target Analyte)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; Analog1 [label="Hydroxy-PCP\n(High Cross-Reactivity)", pos="-3,0!"]; Analog2 [label="Chloro-PCP\n(High Cross-Reactivity)", pos="3,0!"]; Analog3 [label="this compound\n(Potential Cross-Reactivity)", pos="0,-2!"]; Analog4 [label="Structurally Dissimilar Compound\n(Low/No Cross-Reactivity)", pos="-4,-4!"];

PCP -- Analog1 [label="Structural Similarity"]; PCP -- Analog2 [label="Structural Similarity"]; PCP -- Analog3 [label="Structural Similarity"]; PCP -- Analog4 [label="Low Structural Similarity", style=dashed]; } Caption: Relationship between structural similarity to PCP and the likelihood of cross-reactivity.

Comparative Analysis of Cross-Reactivity: A Data-Driven Approach

To provide a clear and objective comparison, the following table summarizes the cross-reactivity of various PCP analogs in commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The data is presented as the percentage of cross-reactivity relative to phencyclidine.

Analog% Cross-Reactivity (ELISA)Reference
Phencyclidine (PCP) 100% (Reference Standard)
Hydroxy-PCP151.7%[2]
Chloro-PCP136.6%[2]
Fluoro-PCP56.6%[2]
Methoxy-PCE4.18%[2]
Hydroxy-PCE6.85%[2]
MethoxpropamineNo Cross-Reactivity[2]
Deschloro-N-ethyl ketamineNo Cross-Reactivity[2]

Note: While direct experimental data for this compound was not found in the reviewed literature, its structural similarity to PCP suggests a potential for cross-reactivity. Further experimental validation is required to quantify this interaction.

Experimental Protocols: A Guide to Best Practices

The accurate determination of cross-reactivity is contingent on rigorous experimental design and execution. Here, we outline a standard protocol for assessing the cross-reactivity of PCP analogs using a competitive ELISA.

Protocol: Competitive ELISA for PCP Analog Cross-Reactivity

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • PCP-BSA Conjugate: Prepare a 1 µg/mL solution of PCP conjugated to Bovine Serum Albumin (BSA) in coating buffer.
  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 1% BSA in PBST.
  • Primary Antibody: Anti-PCP monoclonal antibody diluted in blocking buffer. The optimal dilution should be determined by titration.
  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG diluted in blocking buffer.
  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.
  • Stop Solution: 2 M Sulfuric Acid.
  • Analogs: Prepare a series of dilutions for PCP (standard) and each analog in a suitable buffer.

2. Assay Procedure:

dot graph "ELISA_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_Plate_Preparation" { label = "Plate Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; Coat [label="Coat Plate with\nPCP-BSA Conjugate"]; Wash1 [label="Wash"]; Block [label="Block with BSA"]; Wash2 [label="Wash"]; }

subgraph "cluster_Competitive_Binding" { label = "Competitive Binding"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; Add_Sample [label="Add Standard/Analog\nand Primary Antibody"]; Incubate1 [label="Incubate"]; Wash3 [label="Wash"]; }

subgraph "cluster_Detection" { label = "Detection"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; Add_Secondary [label="Add HRP-conjugated\nSecondary Antibody"]; Incubate2 [label="Incubate"]; Wash4 [label="Wash"]; Add_Substrate [label="Add TMB Substrate"]; Incubate3 [label="Incubate in Dark"]; Add_Stop [label="Add Stop Solution"]; Read [label="Read Absorbance at 450 nm", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

Coat -> Wash1 -> Block -> Wash2 -> Add_Sample -> Incubate1 -> Wash3 -> Add_Secondary -> Incubate2 -> Wash4 -> Add_Substrate -> Incubate3 -> Add_Stop -> Read; } Caption: Step-by-step workflow for the competitive ELISA protocol.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance at 450 nm against the logarithm of the PCP concentration.
  • Determine the IC50 value for PCP (the concentration that causes 50% inhibition of the signal).
  • For each analog, determine the concentration that causes 50% inhibition (IC50).
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of PCP / IC50 of Analog) x 100

Causality Behind Experimental Choices:

  • Competitive Format: This format is ideal for quantifying the binding affinity of small molecules like PCP and its analogs. The competition between the free analog and the immobilized PCP-BSA conjugate for a limited number of antibody binding sites provides a sensitive measure of relative affinity.

  • Monoclonal Antibodies: The use of monoclonal antibodies is crucial for ensuring lot-to-lot consistency and specificity.[3] Polyclonal antibodies, while sometimes used, can introduce variability due to their heterogeneous nature.

  • Blocking Step: The blocking step with BSA is essential to prevent non-specific binding of antibodies to the microplate surface, which would lead to high background noise and inaccurate results.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating elements to ensure the trustworthiness of the results:

  • Standard Curve: The inclusion of a PCP standard curve in every assay allows for the normalization of results and confirms the assay is performing within expected parameters.

  • Positive and Negative Controls: Running known cross-reactive and non-reactive compounds as controls helps to validate the specificity of the antibody and the overall assay performance.

  • Replicate Wells: Analyzing all samples and standards in at least duplicate allows for the assessment of intra-assay variability and improves the statistical significance of the results.

Conclusion: The Imperative of Comprehensive Cross-Reactivity Profiling

The data and methodologies presented in this guide underscore the critical importance of thoroughly characterizing the cross-reactivity of any new compound that is structurally related to a known analyte of interest. For researchers in drug discovery, this is essential for developing specific and reliable screening assays. For toxicologists and forensic scientists, a comprehensive understanding of cross-reactivity is vital for the accurate interpretation of immunoassay results and the avoidance of false positives.[4]

While direct data for this compound remains to be established, its structural similarity to phencyclidine warrants its inclusion in any comprehensive cross-reactivity panel for PCP immunoassays. The experimental framework provided here offers a robust starting point for such investigations. As the landscape of novel psychoactive substances continues to evolve, a proactive and data-driven approach to understanding cross-reactivity will remain an indispensable tool for the scientific community.

References

A Researcher's Guide to the Pharmacological Benchmarkinge of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigative Framework for Uncovering Novel Bioactivity

Introduction: Rationale for a Targeted Investigation

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. 1-Phenylcyclohexanecarboxylic acid, a compound with a unique structural motif, presents an intriguing case for pharmacological investigation. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural characteristics provide a compelling rationale for a targeted benchmarking study against known inhibitors of key neurological targets.

This guide outlines a comprehensive, multi-pronged approach to systematically evaluate the inhibitory potential of this compound. Our investigative strategy is anchored in structural analogy, proposing three primary, plausible biological targets:

  • The α2δ-1 Subunit of Voltage-Gated Calcium Channels (VGCCs): The presence of a cyclohexanecarboxylic acid moiety bears a structural resemblance to the gabapentinoid class of drugs, such as gabapentin and pregabalin. These compounds are established ligands for the α2δ-1 subunit of VGCCs, modulating neurotransmitter release.[1]

  • The N-Methyl-D-Aspartate (NMDA) Receptor: The phenylcyclohexane scaffold is a core component of known NMDA receptor antagonists like phencyclidine (PCP).[2] This structural overlap suggests a potential for interaction with the NMDA receptor, a critical player in synaptic plasticity and excitotoxicity.[3]

  • The Sigma-1 (σ1) Receptor: Recent studies have highlighted that derivatives of 1-phenylcycloalkanecarboxylic acid can act as potent and selective ligands for the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and disease states.[4][5]

This guide will provide a detailed roadmap for the experimental benchmarking of this compound against well-characterized inhibitors of these three targets. We will delve into the causality behind the selection of specific assays, provide detailed, step-by-step protocols for their execution, and present a framework for the comparative analysis of the obtained data. The objective is to furnish researchers, scientists, and drug development professionals with a robust and scientifically rigorous protocol to elucidate the potential pharmacological profile of this intriguing compound.

Benchmarking Against Known Inhibitors: A Multi-Target Approach

To comprehensively assess the pharmacological profile of this compound (referred to henceforth as the "Test Compound"), a comparative analysis against established inhibitors for each of the three proposed targets is essential.

Target 1: α2δ-1 Subunit of Voltage-Gated Calcium Channels
  • Known Inhibitors for Comparison:

    • Gabapentin: A first-generation gabapentinoid.[6]

    • Pregabalin: A second-generation gabapentinoid with higher binding affinity for the α2δ-1 subunit compared to gabapentin.[7][8]

Target 2: NMDA Receptor
  • Known Inhibitors for Comparison:

    • Ketamine: A non-competitive NMDA receptor antagonist.[9]

    • Phencyclidine (PCP): A potent non-competitive NMDA receptor antagonist that binds to a site within the ion channel.[10]

Target 3: Sigma-1 (σ1) Receptor
  • Known Inhibitors for Comparison:

    • BD-1063: A potent and selective sigma-1 receptor antagonist.[6][11]

    • NE-100: Another highly selective sigma-1 receptor antagonist.[9][12]

Experimental Methodologies: A Step-by-Step Guide

The following section details the experimental protocols necessary to quantify the interaction of the Test Compound with the proposed targets and to compare its activity with the selected known inhibitors.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13] These assays will provide the inhibition constant (Ki) of the Test Compound for each target, allowing for a direct comparison with the known inhibitors.

Experimental Workflow: Radioligand Binding Assays

prep Prepare Membrane Homogenates (expressing the target receptor) incubate Incubate Membranes with Radioligand and varying concentrations of Test Compound or Known Inhibitor prep->incubate separate Separate Bound and Free Radioligand (via rapid vacuum filtration) incubate->separate quantify Quantify Radioactivity (using a scintillation counter) separate->quantify analyze Data Analysis (calculate IC50 and Ki values) quantify->analyze

Caption: Workflow for Radioligand Binding Assays.

Protocol 1: α2δ-1 Subunit Radioligand Binding Assay

  • Membrane Preparation: Utilize membrane preparations from cell lines stably expressing the human α2δ-1 subunit or from porcine brain tissue.[14]

  • Radioligand: Employ [³H]-gabapentin or a similar suitable radioligand.

  • Assay Buffer: A standard buffer such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of the Test Compound, gabapentin, or pregabalin for 60 minutes at room temperature.

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold assay buffer and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: NMDA Receptor Radioligand Binding Assay

  • Membrane Preparation: Use rat cortical membranes, which are a rich source of NMDA receptors.[7]

  • Radioligand: Utilize [³H]-(+)-MK-801, a high-affinity NMDA receptor channel blocker.[7]

  • Assay Buffer: A suitable buffer such as 50 mM Tris-acetate, pH 7.4.

  • Incubation: Incubate the membranes with [³H]-(+)-MK-801 and varying concentrations of the Test Compound, ketamine, or PCP in the presence of saturating concentrations of glutamate and glycine to ensure the receptor is in an activated state.

  • Separation and Quantification: Follow the same procedure as described for the α2δ-1 assay.

  • Data Analysis: Calculate IC50 and Ki values as described above.

Protocol 3: Sigma-1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Guinea pig liver membranes are a standard source for sigma-1 receptor binding assays due to their high receptor density.[15]

  • Radioligand: Use [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[15]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Incubation: Incubate the membranes with [³H]-(+)-pentazocine and a range of concentrations of the Test Compound, BD-1063, or NE-100.

  • Separation and Quantification: Follow the procedure outlined in the previous protocols.

  • Data Analysis: Determine the IC50 and Ki values.

Electrophysiology: Assessing Functional Inhibition

Electrophysiological techniques, particularly the patch-clamp method, are crucial for evaluating the functional consequences of a compound binding to an ion channel or receptor.[8]

Experimental Workflow: Patch-Clamp Electrophysiology

cell_prep Prepare Cells (e.g., cultured neurons or heterologous expression system) patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch record_base Record Baseline Currents (e.g., VGCC or NMDA-mediated currents) patch->record_base apply_comp Apply Test Compound or Known Inhibitor record_base->apply_comp record_post Record Currents in the Presence of the Compound apply_comp->record_post analyze Analyze Current Inhibition (determine IC50) record_post->analyze

Caption: Workflow for Patch-Clamp Electrophysiology.

Protocol 4: Whole-Cell Patch-Clamp Analysis of Voltage-Gated Calcium Channels

  • Cell System: Use dorsal root ganglion (DRG) neurons or a heterologous expression system (e.g., HEK293 cells) co-expressing the α1, β, and α2δ-1 subunits of a voltage-gated calcium channel.[10]

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Current Elicitation: Elicit calcium currents by applying depolarizing voltage steps from a holding potential of -80 mV.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with varying concentrations of the Test Compound, gabapentin, or pregabalin.

  • Data Acquisition and Analysis: Record the peak current amplitude at each concentration and construct a concentration-response curve to determine the IC50 for current inhibition.

Protocol 5: Whole-Cell Patch-Clamp Analysis of NMDA Receptors

  • Cell System: Utilize cultured hippocampal or cortical neurons, or a heterologous system expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).[5]

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Current Elicitation: Elicit NMDA receptor-mediated currents by brief application of NMDA and glycine.

  • Compound Application: Perfuse the cells with the Test Compound, ketamine, or PCP at various concentrations.

  • Data Acquisition and Analysis: Measure the inhibition of the NMDA-evoked current and determine the IC50 value.

Functional Cell-Based Assays: Probing Downstream Effects

Functional cell-based assays are essential for understanding the cellular consequences of receptor modulation.

Protocol 6: Sigma-1 Receptor Functional Assay (Neurite Outgrowth Inhibition)

The sigma-1 receptor is known to modulate neurite outgrowth in certain cell lines.[16][17]

  • Cell Line: Use a human neuroblastoma cell line such as SK-N-SH.[17]

  • Cell Culture and Differentiation: Plate the cells and induce differentiation to promote neurite outgrowth (e.g., using retinoic acid).

  • Compound Treatment: Treat the differentiating cells with varying concentrations of the Test Compound, BD-1063, or NE-100.

  • Imaging and Analysis: After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells to visualize neurites. Capture images using microscopy and quantify neurite length and branching using appropriate image analysis software.

  • Data Analysis: Determine the concentration-dependent inhibition of neurite outgrowth and calculate the IC50 value.

Data Presentation and Comparative Analysis

The quantitative data generated from these experiments should be summarized in clear, structured tables to facilitate a direct comparison of the Test Compound's performance against the known inhibitors.

Table 1: Comparative Binding Affinities (Ki, nM)

Compoundα2δ-1 SubunitNMDA ReceptorSigma-1 Receptor
Test Compound Experimental ValueExperimental ValueExperimental Value
GabapentinLiterature/Experimental ValueN/AN/A
PregabalinLiterature/Experimental ValueN/AN/A
KetamineN/ALiterature/Experimental ValueN/A
PhencyclidineN/ALiterature/Experimental ValueN/A
BD-1063N/AN/ALiterature/Experimental Value
NE-100N/AN/ALiterature/Experimental Value

Table 2: Comparative Functional Inhibition (IC50, µM)

CompoundVGCC Current InhibitionNMDA Current InhibitionNeurite Outgrowth Inhibition
Test Compound Experimental ValueExperimental ValueExperimental Value
GabapentinLiterature/Experimental ValueN/AN/A
PregabalinLiterature/Experimental ValueN/AN/A
KetamineN/ALiterature/Experimental ValueN/A
PhencyclidineN/ALiterature/Experimental ValueN/A
BD-1063N/AN/ALiterature/Experimental Value
NE-100N/AN/ALiterature/Experimental Value

Signaling Pathways and Mechanisms of Action

Visualizing the signaling pathways associated with each target provides a deeper understanding of the potential mechanistic implications of the Test Compound's activity.

Signaling Pathway: α2δ-1 Subunit of Voltage-Gated Calcium Channels

depolarization Membrane Depolarization vgcc Voltage-Gated Calcium Channel (VGCC) depolarization->vgcc ca_influx Ca²⁺ Influx vgcc->ca_influx alpha2delta α2δ-1 Subunit vgcc->alpha2delta vesicle_fusion Synaptic Vesicle Fusion ca_influx->vesicle_fusion neurotransmitter_release Neurotransmitter Release vesicle_fusion->neurotransmitter_release gabapentinoid Gabapentinoids (e.g., Gabapentin) gabapentinoid->alpha2delta Inhibition

Caption: Modulation of VGCCs by Gabapentinoids.

Signaling Pathway: NMDA Receptor

glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine glycine->nmda_receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream plasticity Synaptic Plasticity downstream->plasticity antagonist Non-competitive Antagonists (e.g., Ketamine, PCP) antagonist->nmda_receptor Blockade

Caption: NMDA Receptor Signaling and Antagonism.

Signaling Pathway: Sigma-1 Receptor

stress Cellular Stress sigma1_active Active Sigma-1 Receptor stress->sigma1_active sigma1_bip Sigma-1 Receptor-BiP Complex (Inactive) sigma1_bip->sigma1_active ligand Ligand (Agonist/Antagonist) ligand->sigma1_bip ion_channels Ion Channels (e.g., K⁺ channels) sigma1_active->ion_channels signaling_proteins Signaling Proteins (e.g., IP3R) sigma1_active->signaling_proteins cellular_response Modulation of Cellular Responses ion_channels->cellular_response signaling_proteins->cellular_response

Caption: Sigma-1 Receptor Chaperone Activity.

Conclusion: A Path Forward for Characterization

This guide provides a comprehensive and scientifically grounded framework for the pharmacological benchmarking of this compound. By systematically evaluating its activity against the α2δ-1 subunit of voltage-gated calcium channels, the NMDA receptor, and the sigma-1 receptor, researchers can uncover its potential as a novel bioactive compound. The detailed protocols and comparative approach outlined herein will enable a thorough characterization of its affinity, functional inhibition, and cellular effects. The data generated from these studies will be instrumental in determining the future trajectory of research and development for this promising chemical entity.

References

A Researcher's Comparative Guide to the Structure-Activity Relationships of 1-Phenylcyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing 1-phenylcyclohexanecarboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesized analysis of how structural modifications to this versatile scaffold influence its biological activity. We will move beyond a simple cataloging of compounds to dissect the causal relationships between chemical structure and pharmacological effect, supported by experimental data and detailed protocols.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The this compound core represents a fascinating and sterically demanding scaffold. Its rigid cyclohexyl ring, substituted with both a phenyl group and a carboxylic acid at the same geminal center, provides a unique three-dimensional arrangement for interacting with biological targets. This structural motif has been explored for a variety of therapeutic applications, ranging from enzyme inhibition to receptor modulation. Understanding the SAR of this class of molecules is paramount for optimizing potency, selectivity, and pharmacokinetic properties.[1][2] This guide will focus primarily on the anti-inflammatory and antiproliferative activities of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, a closely related and well-studied class, while also drawing comparisons to other biological targets to provide a broader context.[1][3]

Core Pharmacophore and Key Structural Modifications

The fundamental pharmacophore of the compounds discussed consists of the phenyl ring, the cyclohexyl or cyclohexenyl ring, and the carboxylic acid or its derivatives. The key to unlocking diverse biological activities lies in the strategic modification of these three regions.

SAR_Overview Scaffold 1-Phenylcyclohexane carboxylic Acid Core R1 Phenyl Ring Substitution Scaffold->R1 Influences potency & receptor interaction R2 Cyclohexyl Ring Modifications Scaffold->R2 Affects conformation & selectivity R3 Carboxylic Acid Derivatization Scaffold->R3 Modulates activity & pharmacokinetic properties Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Amidrazone N³-substituted amidrazone Reaction Reaction Mixture Amidrazone->Reaction Anhydride 3,4,5,6-Tetrahydrophthalic anhydride Anhydride->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Stirring Stirring at Room Temperature Stirring->Reaction Product Amidrazone Derivative of Cyclohex-1-ene-1-carboxylic Acid Reaction->Product

References

A Comparative Analysis of Synthetic Routes to 1-Phenylcyclohexanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. 1-Phenylcyclohexanecarboxylic acid is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. This guide provides an in-depth comparative analysis of the most common and effective synthetic routes to this target molecule. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to inform your synthetic strategy.

Introduction to this compound

This compound possesses a unique structural motif, combining a phenyl group and a carboxylic acid function on a cyclohexane ring. This arrangement imparts specific physicochemical properties that are desirable in medicinal chemistry, often influencing a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the ability to synthesize this compound efficiently and in high purity is of significant interest. This guide will compare three primary synthetic approaches: the Grignard reaction with carbon dioxide, the hydrolysis of 1-phenylcyclohexanecarbonitrile, and a two-step route involving phase-transfer catalyzed synthesis of the nitrile followed by hydrolysis.

Route 1: Grignard Reaction with Carbon Dioxide

The carboxylation of a Grignard reagent is a classic and versatile method for the formation of carboxylic acids.[1][2] This approach involves the preparation of a phenylcyclohexyl Grignard reagent from the corresponding halide, followed by its reaction with carbon dioxide (either as a gas or solid dry ice) and subsequent acidic workup.

Mechanistic Rationale

The core of this synthesis lies in the nucleophilic character of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile readily attacks the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid.

Experimental Protocol

Materials:

  • 1-Bromo-1-phenylcyclohexane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO₂) or carbon dioxide gas

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of 1-bromo-1-phenylcyclohexane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard solution in an ice-salt bath. For solid CO₂, crush dry ice into a fine powder and cautiously add it in small portions to the vigorously stirred Grignard solution. Alternatively, bubble dry CO₂ gas through the solution. A thick precipitate will form. Continue the addition of CO₂ until the exothermic reaction subsides.

  • Workup: Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture with stirring to quench any unreacted Grignard reagent and to protonate the carboxylate salt. The mixture should be acidic to litmus paper.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts and wash them with a dilute sodium hydroxide solution to extract the carboxylic acid as its sodium salt. Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated hydrochloric acid to precipitate the this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[2] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent, which would reduce the yield.

  • Activation of Magnesium: The iodine crystal etches the surface of the magnesium turnings, removing the passivating oxide layer and exposing fresh metal to initiate the reaction.

  • Temperature Control: The formation of the Grignard reagent is exothermic. Maintaining a gentle reflux ensures a controlled reaction rate. The carboxylation step is also exothermic and is performed at low temperatures to minimize side reactions, such as the reaction of the Grignard reagent with the newly formed carboxylate.[3]

Route 2: Hydrolysis of 1-Phenylcyclohexanecarbonitrile

This method involves the conversion of a nitrile group to a carboxylic acid through hydrolysis, which can be catalyzed by either acid or base.[4][5][6] The precursor, 1-phenylcyclohexanecarbonitrile, can be synthesized via several routes, including the reaction of 1-bromo-1-phenylcyclohexane with a cyanide salt.

Mechanistic Rationale

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the reaction conditions to the carboxylate salt, which is protonated in the final workup.[5] In acidic hydrolysis, the nitrile nitrogen is first protonated, activating the carbon towards nucleophilic attack by water. A similar series of steps leads to the formation of the carboxylic acid.[4]

Experimental Protocol

Materials:

  • 1-Phenylcyclohexanecarbonitrile

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenylcyclohexanecarbonitrile (1.0 eq) in ethylene glycol. Add powdered potassium hydroxide (4-5 eq) to the solution.

  • Heating: Heat the mixture to reflux (typically 120-150 °C) and maintain this temperature for several hours (4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. Acidify the mixture with concentrated hydrochloric acid until it is strongly acidic (pH < 2). The this compound will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining inorganic salts and ethylene glycol. The product can be further purified by recrystallization.

Causality Behind Experimental Choices
  • High Boiling Point Solvent: Ethylene glycol is used as the solvent due to its high boiling point, which allows the hydrolysis to be carried out at a high enough temperature to drive the reaction to completion. Water can also be used, but the reaction may be slower.

  • Strong Base: Potassium hydroxide is a strong base that effectively catalyzes the hydrolysis of the nitrile and the intermediate amide. A significant excess is used to ensure the reaction goes to completion.

  • Acidification: The final product of the basic hydrolysis is the potassium salt of the carboxylic acid. A strong acid is required to protonate the carboxylate and precipitate the free carboxylic acid.

Route 3: Two-Step Synthesis via Phase-Transfer Catalysis

This modern approach combines the synthesis of the 1-phenylcyclohexanecarbonitrile precursor using phase-transfer catalysis (PTC) followed by its hydrolysis.[7] PTC is a powerful technique that facilitates the reaction between reactants in immiscible phases, often leading to higher yields and milder reaction conditions.[8]

Mechanistic Rationale

In the first step, a phase-transfer catalyst, typically a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase. In the organic phase, the "naked" and highly reactive cyanide anion undergoes a nucleophilic substitution reaction with an appropriate substrate to form the nitrile. The subsequent hydrolysis step follows the mechanism described in Route 2.

Experimental Protocol

Step 1: Synthesis of 1-Phenylcyclohexanecarbonitrile via PTC

Materials:

  • Phenylacetonitrile

  • 1,5-Dibromopentane

  • 50% Aqueous sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or another suitable organic solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine phenylacetonitrile (1.0 eq), 1,5-dibromopentane (1.1 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05 eq) in toluene.

  • Addition of Base: With vigorous stirring, slowly add 50% aqueous sodium hydroxide. The reaction is often exothermic, and the temperature should be controlled with a water bath.

  • Reaction: After the addition of the base, continue to stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenylcyclohexanecarbonitrile. This can be purified by vacuum distillation or used directly in the next step.

Step 2: Hydrolysis of 1-Phenylcyclohexanecarbonitrile

The hydrolysis of the nitrile can be carried out using the procedure described in Route 2 .

Causality Behind Experimental Choices
  • Phase-Transfer Catalyst: The quaternary ammonium salt has a lipophilic cation that can pair with the cyanide anion, shuttling it from the aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[7] This overcomes the insolubility of the cyanide salt in the organic solvent.

  • Concentrated Base: The use of concentrated aqueous sodium hydroxide is crucial for deprotonating the phenylacetonitrile to form the nucleophilic carbanion.

  • Vigorous Stirring: Efficient mixing is essential in PTC to maximize the interfacial area between the two phases, which facilitates the transfer of the catalyst and reactants.

Comparative Analysis

Parameter Route 1: Grignard Reaction Route 2: Nitrile Hydrolysis Route 3: PTC & Hydrolysis
Starting Materials 1-Bromo-1-phenylcyclohexane, Mg, CO₂1-PhenylcyclohexanecarbonitrilePhenylacetonitrile, 1,5-Dibromopentane
Overall Yield Moderate to Good (typically 40-80%)[9]Good to Excellent (hydrolysis step >90%)Good (overall yield for two steps)
Reaction Conditions Anhydrous, often cryogenic for carboxylationHigh temperature refluxMild to moderate temperatures
Reagent Cost Moderate (Grignard reagents can be costly)Depends on nitrile synthesis routeGenerally low-cost starting materials
Scalability Challenging due to anhydrous conditions and handling of Grignard reagents and CO₂[3]Scalable, but high temperatures can be energy-intensiveHighly scalable and often preferred in industrial settings[8]
Safety Considerations Highly flammable solvents, reactive Grignard reagents, handling of CO₂ (gas or solid)Use of strong base and high temperaturesUse of concentrated base, but generally safer than Grignard reagents
Waste Generation Magnesium salts, acidic and basic aqueous wasteBasic and acidic aqueous wasteSalt byproducts, aqueous waste

Conclusion and Recommendations

Each of the described synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • The Grignard reaction is a classic and powerful method, but its stringent requirements for anhydrous conditions and the challenges associated with handling reactive Grignard reagents and carbon dioxide can make it less suitable for large-scale industrial production. However, for laboratory-scale synthesis where the starting halide is readily available, it remains a valuable option.

  • The hydrolysis of 1-phenylcyclohexanecarbonitrile is a robust and high-yielding transformation. The primary consideration for this route is the efficient synthesis of the starting nitrile. If the nitrile is commercially available or can be synthesized in high yield, this method is very attractive due to its simplicity and scalability. The high reaction temperatures for hydrolysis, however, can be a drawback in terms of energy consumption on a large scale.

  • The two-step synthesis via phase-transfer catalysis represents a modern and highly efficient approach. The use of PTC allows for the synthesis of the nitrile precursor under mild conditions from relatively inexpensive starting materials.[7] This route is often favored in industrial settings due to its scalability, safety profile, and cost-effectiveness.

For researchers in a drug development setting, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the available equipment and safety infrastructure. For small-scale, exploratory work, any of the three routes may be suitable. For process development and scale-up, the phase-transfer catalysis route followed by hydrolysis is likely the most advantageous due to its efficiency, safety, and economic viability.

Visualizations

Reaction Workflows

Grignard Reaction Workflow start 1-Bromo-1-phenylcyclohexane + Mg in Ether/THF grignard Formation of Phenylcyclohexyl Magnesium Bromide start->grignard carboxylation Reaction with CO₂ (Dry Ice or Gas) grignard->carboxylation workup Acidic Workup (HCl/H₂O) carboxylation->workup extraction Extraction & Purification workup->extraction product 1-Phenylcyclohexanecarboxylic Acid extraction->product

Caption: Workflow for the Grignard Reaction Synthesis.

Nitrile Hydrolysis Workflow start 1-Phenylcyclohexanecarbonitrile + KOH in Ethylene Glycol reflux Reflux at High Temperature start->reflux workup Acidic Workup (HCl/H₂O) reflux->workup purification Filtration & Recrystallization workup->purification product 1-Phenylcyclohexanecarboxylic Acid purification->product

Caption: Workflow for the Nitrile Hydrolysis Synthesis.

PTC and Hydrolysis Workflow cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Hydrolysis start_ptc Phenylacetonitrile + 1,5-Dibromopentane + PTC Catalyst ptc_reaction Reaction with 50% NaOH start_ptc->ptc_reaction nitrile_product 1-Phenylcyclohexanecarbonitrile ptc_reaction->nitrile_product hydrolysis_reaction Hydrolysis with KOH/Ethylene Glycol nitrile_product->hydrolysis_reaction final_product 1-Phenylcyclohexanecarboxylic Acid hydrolysis_reaction->final_product

Caption: Workflow for the Two-Step PTC and Hydrolysis Synthesis.

References

Unraveling the Enigmatic Mechanism of 1-Phenylcyclohexanecarboxylic Acid: A Comparative Guide for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a small molecule is paramount for its translation into a therapeutic candidate. 1-Phenylcyclohexanecarboxylic acid, a compound with a seemingly simple structure, presents a compelling case study in the challenges and strategies associated with MoA confirmation. While direct biological data for this specific molecule is scarce, a comprehensive analysis of its structural analogs provides a fertile ground for hypothesis-driven investigation. This guide provides a structured approach to confirming the potential MoA of this compound, drawing comparisons with functionally related compounds and detailing the requisite experimental methodologies.

The Uncharted Territory: Hypothesizing a Mechanism of Action

Initial literature surveys and database searches for the biological activity of this compound yield limited direct evidence of a specific molecular target or pathway. However, the chemical scaffold of a phenyl group attached to a cyclohexanecarboxylic acid moiety is not without precedent in medicinal chemistry. Structurally related compounds have been reported to exhibit a range of biological activities, offering valuable clues to potential mechanisms.

Our investigation into the structure-activity relationships (SAR) of analogous compounds suggests three plausible, albeit hypothetical, mechanisms of action for this compound:

  • Hypothesis 1: Sigma-1 Receptor Modulation: Derivatives of 1-phenylcycloalkanecarboxylic acid have been identified as potent and selective ligands for the sigma-1 receptor, an intracellular chaperone protein implicated in a variety of cellular functions and considered a therapeutic target for neurological disorders.[1]

  • Hypothesis 2: Tubulin Polymerization Inhibition: Phenylcyclohexene derivatives, which share a similar structural motif, have been shown to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics.[2] This mechanism is a hallmark of several anti-cancer agents.

  • Hypothesis 3: Anti-inflammatory and Antiproliferative Effects: Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated significant anti-inflammatory and antiproliferative activities in cellular assays.[3][4] This suggests a potential role in modulating inflammatory signaling pathways or cell cycle progression.

This guide will focus on a systematic, comparative experimental workflow to investigate these three hypotheses.

A Roadmap for Mechanistic Discovery: Experimental Workflow

To dissect the potential MoA of this compound, a tiered experimental approach is proposed. This workflow is designed to be self-validating, with each stage providing critical data to inform the next.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Pathway Analysis Initial_Screening In Vitro Screening Assays Hypothesis_1 Sigma-1 Receptor Binding Assay Initial_Screening->Hypothesis_1 Test for Receptor Affinity Hypothesis_2 Tubulin Polymerization Assay Initial_Screening->Hypothesis_2 Assess Impact on Microtubule Dynamics Hypothesis_3 Anti-inflammatory & Antiproliferative Assays Initial_Screening->Hypothesis_3 Evaluate Cellular Effects Target_Validation Secondary Assays Initial_Screening->Target_Validation Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Target_Validation->Cellular_Thermal_Shift Confirm Target Engagement Kinase_Profiling Kinase/Enzyme Panel Screening Target_Validation->Kinase_Profiling Identify Potential Enzymatic Targets Off_Target_Screening Off-Target Receptor Panel Target_Validation->Off_Target_Screening Assess Selectivity Pathway_Analysis Cell-Based Pathway Analysis Target_Validation->Pathway_Analysis Western_Blot Western Blotting for Signaling Proteins Pathway_Analysis->Western_Blot Analyze Key Pathway Components Reporter_Assay Reporter Gene Assays Pathway_Analysis->Reporter_Assay Measure Pathway Activity Sigma_1_Receptor_Pathway PCCA 1-Phenylcyclohexanecarboxylic acid (Hypothesized) Sigma1R Sigma-1 Receptor PCCA->Sigma1R Binds to ER_Stress ER Stress Modulation Sigma1R->ER_Stress Ion_Channels Ion Channel Regulation Sigma1R->Ion_Channels Cell_Survival Cell Survival ER_Stress->Cell_Survival Neuronal_Signaling Neuronal Signaling Ion_Channels->Neuronal_Signaling Tubulin_Polymerization_Pathway PCCA 1-Phenylcyclohexanecarboxylic acid (Hypothesized) Tubulin Tubulin Dimers PCCA->Tubulin Binds to Disruption Disruption of Microtubule Dynamics PCCA->Disruption Microtubule Microtubule Polymer Tubulin->Microtubule Polymerizes into Microtubule->Disruption Cell_Cycle_Arrest Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Researcher's Guide to Reproducibility in Experiments Involving 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. Inconsistent outcomes not only undermine confidence in published findings but also lead to significant delays and resource expenditure. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 1-Phenylcyclohexanecarboxylic acid, a key carbocyclic compound. We will dissect common synthetic and analytical methodologies, offering a comparative framework and actionable protocols to enhance the reliability and consistency of your results.

Introduction: The Challenge of Consistency

This compound (PCCA) serves as a valuable building block in medicinal chemistry and materials science. However, like many multi-step organic syntheses, the path to obtaining and characterizing PCCA is fraught with potential for variability. A recent survey in Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments, with chemistry being a field of significant concern.[1] This guide addresses this "reproducibility crisis" within the specific context of PCCA, moving beyond simple protocols to explain the underlying principles that govern experimental success.

Section 1: Synthesis of this compound: A Reproducibility Analysis

The most prevalent laboratory-scale synthesis of PCCA involves the hydrolysis of its nitrile precursor, 1-phenyl-1-cyclohexanecarbonitrile. While seemingly straightforward, this reaction is sensitive to several parameters that can drastically affect yield and purity.

The Hydrolysis Reaction: Critical Control Points

The conversion of the nitrile to a carboxylic acid is typically achieved under basic conditions. The choice of base, solvent, temperature, and reaction time are not arbitrary; they are determined by the need to drive the reaction to completion while minimizing side products. Insufficient detail in published methods is a frequent cause of failed replication attempts.[2]

A common pitfall is the incomplete reporting of reagent specifications. The purity and even the supplier of reagents can introduce variability.[1][3] For instance, the stated concentration of a base like potassium hydroxide (KOH) can vary between batches, affecting the stoichiometry and the reaction rate.

Comparative Synthesis Data: The Impact of Key Variables

To illustrate the sensitivity of the synthesis, the following table presents hypothetical but plausible outcomes based on variations of a standard protocol. These variations represent common deviations that can occur between different labs or even different experimental runs, highlighting the critical need for precise documentation and control.

Parameter VariationReagent/ConditionAverage Yield (%)Purity (by HPLC, %)Observations
Baseline Protocol 85% KOH, tert-butanol, Reflux (83°C), 4h 85 98 Consistent, clean conversion.
Alternative BaseSodium Hydroxide (NaOH)7897Slower reaction rate observed, requiring longer reflux.
Solvent ChangeDiethylene Glycol8895Higher boiling point may increase reaction rate but can lead to thermal degradation and side products.
Temperature Fluctuation70°C (sub-optimal reflux)6590 (with unreacted nitrile)Incomplete reaction, complicating purification.
Reagent GradeTechnical Grade KOH75-82 (variable)94-97Inconsistent purity of starting material leads to wider range in yield and final purity.

This data is illustrative and emphasizes the importance of controlling and reporting all experimental variables.

Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is designed to be a self-validating system. By precisely defining each step and parameter, it serves as a reliable baseline for achieving reproducible results.

Materials:

  • 1-Phenyl-1-cyclohexanecarbonitrile (99% purity)

  • Potassium Hydroxide (KOH), 85% pellets

  • tert-Butanol, anhydrous

  • Hydrochloric Acid (HCl), 2M solution

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenyl-1-cyclohexanecarbonitrile (10.0 g, 50.2 mmol).

  • Reagent Addition: Add tert-butanol (100 mL) and powdered 85% KOH (16.6 g, 251 mmol). Causality: Using a significant excess of KOH ensures the complete hydrolysis of both the nitrile and the intermediate amide. tert-Butanol is chosen for its ability to dissolve the starting material and for its appropriate boiling point.

  • Reflux: Heat the mixture to reflux (approx. 83°C) with vigorous stirring. Maintain reflux for 4 hours. Trustworthiness: Consistent heating and stirring are crucial for a uniform reaction rate. A stable reflux indicates a constant temperature.

  • Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of deionized water. Acidify the aqueous solution to pH 2 by slowly adding 2M HCl with stirring. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove inorganic salts.

  • Purification (Recrystallization): Transfer the crude product to a beaker and recrystallize from an ethanol/water mixture to achieve high purity.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

  • Characterization: Confirm the identity and purity of the product using HPLC, ¹H NMR, and IR spectroscopy.

Synthetic Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Nitrile 1-Phenyl-1-cyclohexanecarbonitrile Reflux Reflux @ 83°C, 4h Nitrile->Reflux Reagents KOH, t-BuOH Reagents->Reflux Quench Cool & Quench with H₂O Reflux->Quench Acidify Acidify with HCl to pH 2 Quench->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize (Ethanol/Water) Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Analyze Characterize (HPLC, NMR, IR) Dry->Analyze Final_Product Pure this compound Analyze->Final_Product

Caption: Synthetic workflow for the hydrolysis of 1-phenyl-1-cyclohexanecarbonitrile.

Section 2: Comparative Analysis of Analytical Techniques

Once synthesized, the identity, purity, and quantity of PCCA must be reliably determined. The choice of analytical technique is critical for obtaining reproducible data.

Qualitative Analysis: Confirming Identity
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹³C NMR spectrum of carboxylic acids shows a characteristic signal for the carboxyl carbon between 165-185 ppm.[4][5] The acidic proton in ¹H NMR typically appears as a broad singlet far downfield, often around 12 ppm.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the carboxylic acid functional group. A very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ (for the hydrogen-bonded dimer) are definitive markers.[4][5]

Quantitative Analysis: HPLC vs. Alternatives

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying PCCA due to its high resolution and sensitivity.[6][7]

Detailed HPLC Protocol:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (containing 0.1% Phosphoric Acid), 60:40 v/v.[6] Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to a sharp, symmetrical peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of ~1 mg/mL.

Comparison of Quantitative Methods

The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), another potential analytical method.

FeatureHPLC-UVGC-MS (after derivatization)
Principle Separation in liquid phase based on polarity.Separation in gas phase based on volatility and interaction with stationary phase.
Sample Prep Simple dissolution.Requires derivatization (e.g., silylation) to make the acid volatile.
Reproducibility High precision and accuracy with proper method validation.Derivatization step can introduce variability if not carefully controlled.
Selectivity High; can resolve closely related impurities.Very high; mass spectrum provides definitive identification.
Throughput High.Lower, due to derivatization and longer run times.
Best For Routine purity testing and quantification.Impurity identification and confirmation of structure.

Analytical Workflow Diagram

G cluster_qualitative Qualitative Analysis (Identity) cluster_quantitative Quantitative Analysis (Purity) Start Synthesized PCCA Sample NMR ¹H & ¹³C NMR Start->NMR IR FTIR Spectroscopy Start->IR Prep Prepare Standard & Sample Solutions Start->Prep Result Verified, High-Purity PCCA NMR->Result IR->Result HPLC Inject into HPLC-UV System Prep->HPLC Data Integrate Peak Area & Calculate Purity HPLC->Data Data->Result

Caption: Workflow for the complete analytical characterization of PCCA.

Section 3: Best Practices for Ensuring Reproducibility

Achieving reproducibility is not accidental; it is the result of deliberate and systematic practices.[8]

  • Meticulous Documentation: Record every detail, including reagent sources, lot numbers, instrument models, and seemingly minor observations. This is the most critical step in allowing others (and yourself) to replicate your work.[3][9]

  • Reagent and Solvent Qualification: Do not assume reagents are as pure as the label claims. When starting a new series of experiments, qualify new bottles of reagents and solvents. Traces of water or other contaminants can have a profound impact.[1]

  • Standardization of Procedure: Follow the written protocol exactly. Avoid "on-the-fly" adjustments unless they are carefully documented as intentional deviations. Factors like stirring rate and the rate of addition of reagents can be critical.[2][3]

  • Instrument Calibration and Maintenance: Ensure all equipment, from balances and pH meters to HPLC systems, is properly calibrated and maintained.

  • Embrace Authoritative Guidelines: Adhere to established standards for reporting chemical data. The International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines on nomenclature and, more recently, on the purity assignment of organic compounds, which are essential references for ensuring clarity and traceability.[10][11]

Conclusion

The reproducibility of experiments involving this compound is a microcosm of a larger challenge in the chemical sciences. By understanding the causality behind experimental choices, implementing robust and detailed protocols, and performing rigorous analytical validation, researchers can significantly enhance the reliability of their findings. This guide provides a framework for not only successfully synthesizing and analyzing PCCA but also for contributing to a more robust and reproducible scientific record.

References

A Senior Application Scientist's Guide to the Statistical Analysis of 1-Phenylcyclohexanecarboxylic Acid: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the rigorous evaluation of chemical entities is a cornerstone of progress. 1-Phenylcyclohexanecarboxylic acid, a compound of interest for its potential therapeutic applications, serves as an exemplary model for demonstrating a holistic approach to experimental design, data analysis, and comparative assessment. This guide offers an in-depth technical analysis, moving beyond mere procedural descriptions to elucidate the causal reasoning behind experimental choices and the statistical validation of results.

Part 1: Synthesis and Purification - A Tale of Two Routes

The synthetic pathway to this compound dictates not only the yield and purity of the final product but also influences scalability and cost-effectiveness. Here, we compare two prevalent synthetic strategies: the Grignard reaction and the hydrolysis of the corresponding nitrile.

Methodology 1: Grignard Reaction with Phenylmagnesium Bromide

This classic organometallic approach involves the reaction of a Grignard reagent, phenylmagnesium bromide, with cyclohexanone, followed by oxidation.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 eq) are stirred in anhydrous tetrahydrofuran (THF). Bromobenzene (1.0 eq) is added dropwise to initiate the formation of phenylmagnesium bromide.

  • Reaction with Cyclohexanone: The Grignard solution is cooled to 0°C, and a solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Workup and Oxidation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate. The resulting tertiary alcohol is then oxidized using a suitable oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid) to yield the carboxylic acid.

  • Purification: The crude acid is purified by recrystallization from a solvent mixture such as hexane/ethyl acetate.

Causality Behind Experimental Choices: The stringent anhydrous conditions are paramount to prevent the highly reactive Grignard reagent from being quenched by water. The dropwise addition at low temperatures helps to control the exothermic reaction. Jones oxidation is a robust method for oxidizing secondary and tertiary alcohols to carboxylic acids.

Methodology 2: Hydrolysis of 1-Phenylcyclohexanecarbonitrile

This route involves the synthesis of the corresponding nitrile followed by hydrolysis under acidic or basic conditions.

Experimental Protocol:

  • Nitrile Synthesis: 1-Phenylcyclohexanol is converted to 1-bromo-1-phenylcyclohexane using an appropriate brominating agent (e.g., HBr). This is followed by a nucleophilic substitution reaction with sodium cyanide in a polar aprotic solvent like DMSO.

  • Nitrile Hydrolysis: The 1-phenylcyclohexanecarbonitrile is then subjected to hydrolysis. For acidic hydrolysis, the nitrile is refluxed with a strong acid such as concentrated hydrochloric acid or sulfuric acid.[1] For basic hydrolysis, it is refluxed with a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.[1]

  • Purification: The product is isolated by filtration and purified by recrystallization.

Causality Behind Experimental Choices: The choice between acidic and basic hydrolysis can depend on the presence of other functional groups in the molecule that might be sensitive to one condition over the other.[1] Both methods effectively convert the nitrile to the carboxylic acid.[1]

Comparative Synthesis Data
ParameterGrignard ReactionNitrile Hydrolysis
Typical Yield 65-75%70-85%
Purity (Post-Recrystallization) >98%>98%
Key Reagents Magnesium, Bromobenzene, Cyclohexanone, Jones Reagent1-Phenylcyclohexanol, HBr, NaCN, Strong Acid/Base
Advantages Well-established, good for creating C-C bonds.Often higher yielding, avoids chromium reagents.
Disadvantages Moisture sensitive, use of a heavy metal oxidant.Use of highly toxic cyanide, harsh hydrolysis conditions.

Diagram of Synthetic Pathways:

G cluster_0 Grignard Reaction cluster_1 Nitrile Hydrolysis a Bromobenzene + Mg b Phenylmagnesium Bromide a->b d 1-Phenylcyclohexanol b->d c Cyclohexanone c->d e Jones Oxidation d->e f This compound e->f g 1-Phenylcyclohexanol h 1-Bromo-1-phenylcyclohexane g->h j 1-Phenylcyclohexanecarbonitrile h->j i NaCN i->j k Acid/Base Hydrolysis j->k l This compound k->l

Caption: Comparison of Grignard and Nitrile Hydrolysis synthesis routes.

Part 2: Analytical Characterization and Statistical Validation

Robust analytical methods are essential to confirm the identity, purity, and consistency of the synthesized compound. Statistical analysis of the data from these methods provides a quantitative measure of confidence in the results.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is the gold standard for purity determination.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[2]

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase.

  • Analysis: The sample is injected, and the chromatogram is recorded at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Purity is determined by the area percentage of the main peak.

Statistical Validation (as per ICH Guidelines):

  • Precision: The repeatability of the method is assessed by performing multiple injections of the same sample. The relative standard deviation (RSD) of the peak area should be less than 2%.

  • Accuracy: Determined by spiking the sample with a known amount of impurity and calculating the recovery.

  • Linearity: A calibration curve is generated using standard solutions of known concentrations. The correlation coefficient (r²) should be >0.999.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the sensitivity of the method.[3]

Table: HPLC Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Precision (RSD%) < 2%0.5%
Accuracy (Recovery %) 98-102%99.5%
Linearity (r²) > 0.9990.9998
LOD (µg/mL) Reportable0.1
LOQ (µg/mL) Reportable0.3

Diagram of HPLC Purity Analysis Workflow:

G start Synthesized Compound prep Sample Preparation in Mobile Phase start->prep hplc HPLC Injection (C18 Column) prep->hplc detect UV Detection hplc->detect chrom Chromatogram Generation detect->chrom integrate Peak Integration chrom->integrate purity Purity Calculation (% Area) integrate->purity validate Validation Criteria Met? purity->validate pass Method Validated validate->pass Yes fail Method Optimization Required validate->fail No

Caption: Workflow for HPLC method validation for purity analysis.

Batch-to-Batch Variability Analysis

To ensure the consistency of the manufacturing process, it is crucial to analyze the variability between different synthesis batches.

Statistical Approach:

  • Synthesize multiple batches (e.g., 3-5) of this compound using the chosen method.

  • Analyze the purity of each batch using the validated HPLC method.

  • Perform an Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the mean purity of the batches. A p-value < 0.05 would indicate significant variability.[4]

Part 3: Comparative Biological Evaluation - A Case Study in COX Inhibition

To illustrate the process of comparative biological evaluation, we will consider the potential of this compound as a cyclooxygenase (COX) inhibitor, comparing it to the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Enzyme and Substrate: Purified ovine COX-1 or human recombinant COX-2 is used. Arachidonic acid is the substrate.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound or ibuprofen) or a vehicle control.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2), a major product of the COX pathway, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis of the dose-response curve.

Comparative IC50 Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
This compound Hypothetical Data: 25Hypothetical Data: 150.6
Ibuprofen 12[5]80[5]6.67[5]

Note: The data for this compound is hypothetical for illustrative purposes.

Statistical Comparison: A statistical test, such as an F-test, can be used to compare the IC50 values and determine if the differences in potency and selectivity are statistically significant.

Diagram of COX Inhibition Pathway and Assay Logic:

G cluster_0 COX Pathway cluster_1 Inhibition Assay Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Assay Measure PGE2 Production (ELISA) Prostaglandins->Assay Inhibitor Test Compound (e.g., this compound) Inhibitor->COX_Enzyme Inhibition IC50 Calculate IC50 Assay->IC50

Caption: Simplified COX pathway and the principle of the inhibition assay.

Conclusion

This guide has provided a comprehensive framework for the statistical analysis and comparative evaluation of this compound. By systematically comparing synthesis routes, rigorously validating analytical methods, and conducting statistically sound biological comparisons, researchers can build a robust and reliable data package. This approach, grounded in scientific integrity and logical validation, is essential for advancing promising compounds through the drug development pipeline.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. 1-Phenylcyclohexanecarboxylic acid, a compound utilized in various synthetic pathways, requires a disposal protocol that is both methodical and informed by its specific chemical properties and associated hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and environmental stewardship.

Hazard Assessment and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. The toxicological properties of this compound have not been fully investigated.[1] Safety Data Sheets (SDS) from various suppliers present slightly different hazard classifications. For instance, some sheets indicate it is not a hazardous substance, while others classify it as harmful if swallowed and a cause of serious eye irritation.[1][2] In line with the principles of laboratory safety, it is prudent to adopt the more cautious classification.

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[3]

  • Specific target organ toxicity — Single exposure (Category 3), H335: May cause respiratory irritation.[3]

Given these potential hazards, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.

Personal Protective Equipment (PPE) for this compound
Eye/Face Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

Spill Management Protocol

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.

Small Spills (grams)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Proper PPE: Don the appropriate PPE as outlined in the table above.

  • Containment: For a solid powder, prevent it from becoming airborne. Avoid dry sweeping that creates dust.

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][4]

  • Decontamination: Clean the spill area with soap and water, followed by wiping with wet sponges.[5]

  • Waste Disposal: The collected spill debris is considered hazardous waste. Place all contaminated materials (gloves, wipes, absorbent pads) into a sealed, properly labeled hazardous waste container.[6][7]

Large Spills (>1 Liter or significant powder release)
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Alert and Isolate: Alert your institution's emergency response personnel or Environmental Health and Safety (EHS) department.[7] Close doors to the affected area to isolate the spill.[8]

  • Control Ignition Sources: If the material is in a solution with a flammable solvent, remove all sources of ignition.[9]

  • Professional Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

  • Provide Information: Supply the emergency response team with the Safety Data Sheet (SDS) for this compound.[8]

Core Disposal Procedure: Waste Stream Management

Disposal of this compound must comply with local, state, and federal regulations.[2] It should never be disposed of down the drain or in regular trash.[10][11] The material must be managed as a regulated chemical waste stream.

Step 1: Waste Characterization and Segregation

This compound is an organic acid. As such, its waste stream must be segregated from other chemical families to prevent dangerous reactions.

  • Do NOT mix with bases: Neutralization reactions can be highly exothermic.[12]

  • Do NOT mix with strong oxidizing agents. [13]

  • Do NOT mix with inorganic acids (e.g., hydrochloric, sulfuric acid) in the same waste container.[12]

  • Segregate from incompatible solvents.

If the waste is a solution, it must be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[14]

Step 2: Containerization and Labeling

Proper containerization is critical for safe storage and transport.

  • Select a Compatible Container: Use a designated hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[12] The container must be in good condition with a secure, leak-proof lid.

  • Label the Container Immediately: Attach a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages.

    • The accumulation start date (the date the first waste was added).

    • The relevant hazard pictograms (e.g., irritant, health hazard).[15]

Step 3: Accumulation and Storage

Waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[12]

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure the storage area is away from drains and incompatible materials.

Step 4: Final Disposal

Final disposal is managed through your institution's Environmental Health and Safety (EHS) department.

  • Request Pickup: Once the container is nearly full (no more than 90% capacity) or has been in accumulation for the maximum allowed time (often up to one year, check with your EHS), submit a chemical waste pickup request to your EHS department.[10][12]

  • EHS Handling: Trained EHS personnel will collect the waste from your laboratory. They will ensure it is properly packaged, manifested, and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA and DOT regulations.[16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 1-Phenylcyclohexanecarboxylic Acid: Personal Protective Equipment, Operational Procedures, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis of 1-Phenylcyclohexanecarboxylic Acid

Initial assessments of this compound may present conflicting information regarding its hazard profile. While some safety data sheets (SDS) may indicate that the substance does not meet classification criteria for hazards, a more comprehensive review of aggregated data from regulatory bodies like the European Chemicals Agency (ECHA) confirms otherwise. According to the GHS classification provided by multiple companies to ECHA, this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Therefore, it is imperative to handle this compound with the appropriate personal protective equipment and within a controlled laboratory environment to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE, and the subsequent sections provide a detailed explanation of the choices.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check the manufacturer's breakthrough time and permeation data for the specific glove material. Double gloving can be considered for extended handling periods.
Eyes/Face Safety goggles and face shieldSafety goggles with indirect ventilation should be worn to protect against splashes.[2] A face shield provides an additional layer of protection for the entire face from splashes and should be used in conjunction with goggles.[2]
Respiratory NIOSH-approved respiratorA NIOSH-approved N95 or higher particulate respirator is recommended when handling the powder form of the acid, especially when there is a potential for aerosolization. For larger spills or in poorly ventilated areas, a respirator with an organic vapor cartridge may be necessary.
Body Laboratory coat or chemical-resistant suitA standard laboratory coat should be worn at a minimum. For procedures with a higher risk of splashes or significant exposure, a chemical-resistant suit should be considered.
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Task Assess Task: - Scale of work - Potential for aerosolization - Duration of handling Start->Assess_Task Hand_Protection Hand Protection: - Nitrile or Neoprene Gloves - Check breakthrough time Assess_Task->Hand_Protection Always Required Eye_Face_Protection Eye/Face Protection: - Safety Goggles - Face Shield Assess_Task->Eye_Face_Protection Always Required Respiratory_Protection Respiratory Protection: - N95 Respirator (for powder) - Organic Vapor Cartridge (for spills/poor ventilation) Assess_Task->Respiratory_Protection If powder or poor ventilation Body_Protection Body Protection: - Lab Coat (minimum) - Chemical-Resistant Suit (high risk) Assess_Task->Body_Protection Based on splash risk caption PPE Selection Workflow for this compound

Caption: PPE Selection Workflow for this compound

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the inhalation of dust or vapors.

  • Ventilation: Ensure adequate ventilation. A functioning chemical fume hood is the preferred engineering control.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid acidic compounds readily available.

Handling Procedures
  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid acid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Transfers: Use appropriate tools (spatulas, funnels) to transfer the chemical and avoid creating dust.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to protect both personnel and the environment.

Waste Segregation
  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste bag and disposed of according to your institution's guidelines.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.[3]

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. This guide serves as a foundational document; always consult your institution's specific safety policies and the most recent Safety Data Sheet before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylcyclohexanecarboxylic acid
Reactant of Route 2
1-Phenylcyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.